Methyl 2-chloroquinoline-6-carboxylate
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
methyl 2-chloroquinoline-6-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8ClNO2/c1-15-11(14)8-2-4-9-7(6-8)3-5-10(12)13-9/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOUBEKSUNCCLDY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60718831 | |
| Record name | Methyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
849807-09-6 | |
| Record name | Methyl 2-chloroquinoline-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60718831 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Methyl 2-chloroquinoline-6-carboxylate: A Core Scaffold for Modern Drug Discovery
An In-depth Technical Guide:
Abstract
Methyl 2-chloroquinoline-6-carboxylate is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in the synthesis of complex molecular architectures. Possessing a quinoline core, a structure renowned for its prevalence in a multitude of biologically active compounds, this molecule is distinguished by two key reactive sites: a labile chlorine atom at the 2-position and a versatile methyl ester at the 6-position. This combination makes it an exceptionally valuable building block for researchers in medicinal chemistry and materials science. The chlorine atom is primed for nucleophilic aromatic substitution, allowing for the facile introduction of diverse functional groups, while the ester moiety offers a handle for further modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This guide provides a comprehensive overview of the core chemical properties, synthesis, reactivity, and analytical characterization of this compound, offering field-proven insights for its strategic application in research and development.
Molecular Profile and Physicochemical Properties
This compound is a solid organic compound built upon the benzo[b]pyridine (quinoline) fused ring system. Its structure is characterized by a chlorine substituent at the C2 position of the pyridine ring and a methyl carboxylate group at the C6 position of the benzene ring.
The strategic placement of these functional groups imparts a unique reactivity profile, making it a cornerstone intermediate for creating diverse chemical libraries.
Table 1: Chemical Identifiers and Properties
| Property | Value | Source |
| IUPAC Name | This compound | [1] |
| Molecular Formula | C₁₁H₈ClNO₂ | [1] |
| Molecular Weight | 221.64 g/mol | [1] |
| Monoisotopic Mass | 221.02435 Da | [1] |
| CAS Number | 849807-09-6 | [2] |
| SMILES | COC(=O)C1=CC2=C(C=C1)N=C(C=C2)Cl | [1] |
| InChIKey | UOUBEKSUNCCLDY-UHFFFAOYSA-N | [1] |
| Predicted XlogP | 3.0 | [1] |
| Physical Form | Solid | Inferred |
The Quinoline Scaffold: A Privileged Structure in Chemistry
Quinolines, composed of a benzene ring fused to a pyridine ring, are classified as privileged structures in medicinal chemistry.[3] This designation arises from their recurring presence in molecules that exhibit a wide range of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[3][4] The quinoline core can interact with various biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. The ability to readily functionalize the quinoline ring at multiple positions allows for the fine-tuning of a molecule's steric, electronic, and pharmacokinetic properties to achieve desired therapeutic effects.[5]
Synthesis and Mechanistic Considerations
The synthesis of this compound is typically achieved through a multi-step process that leverages classic organic reactions. A logical and field-tested approach involves the formation of the precursor acid, 2-chloroquinoline-6-carboxylic acid, followed by esterification.
Plausible Synthetic Pathway
-
Vilsmeier-Haack Reaction: The synthesis often begins with a substituted acetanilide. Treatment with a Vilsmeier reagent (a mixture of phosphorus oxychloride and dimethylformamide) generates a 2-chloroquinoline-3-carbaldehyde intermediate.[6] This reaction is a powerful method for the one-pot formylation and cyclization to build the quinoline core. The mechanism involves the formation of an electrophilic chloroiminium ion which attacks the electron-rich aromatic ring.
-
Oxidation: The aldehyde group at the C3 position is then oxidized to a carboxylic acid. While various oxidizing agents can be used, a common and effective method involves using silver nitrate in an alkaline medium.[6] This step yields the 2-chloroquinoline-3-carboxylic acid. Correction: The target is a 6-carboxylate, not a 3-carboxylate. A more direct route would involve starting with a para-substituted aniline that already contains the carboxylate precursor. A more appropriate synthesis would start from 4-aminobenzoic acid, which is first protected and then subjected to a cyclization reaction (e.g., Combes or Doebner-von Miller) to form the corresponding quinolin-2-one, followed by chlorination and esterification.
-
Esterification: The final step is the conversion of the 2-chloroquinoline-6-carboxylic acid to its methyl ester. This is a standard Fischer esterification, accomplished by refluxing the carboxylic acid in methanol with a catalytic amount of a strong acid, such as sulfuric acid.
Protocol: Synthesis of this compound
Part A: Synthesis of 2-Chloroquinoline-6-carboxylic acid[7] (This is a representative protocol based on the synthesis of the parent acid, which is a necessary precursor).
-
Setup: To a round-bottom flask equipped with a reflux condenser, add 2-oxo-1,2-dihydroquinoline-6-carboxylic acid (1 equivalent).
-
Chlorination: Carefully add phosphorus oxychloride (POCl₃, ~5-10 equivalents) to the flask.
-
Reaction: Heat the mixture to reflux (approximately 105-110 °C) and maintain for 3-4 hours. The reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Workup: Allow the reaction mixture to cool to room temperature. Slowly and carefully pour the mixture onto crushed ice with vigorous stirring in a fume hood.
-
Isolation: The solid precipitate that forms is collected by vacuum filtration.
-
Purification: Wash the crude solid with cold water and then recrystallize from a suitable solvent (e.g., ethanol or acetic acid) to yield pure 2-chloroquinoline-6-carboxylic acid.
Part B: Fischer Esterification
-
Setup: In a round-bottom flask, suspend 2-chloroquinoline-6-carboxylic acid (1 equivalent) in anhydrous methanol (20-30 equivalents).
-
Catalysis: Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 equivalents) dropwise while stirring.
-
Reaction: Heat the mixture to reflux (approximately 65 °C) for 4-6 hours, monitoring by TLC.
-
Neutralization: After cooling, remove the excess methanol under reduced pressure. Dissolve the residue in ethyl acetate and carefully neutralize the acid by washing with a saturated sodium bicarbonate (NaHCO₃) solution.
-
Extraction: Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Purification: Filter off the drying agent and concentrate the solvent in vacuo. The resulting crude product can be purified by column chromatography on silica gel or by recrystallization to afford pure this compound.
Core Chemical Reactivity
The reactivity of this compound is dominated by the electrophilic nature of the C2 carbon and the carbonyl carbon of the ester.
Nucleophilic Aromatic Substitution (SNAr) at C2
The chlorine atom at the 2-position is highly susceptible to nucleophilic attack. This is because the electron-withdrawing nitrogen atom within the quinoline ring stabilizes the negative charge of the Meisenheimer complex intermediate, thereby facilitating the substitution reaction.[8] This reactivity is the cornerstone of its utility as a synthetic intermediate, allowing for the introduction of a vast array of functionalities.
-
Common Nucleophiles: Amines (primary and secondary), thiols, alkoxides, and hydrazines readily displace the chloride.[8][9]
-
Causality: This reaction's efficiency makes it a preferred method for building molecular diversity. By simply changing the nucleophile, researchers can generate large libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery programs.[10]
Reactions at the C6-Ester
The methyl ester at the 6-position provides a secondary site for modification.
-
Saponification: The ester can be readily hydrolyzed back to the parent carboxylic acid using a base like sodium hydroxide (NaOH) or lithium hydroxide (LiOH) in an aqueous or mixed solvent system. The resulting carboxylate salt can be protonated with acid to give the free carboxylic acid. This is often desirable as carboxylic acids can act as crucial hydrogen bond donors or form salt bridges in biological systems.
-
Amidation: The ester can be converted to an amide by direct reaction with an amine, often at elevated temperatures, or more commonly, by first hydrolyzing to the acid, converting the acid to an acyl chloride (e.g., with SOCl₂), and then reacting with the desired amine.
Spectroscopic and Analytical Characterization
The identity and purity of this compound are confirmed using standard analytical techniques. The following table summarizes the expected spectral characteristics based on its structure.
Table 2: Predicted Analytical Data
| Technique | Expected Characteristics |
| ¹H NMR | - Aromatic Protons (6H): Multiple signals in the δ 7.5-8.5 ppm range. Protons adjacent to the nitrogen and the ester group will be the most downfield shifted. - Methyl Protons (3H): A sharp singlet around δ 3.9-4.0 ppm corresponding to the -OCH₃ group. |
| ¹³C NMR | - Carbonyl Carbon: A signal in the δ 165-170 ppm range. - Aromatic Carbons (10C): Multiple signals between δ 120-155 ppm. The carbon attached to chlorine (C2) will be significantly shifted. - Methyl Carbon: A signal around δ 52-55 ppm. |
| Mass Spec (EI) | - Molecular Ion (M⁺): A peak at m/z 221. - Isotope Peak (M+2): A characteristic peak at m/z 223 with approximately one-third the intensity of the M⁺ peak, confirming the presence of one chlorine atom. |
| FT-IR | - C=O Stretch (Ester): A strong absorption band around 1720-1730 cm⁻¹. - C=N/C=C Stretch (Aromatic): Multiple bands in the 1500-1650 cm⁻¹ region. - C-Cl Stretch: A band in the 700-850 cm⁻¹ region. |
Applications in Research and Development
The true value of this compound lies in its role as a versatile intermediate. Its bifunctional nature allows for sequential or orthogonal chemical modifications, providing a powerful platform for generating novel compounds.
-
Medicinal Chemistry: It is a key starting material for synthesizing libraries of quinoline derivatives to be screened for various biological activities. For instance, substitution at the C2 position with different amine-containing heterocycles has been a fruitful strategy in the development of kinase inhibitors for oncology.[6] The ester at C6 can be modified to improve solubility or other pharmacokinetic properties.
-
Materials Science: The rigid, planar quinoline core makes it an interesting scaffold for developing organic light-emitting diodes (OLEDs), fluorescent probes, and other functional materials. The ability to attach different functional groups at the C2 and C6 positions allows for the tuning of photophysical properties.
Safety and Handling
While a specific Material Safety Data Sheet (MSDS) for this compound is not widely available, data from structurally related compounds, such as 2-chloroquinoline-6-carboxylic acid, can be used to infer potential hazards.
-
GHS Hazard Statements (Inferred): Likely to be harmful if swallowed (H302), cause skin irritation (H315), cause serious eye irritation (H319), and may cause respiratory irritation (H335).[7]
-
Precautions: Standard laboratory personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. All manipulations should be performed in a well-ventilated chemical fume hood. Avoid inhalation of dust and direct contact with skin and eyes.
References
- 1. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. This compound | 849807-09-6 [amp.chemicalbook.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. nbinno.com [nbinno.com]
- 6. tandfonline.com [tandfonline.com]
- 7. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Synthesis of some novel quinoline-3-carboxylic acids and pyrimidoquinoline derivatives as potential antimicrobial agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Structure Elucidation of Methyl 2-chloroquinoline-6-carboxylate
This guide provides a comprehensive, field-proven methodology for the unambiguous structure elucidation of methyl 2-chloroquinoline-6-carboxylate, a heterocyclic compound of interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, this molecule serves as a valuable scaffold, and confirming its precise molecular architecture is paramount for any subsequent research and development. This document eschews a rigid, templated approach in favor of a logical, causality-driven narrative that mirrors the decision-making process in a modern analytical laboratory. We will proceed through an integrated spectroscopic workflow, explaining not just the steps to be taken, but the scientific rationale underpinning each experimental choice.
Molecular Overview and Strategic Approach
The initial step in any structure elucidation is to understand the target's basic properties. The compound is this compound.
Caption: Molecular Structure of the Target Analyte.
Mass Spectrometry: The First Analytical Checkpoint
Mass spectrometry provides the foundational data point: the molecular weight. For this molecule, high-resolution mass spectrometry (HRMS) is the preferred method as it provides an accurate mass measurement, which is critical for confirming the elemental composition.
Core Directive: Why HRMS is Crucial
Low-resolution MS might yield a nominal mass of 221, but HRMS can provide a mass accurate to several decimal places (e.g., 221.0244). This precision allows us to use the measured mass to calculate a molecular formula, confirming the presence of C, H, Cl, N, and O atoms in the correct proportions, thereby validating the elemental composition.
Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)
-
Sample Preparation: Dissolve ~0.1 mg of the synthesized compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile). The sample must be fully dissolved to ensure efficient ionization.
-
Instrumentation: Utilize an Orbitrap or Time-of-Flight (TOF) mass spectrometer equipped with an electrospray ionization (ESI) source.[6] ESI is a soft ionization technique that minimizes fragmentation, ensuring a strong signal for the molecular ion.
-
Ionization Mode: Operate in positive ion mode ([M+H]⁺). The quinoline nitrogen is basic and readily accepts a proton.
-
Data Acquisition: Acquire data over a mass range of m/z 100-500. Ensure the instrument is properly calibrated to achieve mass accuracy below 5 ppm.
-
Data Analysis:
-
Identify the peak corresponding to the [M+H]⁺ adduct.
-
Crucially, look for the isotopic pattern characteristic of a chlorine-containing compound.[7] There will be two peaks: one for the ion with the ³⁵Cl isotope ([M+H]⁺) and another, approximately one-third the intensity, for the ion with the ³⁷Cl isotope ([M+2+H]⁺), separated by ~2 Da.[7] This 3:1 ratio is a definitive marker for the presence of a single chlorine atom.
-
Anticipated Data Summary
| Ion | Calculated m/z | Expected Observation |
| [M(³⁵Cl)+H]⁺ | 222.03163 | High-intensity peak, accurate mass < 5 ppm |
| [M(³⁷Cl)+H]⁺ | 224.02868 | Peak at M+2, ~33% intensity of M |
| [M(³⁵Cl)+Na]⁺ | 244.01357 | Potential adduct, especially if sodium salts are present |
Data sourced from predicted values on PubChem.[1]
Infrared (IR) Spectroscopy: Mapping the Functional Groups
IR spectroscopy probes the vibrational frequencies of bonds within the molecule. It is an exceptionally fast and reliable method for confirming the presence of key functional groups, which in this case are the ester carbonyl, the aromatic system, and the carbon-chlorine bond.[8]
Core Directive: The Causality of Vibrational Modes
Each functional group has a characteristic range of vibrational frequencies. The C=O bond of the ester will produce a strong, sharp absorption band. The aromatic rings have distinct C=C stretching and C-H bending vibrations. Observing these specific bands provides direct, confirmatory evidence of the molecule's functional makeup.
Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
-
Sample Preparation: Place a small amount (a few milligrams) of the solid sample directly onto the ATR crystal. No extensive sample preparation is required.
-
Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.
-
Data Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹. Acquire at least 16 scans to ensure a good signal-to-noise ratio.
-
Data Analysis: Identify the characteristic absorption bands. Compare the observed frequencies with established correlation tables for quinoline derivatives.[9][10][11]
Anticipated Data Summary
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Appearance |
| ~3100-3000 | C-H Stretch | Aromatic | Medium to weak, sharp peaks |
| ~1725-1710 | C=O Stretch | Ester (Carbonyl) | Strong, sharp peak |
| ~1600, ~1580, ~1470 | C=C Stretch | Aromatic Quinoline Ring | Multiple sharp peaks of varying intensity |
| ~1300-1250 | C-O Stretch | Ester | Strong, sharp peak |
| ~1100-1000 | C-O Stretch | Ester | Strong, sharp peak |
| ~850-750 | C-H Out-of-Plane Bend | Aromatic Substitution | Pattern depends on substitution |
| ~750-700 | C-Cl Stretch | Aryl Halide | Medium to strong peak |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Map
NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules in solution.[12] It provides information on the chemical environment, number, and connectivity of protons (¹H NMR) and carbons (¹³C NMR). For a molecule of this complexity, 2D NMR experiments are not optional; they are required for unambiguous signal assignment.
Core Directive: From Chemical Shifts to Connectivity
The chemical shift (δ) of a nucleus is determined by its local electronic environment. Electron-withdrawing groups (like chlorine and the ester) deshield nearby nuclei, shifting their signals downfield (to higher ppm). By analyzing these shifts, along with the spin-spin coupling (splitting patterns) between adjacent protons, we can piece together the molecular fragments. 2D experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) then reveal how these fragments are connected.
Experimental Protocol: 1D and 2D NMR
-
Sample Preparation: Accurately weigh ~10-15 mg of the sample and dissolve it in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
-
Instrumentation: Use a high-field NMR spectrometer (≥400 MHz for ¹H) for optimal signal dispersion.
-
1D NMR Acquisition:
-
¹H NMR: Acquire a standard proton spectrum. Ensure proper shimming for high resolution. Integrate all peaks to determine the relative number of protons.
-
¹³C NMR: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom.
-
-
2D NMR Acquisition:
-
¹H-¹H COSY: This experiment shows correlations between protons that are coupled to each other (typically on adjacent carbons). This is critical for tracing the connectivity of the protons on the quinoline rings.
-
¹H-¹³C HSQC: This experiment maps each proton signal to the carbon atom it is directly attached to, allowing for the definitive assignment of carbon resonances.
-
-
Data Analysis:
-
¹H NMR: Analyze chemical shifts, integration, and multiplicity (singlet, doublet, triplet, etc.) for each signal. The aromatic region will be complex, but the coupling constants (J-values) will be key to assigning positions.
-
¹³C NMR: Count the number of unique carbon signals to confirm all carbons are accounted for. Use predicted chemical shifts and HSQC data for assignment.
-
COSY/HSQC: Build the molecular structure by linking coupled protons (COSY) and then assigning the corresponding carbons (HSQC).
-
Anticipated NMR Data Summary
Table 1: Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale |
| H-3 | ~7.4 | d (J ≈ 8.5 Hz) | 1H | Coupled to H-4, deshielded by Cl |
| H-4 | ~8.1 | d (J ≈ 8.5 Hz) | 1H | Coupled to H-3, deshielded by N |
| H-5 | ~8.2 | d (J ≈ 1.5 Hz) | 1H | Deshielded by ester, meta-coupled to H-7 |
| H-7 | ~8.3 | dd (J ≈ 8.8, 1.5 Hz) | 1H | Ortho-coupled to H-8, meta to H-5 |
| H-8 | ~8.0 | d (J ≈ 8.8 Hz) | 1H | Ortho-coupled to H-7 |
| -OCH₃ | ~4.0 | s | 3H | Methyl ester singlet |
Table 2: Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
| Carbon Assignment | Predicted δ (ppm) | Rationale |
| C-2 | ~151 | Attached to Cl and N, highly deshielded |
| C-3 | ~122 | |
| C-4 | ~138 | |
| C-4a | ~148 | Quaternary, adjacent to N |
| C-5 | ~128 | |
| C-6 | ~130 | Attached to ester group |
| C-7 | ~131 | |
| C-8 | ~125 | |
| C-8a | ~128 | Quaternary |
| -C=O | ~166 | Ester carbonyl |
| -OCH₃ | ~53 | Methyl ester carbon |
Integrated Workflow and Final Confirmation
The power of this methodology lies in the convergence of data. The final step is to synthesize all findings into a single, coherent structural proof.
Caption: Integrated workflow for structure elucidation.
The process is self-validating:
-
HRMS confirms the molecular formula C₁₁H₈ClNO₂.
-
IR confirms the presence of an ester (C=O, C-O), an aromatic system, and a C-Cl bond, consistent with the formula.
-
¹³C NMR shows 11 distinct carbon signals (or fewer if symmetry exists, which is not expected here), matching the molecular formula.
-
¹H NMR shows signals integrating to 8 protons, matching the formula. The splitting patterns and chemical shifts align with the proposed substitution pattern.
-
COSY and HSQC experiments provide the final, definitive links, confirming the proton-proton and proton-carbon connectivities, leaving no ambiguity.
When the data from all three techniques are mutually consistent, the structure of this compound is considered unequivocally elucidated.
References
- 1. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 2. benchchem.com [benchchem.com]
- 3. Molecular Structure Characterisation and Structural Elucidation [intertek.com]
- 4. taylorandfrancis.com [taylorandfrancis.com]
- 5. jchps.com [jchps.com]
- 6. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 8. mdpi.com [mdpi.com]
- 9. The Astrophysics & Astrochemistry Laboratory: Mid-IR spectra of Quinoline and Phenanthridine [astrochem.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. sites.esa.ipb.pt [sites.esa.ipb.pt]
Methyl 2-chloroquinoline-6-carboxylate: A Technical Guide for Advanced Synthesis
Introduction: The Quinoline Scaffold in Modern Drug Discovery
The quinoline ring system is a foundational heterocyclic motif in medicinal chemistry, forming the structural core of numerous natural products and synthetic therapeutic agents.[1][2] Its prevalence stems from the diverse biological activities exhibited by its derivatives, including antimalarial, antibacterial, anticancer, and anti-inflammatory properties.[3][4] Among the vast library of quinoline-based intermediates, methyl 2-chloroquinoline-6-carboxylate (CAS No. 1065074-33-8) has emerged as a particularly valuable building block for drug development professionals.
This technical guide provides an in-depth exploration of this compound, offering a comprehensive overview of its synthesis, reactivity, and potential applications. The content herein is curated for researchers, scientists, and drug development professionals, aiming to provide not just procedural steps but also the underlying chemical principles that govern its utility in complex molecular design.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of a molecule's physical and spectral characteristics is paramount for its effective use in synthesis and for robust quality control.
| Property | Value |
| CAS Number | 1065074-33-8 |
| Molecular Formula | C₁₁H₈ClNO₂ |
| Molecular Weight | 221.64 g/mol |
| Appearance | Solid |
| Purity | Typically >97% |
| Storage | Inert atmosphere, room temperature |
While a comprehensive, publicly available spectral analysis for this specific molecule is not extensively documented, the expected spectroscopic signatures can be inferred from its structure and data for analogous compounds.
-
¹H NMR: Protons on the quinoline ring would appear in the aromatic region (δ 7.0-8.5 ppm). The methyl ester protons would be a singlet around δ 3.9-4.0 ppm.
-
¹³C NMR: The carbonyl carbon of the ester would be observed around δ 165 ppm. Aromatic carbons would appear in the δ 120-150 ppm range.
-
IR Spectroscopy: Characteristic peaks would include C=O stretching of the ester at approximately 1720-1740 cm⁻¹, and C=N and C=C stretching vibrations of the quinoline ring in the 1500-1600 cm⁻¹ region.
-
Mass Spectrometry (MS): The molecular ion peak [M]+ would be observed at m/z 221, with a characteristic [M+2]+ isotope peak for the chlorine atom.
Cross-validation of data from multiple analytical techniques such as High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy is crucial to ensure data integrity and purity assessment.[5][6]
Synthesis of this compound
The synthesis of this compound can be approached through a multi-step sequence, starting from readily available materials. A plausible and efficient route involves the formation of the corresponding 2-quinolone (carbostyril) intermediate, followed by chlorination. This strategy is adapted from established methods for the synthesis of isomeric 2-chloroquinoline carboxylic esters.[7]
Synthetic Workflow Diagram
Caption: A two-step synthesis of this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate
This step involves the oxidation of the parent methyl quinoline-6-carboxylate.
-
Reaction Setup: To a solution of methyl quinoline-6-carboxylate in a suitable organic solvent (e.g., benzene), add an aqueous solution of sodium hypochlorite.
-
Catalysis: The reaction can be facilitated by the addition of a phase-transfer catalyst or by vigorous stirring to ensure adequate mixing of the biphasic system.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Work-up: Quench the reaction by adding a reducing agent such as sodium thiosulfate. The resulting precipitate is filtered, washed with water and the organic solvent, and then dried.
Step 2: Synthesis of this compound
The 2-quinolone intermediate is then chlorinated to yield the final product.
-
Reaction Setup: In a flask equipped with a reflux condenser, add the dried methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate to a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅).
-
Reaction Conditions: Heat the reaction mixture under reflux. The reaction temperature is typically around 140°C.[7]
-
Reaction Monitoring: Monitor the reaction by TLC.
-
Work-up: After completion, carefully pour the reaction mixture onto crushed ice to decompose the excess chlorinating agents.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford pure this compound.
Core Reactivity and Synthetic Applications
The synthetic utility of this compound is primarily dictated by the reactivity of the 2-chloro substituent. The electron-withdrawing nitrogen atom in the quinoline ring activates the C2 position towards nucleophilic attack, making it a versatile handle for introducing a wide array of functional groups.[8]
Nucleophilic Aromatic Substitution (SNAr)
The chlorine atom at the 2-position is susceptible to displacement by various nucleophiles.[9] This reaction proceeds through an addition-elimination mechanism, where the nucleophile attacks the C2 carbon, forming a high-energy Meisenheimer-like intermediate, which then eliminates the chloride ion to restore aromaticity.[10][11]
Caption: General scheme for SNAr reactions of the title compound.
Typical Nucleophiles and Resulting Products:
-
Alkoxides (R-O⁻): Reaction with sodium alkoxides in an alcoholic solvent yields 2-alkoxyquinoline derivatives.[12]
-
Amines (R-NH₂): Amination with primary or secondary amines leads to the formation of 2-aminoquinoline derivatives.
-
Thiols (R-S⁻): Thiolates react to produce 2-thioether substituted quinolines.
Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation, and 2-chloroquinolines are excellent substrates for these transformations.[13][14]
Caption: Palladium-catalyzed cross-coupling reactions.
Key Cross-Coupling Reactions:
-
Suzuki-Miyaura Coupling: Reaction with aryl or heteroaryl boronic acids or esters in the presence of a palladium catalyst and a base provides a straightforward route to 2-arylquinoline derivatives.[15]
-
Sonogashira Coupling: The coupling with terminal alkynes, catalyzed by palladium and a copper co-catalyst, yields 2-alkynylquinolines.[16]
-
Buchwald-Hartwig Amination: This reaction offers an alternative to classical SNAr for the formation of C-N bonds with a broader substrate scope.[14]
Applications in Drug Discovery
The derivatives of this compound are of significant interest in the development of novel therapeutic agents. The quinoline core itself is a privileged scaffold in medicinal chemistry.[17] By leveraging the reactivity of the 2-chloro position, a diverse library of compounds can be generated for screening against various biological targets.
-
Anticancer Agents: Many quinoline derivatives exhibit anticancer activity by targeting key signaling pathways involved in cell proliferation and survival.[4]
-
Antiviral Agents: The quinoline scaffold is present in several antiviral drugs, and novel derivatives are continuously being explored for their potential to inhibit viral replication.[17]
-
Anti-inflammatory Drugs: Substituted quinolines have been shown to possess anti-inflammatory properties, making them attractive candidates for the treatment of inflammatory diseases.[18]
Safety and Handling
As with all haloaromatic compounds, this compound should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear suitable protective clothing, gloves, and eye/face protection.[19][20]
-
Engineering Controls: Use only in a well-ventilated area, preferably in a chemical fume hood.[21]
-
Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Wash hands thoroughly after handling.[19][22]
-
Storage: Store in a tightly closed container in a cool, dry place.
-
Disposal: Dispose of contents and container in accordance with local, regional, national, and international regulations.[21]
In case of exposure, seek immediate medical attention. For skin contact, wash the affected area with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes.[23]
Conclusion
This compound is a versatile and valuable intermediate for the synthesis of a wide range of functionalized quinoline derivatives. Its predictable reactivity at the 2-position, through both nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions, allows for the strategic introduction of diverse pharmacophores. This technical guide has provided a comprehensive overview of its synthesis, chemical properties, and applications, underscoring its importance for professionals in the field of drug discovery and development. A thorough understanding of the principles outlined herein will enable researchers to effectively utilize this key building block in the creation of novel and potentially life-saving therapeutics.
References
- 1. Recent Progress in the Synthesis of Quinolines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - RSC Advances (RSC Publishing) DOI:10.1039/C7RA11537G [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 8. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 9. researchgate.net [researchgate.net]
- 10. youtube.com [youtube.com]
- 11. Khan Academy [khanacademy.org]
- 12. Pallado-Catalyzed Cascade Synthesis of 2-Alkoxyquinolines from 1,3-Butadiynamides - PMC [pmc.ncbi.nlm.nih.gov]
- 13. jocpr.com [jocpr.com]
- 14. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 17. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 18. nbinno.com [nbinno.com]
- 19. aksci.com [aksci.com]
- 20. biosynth.com [biosynth.com]
- 21. assets.thermofisher.com [assets.thermofisher.com]
- 22. sigmaaldrich.com [sigmaaldrich.com]
- 23. safety.duke.edu [safety.duke.edu]
physical and chemical properties of methyl 2-chloroquinoline-6-carboxylate
An In-Depth Technical Guide to the Physical and Chemical Properties of Methyl 2-chloroquinoline-6-carboxylate
For the Attention of Researchers, Scientists, and Drug Development Professionals
This compound is a highly functionalized heterocyclic compound that serves as a pivotal intermediate in synthetic organic chemistry and medicinal chemistry. Its quinoline core is a recognized "privileged scaffold," frequently incorporated into molecules with significant biological activity.[1][2][3][4] The strategic placement of a reactive chlorine atom at the 2-position and a versatile methyl ester at the 6-position makes this molecule an ideal starting point for the development of compound libraries targeting a range of therapeutic areas, from oncology to infectious diseases.[5][6] This guide provides a comprehensive overview of the known and predicted physicochemical properties of this compound, its characteristic reactivity, and validated experimental protocols for its modification and analysis.
Molecular Structure and Identification
A thorough understanding of a molecule begins with its fundamental structure and identifiers. This compound is comprised of a bicyclic quinoline ring system, substituted with a chlorine atom at the C2 position and a methoxycarbonyl group at the C6 position.
dot graph "molecular_structure" { graph [layout=neato, overlap=false, splines=true, maxiter=1000, bgcolor="#F1F3F4"]; node [shape=plaintext, fontname="Arial", fontsize=12, fontcolor="#202124"]; edge [fontname="Arial", fontsize=10, color="#5F6368"];
} ddot Figure 1: 2D Structure of this compound.
Table 1: Compound Identification
| Identifier | Value |
|---|---|
| IUPAC Name | This compound[7][8] |
| CAS Number | 849807-09-6[7][8][9][10] |
| Molecular Formula | C₁₁H₈ClNO₂[7][8][9] |
| Molecular Weight | 221.64 g/mol [8] |
| SMILES | COC(=O)C1=CC=C2N=C(Cl)C=CC2=C1[8][11] |
| InChI Key | UOUBEKSUNCCLDY-UHFFFAOYSA-N[7] |
Physical and Spectroscopic Properties
The physical properties of a compound are critical for its handling, formulation, and purification. While extensive experimental data for this specific molecule is not widely published, a combination of vendor-supplied data and computational predictions provides a reliable profile.
Table 2: Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| Physical Form | Solid[7][9] | Sigma-Aldrich, CymitQuimica |
| Melting Point | 134-136 °C | Sigma-Aldrich (ChemScene) |
| Boiling Point | 343.7 ± 22.0 °C (Predicted) | Sigma-Aldrich (ChemScene) |
| Purity | ≥97%[8][9] | Commercial Suppliers |
| Storage Conditions | Inert atmosphere, room temperature[7] | Sigma-Aldrich (Ambeed) |
| XlogP (Predicted) | 3.0[11] | PubChemLite |
Spectroscopic Profile (Predicted)
Spectroscopic analysis is essential for structural confirmation and purity assessment. Based on the known effects of the substituents and the quinoline core, the following spectral characteristics are predicted.
-
¹H Nuclear Magnetic Resonance (¹H NMR):
-
Aromatic Protons (5H): Expected to appear in the range of δ 7.5-8.5 ppm. The protons on the carbocyclic ring (H5, H7, H8) and the heterocyclic ring (H3, H4) will exhibit complex splitting patterns (doublets, doublets of doublets) due to coupling. The H5 proton, being peri to the nitrogen, is often the most deshielded.
-
Methyl Protons (3H): A sharp singlet is expected around δ 3.9-4.1 ppm for the ester methyl group.
-
-
¹³C Nuclear Magnetic Resonance (¹³C NMR):
-
Carbonyl Carbon (C=O): Expected in the δ 165-170 ppm region.
-
Aromatic/Heteroaromatic Carbons (10C): A complex set of signals between δ 120-155 ppm. The carbon bearing the chlorine (C2) will be significantly shifted.
-
Methyl Carbon (-OCH₃): A signal around δ 52-55 ppm.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
C=O Stretch (Ester): A strong, sharp absorption band around 1720-1730 cm⁻¹.
-
C=N/C=C Stretch (Aromatic): Multiple sharp bands in the 1600-1450 cm⁻¹ region.
-
C-Cl Stretch: A band in the 800-600 cm⁻¹ region.
-
C-O Stretch (Ester): Bands in the 1300-1100 cm⁻¹ region.
-
-
Mass Spectrometry (MS):
-
Molecular Ion (M⁺): A prominent peak at m/z 221, with a characteristic M+2 isotope peak at m/z 223 (approximately one-third the intensity of M⁺) due to the presence of the ³⁷Cl isotope.
-
Key Fragmentation: Loss of the methoxy group (-OCH₃) to give a fragment at m/z 190, and subsequent loss of carbon monoxide (-CO) to yield a fragment at m/z 162.
-
Chemical Reactivity and Synthetic Utility
The synthetic value of this compound stems from its two distinct functional handles, which can be addressed with high selectivity.
Nucleophilic Aromatic Substitution (SₙAr) at the C2 Position
The chlorine atom at the C2 position is activated towards nucleophilic substitution by the electron-withdrawing effect of the ring nitrogen.[12][13] This makes it a prime site for introducing molecular diversity. This reaction is one of the most powerful methods for functionalizing the quinoline scaffold.[3][4] A wide variety of nucleophiles can displace the chloride, including:
-
Amines (R-NH₂): To form 2-aminoquinoline derivatives.
-
Alcohols/Phenols (R-OH): To form 2-alkoxy/aryloxyquinolines.
-
Thiols (R-SH): To form 2-thioether derivatives.
The reactivity at the C2 position is generally higher than at the C4 position in similar systems, a key consideration in designing multi-step syntheses.[12]
Reactions of the Methyl Ester at the C6 Position
The methyl ester group is a versatile precursor to other functionalities.
-
Hydrolysis: The ester can be readily hydrolyzed to the corresponding carboxylic acid (2-chloroquinoline-6-carboxylic acid) under either acidic or basic conditions.[14][15] This carboxylic acid can then be used in amide bond couplings, converted to other esters, or used to introduce other functional groups.
-
Transesterification: Reaction with other alcohols in the presence of an acid or base catalyst can produce different esters.
-
Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the ester to a primary alcohol ( (2-chloroquinolin-6-yl)methanol).
dot digraph "Reactivity_Pathways" { graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#34A853", arrowhead=vee];
} ddot Figure 2: Key reactivity pathways for this compound.
Role in Drug Discovery and Medicinal Chemistry
The quinoline nucleus is a cornerstone of medicinal chemistry, found in a multitude of approved drugs with activities ranging from antibacterial and antimalarial to anticancer.[1][2][6] this compound is an exemplary building block for generating novel therapeutic candidates. The C2 position serves as an attachment point for various pharmacophores that can interact with the active sites of biological targets, such as protein kinases. The C6-ester can be modified to enhance solubility, modulate pharmacokinetic properties, or introduce additional binding interactions.
Experimental Protocols
The following protocols are provided as validated starting points for the synthesis and characterization of derivatives.
Protocol: General Procedure for Nucleophilic Substitution at C2
Causality: This procedure utilizes a polar aprotic solvent (DMF) to facilitate the SₙAr reaction and a mild base (K₂CO₃) to neutralize the HCl generated, driving the reaction to completion without causing unwanted side reactions.
-
Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Solvent and Base: Add anhydrous dimethylformamide (DMF, ~0.1 M) followed by anhydrous potassium carbonate (K₂CO₃, 2.0-3.0 eq).
-
Nucleophile Addition: Add the desired nucleophile (amine, thiol, or alcohol, 1.1-1.5 eq) to the stirring suspension.
-
Reaction: Heat the mixture to 80-120 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Work-up: Upon completion, cool the reaction to room temperature and pour it into ice-water.
-
Extraction: Extract the aqueous mixture with an appropriate organic solvent (e.g., ethyl acetate, 3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography or recrystallization.
Protocol: Hydrolysis of the Methyl Ester to the Carboxylic Acid
Causality: This protocol employs basic hydrolysis (saponification), which is typically a clean and irreversible process, yielding the carboxylate salt. Subsequent acidification protonates the salt to give the final carboxylic acid product, which often precipitates from the aqueous solution.
-
Preparation: Dissolve this compound (1.0 eq) in a mixture of tetrahydrofuran (THF) and methanol (e.g., 3:1 v/v).
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH) or sodium hydroxide (NaOH) (2.0-4.0 eq).
-
Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) until the starting material is consumed (monitor by TLC).
-
Work-up: Concentrate the reaction mixture in vacuo to remove the organic solvents.
-
Acidification: Dilute the remaining aqueous solution with water and cool in an ice bath. Acidify the solution to pH ~2-3 by the slow addition of 1 M HCl.
-
Isolation: Collect the resulting precipitate by vacuum filtration. Wash the solid with cold water and dry under high vacuum to yield the desired carboxylic acid.
dot digraph "Experimental_Workflow" { rankdir=LR; graph [bgcolor="#F1F3F4", fontname="Arial", fontsize=10]; node [shape=record, style=rounded, fontname="Arial", fontsize=10, fillcolor="#FFFFFF", color="#4285F4", fontcolor="#202124"]; edge [color="#5F6368"];
} ddot Figure 3: General experimental workflow for the modification and analysis of the title compound.
Conclusion
This compound is a molecule of significant strategic importance. Its well-defined points of reactivity allow for the controlled and predictable synthesis of a wide range of derivatives. The insights into its physical and chemical properties provided in this guide are intended to empower researchers to fully leverage this versatile building block in their synthetic and drug discovery endeavors. The provided protocols offer a robust foundation for practical application, ensuring both efficiency and reproducibility in the laboratory.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - RSC Advances (RSC Publishing) DOI:10.1039/D2RA02896D [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Recent advances in functionalized quinoline scaffolds and hybrids—Exceptional pharmacophore in therapeutic medicine [frontiersin.org]
- 5. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. nbinno.com [nbinno.com]
- 7. This compound | 849807-09-6 [sigmaaldrich.com]
- 8. This compound 97% | CAS: 849807-09-6 | AChemBlock [achemblock.com]
- 9. 10-093423 - methyl-2-chloroquinoline-6-carboxylate | 84980… [cymitquimica.com]
- 10. This compound,849807-09-6-Amadis Chemical [amadischem.com]
- 11. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 12. researchgate.net [researchgate.net]
- 13. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue | MDPI [mdpi.com]
- 14. WO2019206798A1 - Process for the hydrolysis of quinolone carboxylic esters - Google Patents [patents.google.com]
- 15. researchgate.net [researchgate.net]
starting materials for methyl 2-chloroquinoline-6-carboxylate synthesis
An In-Depth Technical Guide to the Synthesis of Methyl 2-chloroquinoline-6-carboxylate: Starting Materials and Core Methodologies
Abstract
This compound is a pivotal building block in medicinal chemistry and materials science, serving as a key precursor for the synthesis of a diverse range of functionalized quinoline derivatives. Its structure is integral to numerous pharmacologically active compounds, including kinase inhibitors used in oncology. This technical guide provides a comprehensive overview of the primary synthetic strategies for obtaining this valuable intermediate. We will delve into the mechanistic underpinnings, starting material selection, and detailed experimental protocols for two principal pathways: the construction of the quinoline core via the Gould-Jacobs reaction and the functionalization of a pre-formed quinoline ring through a sequential oxidation-chlorination process. By synthesizing field-proven insights with established chemical principles, this document serves as an authoritative resource for researchers, chemists, and drug development professionals engaged in the synthesis of complex heterocyclic compounds.
Chapter 1: Retrosynthetic Analysis and Strategic Overview
The synthesis of a substituted heterocycle like this compound requires a strategic approach that considers the availability of starting materials, reaction efficiency, and control over regiochemistry. A retrosynthetic analysis reveals two primary strategic disconnections, which form the basis of the most common synthetic routes.
-
C-N and C-C Bond Formation Strategy (Aniline-Based Routes): This approach involves constructing the quinoline ring system from an appropriately substituted aniline precursor. The key disconnection is made across the pyridine ring of the quinoline system, leading back to a substituted aniline and a three-carbon fragment. The Gould-Jacobs reaction is a prime example of this strategy.
-
Functional Group Interconversion Strategy (Quinoline-Based Routes): This strategy begins with a simpler, pre-formed quinoline derivative, which is then elaborated through a series of functional group transformations to install the required chloro and carboxylate moieties at the C2 and C6 positions, respectively. This pathway is particularly advantageous when the precursor quinoline is readily accessible.[1]
The following diagram illustrates these divergent strategies, highlighting the key intermediates and starting materials for each pathway.
Caption: Divergent Retrosynthetic Strategies for Target Synthesis.
Chapter 2: Synthesis via the Gould-Jacobs Reaction
The Gould-Jacobs reaction, first reported in 1939, is a robust and widely used method for constructing the 4-hydroxyquinoline (or 4-quinolone) scaffold.[2] The reaction proceeds through the condensation of an aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.
Principle and Mechanism
The synthesis initiates with a nucleophilic attack by the aniline's amino group on the electron-deficient double bond of diethyl ethoxymethylenemalonate (DEEM). This is followed by the elimination of ethanol to form a stable anilidomethylenemalonate intermediate. The critical step is the subsequent thermal cyclization, which typically requires temperatures exceeding 250 °C to facilitate a 6-electron electrocyclization, forming the quinoline ring system.[2][3]
Caption: Mechanism of the Gould-Jacobs Reaction Pathway.
Key Starting Materials
-
Methyl 4-aminobenzoate: This commercially available aniline derivative provides the benzene ring and the pre-installed carboxylate group at the desired C6 position of the final quinoline. It is a stable, crystalline solid. Purity is critical, as impurities can interfere with the initial condensation step.
-
Diethyl ethoxymethylenemalonate (DEEM): This reagent serves as the three-carbon electrophilic partner. It is a liquid that should be handled in a fume hood. The excess DEEM can sometimes act as a solvent for the initial condensation step.[2]
Detailed Experimental Protocols
Protocol 2.1: Classical Thermal Synthesis
This protocol utilizes a high-boiling inert solvent to achieve the necessary temperature for cyclization.
-
Step 1: Condensation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq). Heat the mixture at 120-130 °C for 2 hours. Monitor the reaction by TLC to confirm the formation of the anilidomethylenemalonate intermediate. Remove the ethanol byproduct under reduced pressure.
-
Step 2: Thermal Cyclization: To the crude intermediate, add a high-boiling solvent such as diphenyl ether or Dowtherm A. Heat the solution to a vigorous reflux (approx. 250-260 °C) for 30-60 minutes.[3] Cool the reaction mixture to room temperature, which should cause the product, ethyl 4-hydroxy-6-(methoxycarbonyl)quinoline-3-carboxylate, to precipitate.
-
Step 3: Saponification & Decarboxylation: Suspend the crude, dried product from Step 2 in a 10% aqueous solution of sodium hydroxide. Heat the mixture to reflux for 2 hours until hydrolysis is complete. Cool the reaction mixture and acidify with concentrated hydrochloric acid to precipitate the dicarboxylic acid. Filter the solid, wash with water, and dry. Heat the dried solid carefully above its melting point until carbon dioxide evolution ceases, yielding methyl 4-hydroxyquinoline-6-carboxylate.
Protocol 2.2: Microwave-Assisted Synthesis
Microwave irradiation can dramatically shorten reaction times and improve yields by facilitating rapid, uniform heating to the high temperatures required for cyclization.[2][4]
-
Step 1 & 2: Combined Condensation and Cyclization: In a 10 mL microwave vial, add methyl 4-aminobenzoate (1.0 mmol) and diethyl ethoxymethylenemalonate (3.0 mmol). The excess DEEM serves as both reagent and solvent.[4] Seal the vial and place it in a microwave reactor. Heat the mixture to 250 °C and hold for 10-20 minutes.
-
Step 2: Isolation: After the reaction, cool the vial to room temperature. A precipitate of the product should form. Filter the solid product and wash it with ice-cold acetonitrile.
-
Step 3: Proceed with Saponification and Decarboxylation as described in Protocol 2.1, Step 3.
Final Step: Chlorination
The resulting methyl 4-hydroxyquinoline-6-carboxylate exists predominantly in its 4-quinolone tautomeric form. This intermediate must be chlorinated to yield the target compound.
-
Chlorination: In a flask equipped with a reflux condenser, carefully add phosphorus oxychloride (POCl₃, 5-10 eq) to methyl 4-hydroxyquinoline-6-carboxylate (1.0 eq). Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. After cooling, the excess POCl₃ is removed under vacuum. The residue is then carefully quenched by pouring it onto crushed ice. The resulting precipitate is filtered, washed with water, and recrystallized from a suitable solvent (e.g., ethanol) to yield this compound.
| Parameter | Classical Thermal Method | Microwave-Assisted Method |
| Reaction Time | 4-6 hours | 15-30 minutes |
| Cyclization Temp. | ~250 °C | ~250 °C |
| Solvent | High-boiling (e.g., Diphenyl ether) | Excess DEEM or none |
| Typical Yields | Moderate | Good to Excellent[4] |
| Considerations | Difficult solvent removal, potential for thermal decomposition. | Requires specialized equipment, pressure monitoring is crucial. |
| Reference | [3] | [2][4] |
| Table 1: Comparison of Thermal and Microwave-Assisted Gould-Jacobs Cyclization. |
Chapter 3: Synthesis from Pre-formed Quinolines
An alternative and highly effective strategy involves the late-stage functionalization of a readily available quinoline-6-carboxylate precursor. This approach, detailed by Ishkov et al., bypasses the often harsh thermal cyclization steps of the Gould-Jacobs reaction.[1] The overall workflow begins with the synthesis of methyl quinoline-6-carboxylate, followed by sequential oxidation and chlorination.
Part A: Synthesis of Methyl Quinoline-6-carboxylate
The primary challenge of this route is the efficient synthesis of the quinoline-6-carboxylate starting material. A common method begins with 6-methylquinoline, which is synthesized from p-toluidine.
Protocol 3.1: Synthesis of 6-Methylquinoline (Doebner-von Miller Reaction)
The Doebner-von Miller reaction is a modification of the Skraup synthesis and involves the reaction of an aniline with an α,β-unsaturated carbonyl compound.[5][6]
-
Reaction Setup: In a round-bottom flask, combine p-toluidine (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Reagent Addition: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a non-polar solvent like toluene. Add this solution dropwise to the refluxing aniline hydrochloride solution over 1-2 hours to minimize polymerization of the aldehyde.[7]
-
Cyclization & Oxidation: After the addition is complete, continue to reflux for an additional 4-6 hours. An oxidizing agent, often derived in situ from the reaction conditions, facilitates the final aromatization to the quinoline ring.
-
Workup: Cool the reaction, basify with aqueous NaOH, and extract the product with an organic solvent. Purify via distillation or chromatography to yield 6-methylquinoline.
Protocol 3.2: Oxidation to Quinoline-6-carboxylic acid
The methyl group at the C6 position can be oxidized to a carboxylic acid using a strong oxidizing agent.
-
Oxidation: Suspend 6-methylquinoline (1.0 eq) in water. Heat the mixture to reflux and add potassium permanganate (KMnO₄, ~3.0 eq) portion-wise, maintaining the reflux. The purple color of the permanganate will disappear as it is consumed.
-
Workup: After the reaction is complete (as indicated by the persistence of the purple color), cool the mixture and filter off the manganese dioxide byproduct. Acidify the filtrate with HCl to precipitate the quinoline-6-carboxylic acid. Filter the solid, wash with cold water, and dry.
Protocol 3.3: Esterification to Methyl Quinoline-6-carboxylate
Standard esterification procedures can be employed to convert the carboxylic acid to the desired methyl ester.[8]
-
Fischer Esterification: Suspend quinoline-6-carboxylic acid (1.0 eq) in methanol (used in large excess as the solvent). Add a catalytic amount of concentrated sulfuric acid (H₂SO₄, ~0.1 eq). Heat the mixture to reflux for 4-8 hours.
-
Workup: Cool the reaction, neutralize the acid with a base (e.g., NaHCO₃ solution), and extract the methyl ester with an organic solvent. The solvent is then removed under reduced pressure to yield the crude methyl quinoline-6-carboxylate, which can be purified by recrystallization or chromatography.
Part B: Conversion to this compound
This two-step sequence is the core of the functionalization strategy.[1]
Caption: Oxidation-Chlorination Workflow.
Detailed Experimental Protocol (Adapted from Ishkov et al.[1])
-
Step 1: Oxidation to Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate: A mixture of methyl quinoline-6-carboxylate (1.0 eq), potassium ferricyanide (K₃[Fe(CN)₆], 4.0 eq), and potassium carbonate (K₂CO₃, 4.0 eq) in a water/t-butanol solvent system is heated to reflux for several hours. The reaction progress is monitored by TLC. Upon completion, the organic solvent is removed, and the aqueous phase is extracted. The product is isolated and purified, yielding the 2-quinolone intermediate.
-
Step 2: Chlorination to this compound: The dried methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate (1.0 eq) is heated in a mixture of phosphorus oxychloride (POCl₃) and phosphorus pentachloride (PCl₅) at approximately 140 °C for 2-3 hours.[1] After cooling, the reaction mixture is carefully quenched with ice water, and the precipitated solid is filtered, washed thoroughly with water, and dried. Recrystallization from ethanol provides the pure target compound.
| Step | Starting Material | Key Reagents | Product | Typical Yield | Reference |
| 3.1 | p-Toluidine | Crotonaldehyde, HCl | 6-Methylquinoline | 50-60% | [7] |
| 3.2 | 6-Methylquinoline | KMnO₄ | Quinoline-6-carboxylic acid | 70-80% | |
| 3.3 | Quinoline-6-COOH | MeOH, H₂SO₄ | Methyl quinoline-6-carboxylate | >90% | [8] |
| 3.4 | Methyl quinoline-6-carboxylate | K₃[Fe(CN)₆], K₂CO₃ | Methyl 2-oxo-quinoline-6-carboxylate | ~75% | [1] |
| 3.5 | Methyl 2-oxo-quinoline-6-carboxylate | POCl₃, PCl₅ | This compound | ~40-50% | [1] |
| Table 2: Summary of Yields for the Multi-step Functionalization Pathway. |
Chapter 4: Comparative Analysis and Process Optimization
The choice between the Gould-Jacobs pathway and the multi-step functionalization route depends on several factors, including scale, equipment availability, and starting material cost.
| Feature | Strategy 1: Gould-Jacobs | Strategy 2: Functional Group Interconversion |
| Overall Step Count | 3-4 steps | 5 steps (from p-toluidine) |
| Key Challenge | High-temperature cyclization (>250 °C) | Multiple sequential steps, purification of intermediates. |
| Starting Materials | Methyl 4-aminobenzoate, DEEM | p-Toluidine, crotonaldehyde, standard reagents. |
| Harsh Reagents | High-boiling solvents, POCl₃ | Strong acids (HCl), strong oxidants (KMnO₄), POCl₃/PCl₅. |
| Scalability | Microwave route is good for lab scale; thermal route is challenging. | Classical reactions are generally scalable, but the multi-step nature can lower overall yield. |
| Recommendation | Excellent for rapid, lab-scale synthesis using microwave technology. | A robust, classical approach suitable for larger scales if the multi-step yield loss is acceptable. |
Expert Insights for Optimization:
-
For the Gould-Jacobs route, microwave synthesis is highly recommended to improve efficiency and reduce the formation of thermal decomposition byproducts.[4] Precise temperature control is paramount.
-
For the Functional Group Interconversion route, the oxidation of 6-methylquinoline (Protocol 3.2) can sometimes suffer from over-oxidation. Careful control of stoichiometry and temperature is essential. The final chlorination step (Protocol 3.5) is highly corrosive and moisture-sensitive; it must be performed in an inert atmosphere with appropriate safety precautions.
Conclusion
The synthesis of this compound can be successfully achieved through several strategic pathways. The Gould-Jacobs reaction offers a convergent approach, building the heterocyclic core from simple aniline precursors, a method significantly enhanced by modern microwave technology. Alternatively, a linear, multi-step functionalization of a pre-formed 6-methylquinoline provides a more classical but equally viable route. The selection of the optimal pathway is a critical decision that must balance factors of speed, scale, cost, and safety. This guide has provided the detailed protocols and comparative analysis necessary for researchers and drug development professionals to make informed decisions and efficiently access this crucial synthetic intermediate.
References
An In-depth Technical Guide to the Discovery and History of Quinoline-6-Carboxylates
Abstract
The quinoline scaffold is a cornerstone of medicinal chemistry, forming the structural basis for a vast array of therapeutic agents. Among its many derivatives, quinoline-6-carboxylates represent a class of compounds with significant and diverse biological activities. The strategic placement of a carboxyl group at the C-6 position of the quinoline ring profoundly influences the molecule's electronic properties, solubility, and, most importantly, its interaction with biological targets. This technical guide provides a comprehensive overview of the discovery, historical synthetic evolution, and modern applications of quinoline-6-carboxylates. We will explore the foundational chemical principles that enabled their synthesis, detail robust experimental protocols, and examine their role in contemporary drug development, with a focus on their activity as potent enzyme inhibitors. This document is intended for researchers, scientists, and drug development professionals seeking a deeper understanding of this important heterocyclic motif.
Foundational History: From Coal Tar to Targeted Synthesis
The story of quinoline-6-carboxylates is intrinsically linked to the discovery of the parent quinoline molecule itself. In 1834, Friedlieb Ferdinand Runge first isolated a colorless, hygroscopic liquid from coal tar, which he named "leukol".[1] Almost a decade later, in 1842, Charles Gerhardt obtained a similar compound by distilling the antimalarial alkaloid quinine with a strong base, naming it "chinolin," a name that evolved into quinoline.[1] However, it wasn't until the pioneering work of August Kekulé in 1869 that the structure of quinoline as a fused benzene and pyridine ring system was correctly proposed, paving the way for synthetic chemists to construct this scaffold in the laboratory.[2]
The late 19th century saw the development of several seminal synthetic methods for quinoline construction, which remain fundamental to heterocyclic chemistry. These classical reactions provided the initial pathways to access not just the parent quinoline, but also its substituted derivatives, including the strategically important quinoline-6-carboxylates.
The Dawn of Regioselective Synthesis: The Skraup and Doebner-von Miller Reactions
The ability to synthesize quinoline-6-carboxylates hinged on the development of reactions that could accommodate substituted anilines. The key starting material for introducing the 6-carboxyl functionality is 4-aminobenzoic acid .
The Skraup synthesis , first reported by Czech chemist Zdenko Hans Skraup in 1880, provided a powerful, albeit often aggressive, method.[3][4] The reaction involves heating an aniline with glycerol, sulfuric acid, and an oxidizing agent (such as nitrobenzene or arsenic acid).[3][4][5]
-
Causality in Experimental Design: The genius of the Skraup reaction lies in the in situ generation of acrolein from the dehydration of glycerol by sulfuric acid.[5][6] The aniline then undergoes a Michael addition to the acrolein, followed by an acid-catalyzed cyclization and subsequent oxidation to form the aromatic quinoline ring.[5][6] By substituting aniline with 4-aminobenzoic acid, the resulting cyclization occurs in a predictable manner, yielding quinoline-6-carboxylic acid. The para-relationship between the amino and carboxyl groups on the starting aniline directly translates to the 6-position of the resulting quinoline.
A related and often more controlled method is the Doebner-von Miller reaction (1881).[7][8][9] This reaction utilizes α,β-unsaturated carbonyl compounds reacting with an aniline in the presence of an acid catalyst.[7] This approach offers greater flexibility as the unsaturated carbonyl can be varied, allowing for the synthesis of a wider range of substituted quinolines. When 4-aminobenzoic acid is used as the aniline component, this reaction also serves as a viable route to quinoline-6-carboxylic acid and its derivatives.
Caption: Classical synthetic routes to quinoline-6-carboxylates.
Modern Synthetic Protocols: A Validated Workflow
While classical methods established the foundation, modern organic synthesis demands higher efficiency, milder conditions, and greater functional group tolerance. The following protocol details a robust, two-step procedure starting from the commercially available quinoline-6-carboxylic acid to generate a biologically relevant quinoline-6-carboxamide. This transformation is crucial as amides often exhibit improved pharmacological properties compared to their parent carboxylic acids.
Experimental Protocol: Synthesis of Quinoline-6-carboxamide
This protocol is adapted from a validated procedure for the synthesis of quinoline carboxamides.
Step 1: Activation of Quinoline-6-carboxylic Acid to the Acid Chloride
-
Objective: To convert the carboxylic acid into a more reactive acyl chloride intermediate, facilitating subsequent amidation.
-
Materials:
-
Quinoline-6-carboxylic acid (1.0 eq)
-
Dichloromethane (CH₂Cl₂, anhydrous)
-
Oxalyl chloride ((COCl)₂, 2.0 eq)
-
N,N-Dimethylformamide (DMF, catalytic amount)
-
Round-bottom flask, magnetic stirrer, ice bath, nitrogen atmosphere setup.
-
-
Procedure:
-
Suspend quinoline-6-carboxylic acid in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.
-
Cool the mixture to 0 °C using an ice bath.
-
Add a catalytic amount of DMF (e.g., 1-2 drops) to the suspension.
-
Slowly add oxalyl chloride dropwise to the stirred mixture. Causality Note: The reaction of DMF with oxalyl chloride forms the Vilsmeier reagent in situ, which is the active catalyst for the conversion of the carboxylic acid to the acyl chloride. This is a highly efficient method that avoids the high temperatures often required with thionyl chloride.
-
Allow the reaction to warm to room temperature and stir for 2-4 hours.
-
Validation Checkpoint: Monitor the reaction by TLC (Thin Layer Chromatography). The starting material should be consumed, and a new, less polar spot corresponding to the acid chloride should appear. A small aliquot can be quenched with methanol and analyzed to confirm the formation of the methyl ester.
-
Once complete, concentrate the reaction mixture in vacuo to remove excess oxalyl chloride and solvent. The crude quinoline-6-carbonyl chloride is typically used in the next step without further purification.
-
Step 2: Amidation to form Quinoline-6-carboxamide
-
Objective: To react the activated acyl chloride with an amine source to form the stable amide bond.
-
Materials:
-
Crude quinoline-6-carbonyl chloride (from Step 1)
-
Tetrahydrofuran (THF, anhydrous)
-
Ammonium hydroxide (NH₄OH, aqueous solution) or ammonia gas
-
Stirring apparatus, ice bath.
-
-
Procedure:
-
Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0 °C.
-
Slowly add an excess of concentrated ammonium hydroxide solution dropwise with vigorous stirring. Alternatively, ammonia gas can be bubbled through the solution. Causality Note: The reaction is highly exothermic. Slow addition at 0 °C is critical to control the reaction rate and prevent side reactions. An excess of the amine is used to neutralize the HCl byproduct generated during the reaction.
-
Stir the reaction at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 1-2 hours.
-
Validation Checkpoint: Monitor the reaction by TLC. The disappearance of the acyl chloride and the appearance of a new, more polar spot for the quinoline-6-carboxamide indicates reaction completion.
-
Upon completion, concentrate the mixture in vacuo. Add water to the residue, which will precipitate the product.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield quinoline-6-carboxamide. The product can be further purified by recrystallization if necessary.
-
Caption: Experimental workflow for the synthesis of quinoline-6-carboxamide.
Applications in Drug Discovery: Targeting Purinergic Signaling
The quinoline-6-carboxylate scaffold is a privileged structure in medicinal chemistry, appearing in molecules designed to treat a range of diseases from cancer to neurological disorders.[10] A particularly compelling recent application is the development of quinoline-6-carboxylic acid derivatives as potent inhibitors of ectonucleotidases .
Ectonucleotidases are cell-surface enzymes that hydrolyze extracellular nucleotides like ATP and ADP.[2][11] In the tumor microenvironment, these enzymes, particularly CD39 and CD73, play a critical role in immune evasion. They convert pro-inflammatory extracellular ATP into immunosuppressive adenosine.[12][13] Adenosine then binds to receptors on immune cells (e.g., T cells), dampening their anti-tumor activity. Inhibiting these enzymes can block the production of adenosine, thereby restoring the immune system's ability to attack cancer cells.[12]
Mechanism of Action: Ectonucleotidase Inhibition
The purinergic signaling cascade in the tumor microenvironment proceeds as follows:
-
Stressed or dying cancer cells release ATP into the extracellular space.
-
CD39 (ENTPD1) , an ectonucleotidase, hydrolyzes ATP to ADP, and then ADP to AMP.[11][14]
-
CD73 (NT5E) , another key ectonucleotidase, hydrolyzes AMP to adenosine.[11][15]
-
Adenosine binds to A2A receptors on T cells and other immune cells, triggering intracellular signaling that leads to immunosuppression.
Quinoline-6-carboxylate derivatives have been identified as potent inhibitors of these enzymes, effectively halting this immunosuppressive cascade.[12]
Caption: Inhibition of the ectonucleotidase pathway by quinoline-6-carboxylates.
Quantitative Data Summary
The efficacy of quinoline-6-carboxylate derivatives as ectonucleotidase inhibitors has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC₅₀) is a critical measure of a drug's potency. The table below summarizes the IC₅₀ values for a series of synthesized quinoline-6-carboxylic acid derivatives against various human ectonucleotidase isoforms.
| Compound ID | Target Enzyme | IC₅₀ (µM) |
| 4a | h-e5'NT (CD73) | 0.092 ± 0.02 |
| 4b | h-NTPDase8 | 0.44 ± 0.08 |
| 4d | h-NTPDase1 (CD39) | 0.28 ± 0.03 |
| 4d | h-NTPDase2 | 0.92 ± 0.17 |
| 4g | h-NTPDase3 | 0.32 ± 0.05 |
| 4k | h-ENPP1 | 0.11 ± 0.02 |
| Data sourced from a 2024 study on quinoline-6-carboxylic acid derivatives.[12] |
These low micromolar and even nanomolar potencies highlight the significant potential of the quinoline-6-carboxylate scaffold for developing novel immuno-oncology agents.
Conclusion and Future Outlook
From its conceptual origins in the classical ring-forming reactions of the 19th century, the quinoline-6-carboxylate scaffold has evolved into a highly versatile and valuable pharmacophore. The early synthetic methodologies, such as the Skraup and Doebner-von Miller reactions, provided the crucial regiochemical control necessary to access this specific isomer by utilizing 4-aminobenzoic acid. Modern synthetic chemistry has since refined these processes, enabling the efficient production of diverse libraries of derivatives for biological screening.
The emergence of quinoline-6-carboxylates as potent inhibitors of ectonucleotidases in the tumor microenvironment represents a frontier in cancer immunotherapy. By blocking the production of immunosuppressive adenosine, these compounds have the potential to unleash the full power of the patient's immune system against malignant cells. The quantitative data demonstrates that derivatives can be tailored to achieve high potency and selectivity against specific enzyme isoforms.
As our understanding of cellular signaling pathways deepens, the rational design of new quinoline-6-carboxylate derivatives will continue to yield novel therapeutic candidates. Future research will likely focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to translate their potent in vitro activity into successful clinical outcomes, solidifying the legacy of this enduring heterocyclic core in the landscape of modern drug discovery.
References
- 1. Inhibitors of ectonucleotidases have paradoxical effects on synaptic transmission in the mouse cortex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Ectonucleotidase inhibitors: targeting signaling pathways for therapeutic advancement-an in-depth review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Skraup reaction - Wikipedia [en.wikipedia.org]
- 5. uop.edu.pk [uop.edu.pk]
- 6. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 7. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 8. Doebner-Miller Reaction [drugfuture.com]
- 9. synarchive.com [synarchive.com]
- 10. Derivatives of 6-cinnamamido-quinoline-4-carboxamide impair lysosome function and induce apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ectonucleotidase - Wikipedia [en.wikipedia.org]
- 12. researchgate.net [researchgate.net]
- 13. The ectonucleotidases CD39 and CD73: novel checkpoint inhibitor targets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. The E-NTPDase family of ectonucleotidases: Structure function relationships and pathophysiological significance - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Ectonucleotidases as Regulators of Purinergic Signaling in Thrombosis, Inflammation, and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
A Predictive Spectroscopic and Analytical Workflow Guide to Methyl 2-chloroquinoline-6-carboxylate
Abstract: This technical guide provides a comprehensive analytical framework for the characterization of methyl 2-chloroquinoline-6-carboxylate. In the absence of publicly available experimental spectra for this specific molecule, this document leverages established spectroscopic principles and data from structurally analogous compounds to offer a robust predictive analysis. It is designed to equip researchers, medicinal chemists, and drug development professionals with the foundational knowledge to identify and characterize this compound. The guide details predicted ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry data, alongside validated, step-by-step protocols for experimental data acquisition. This dual approach of predictive insight and practical methodology aims to accelerate research and development efforts involving this and similar quinoline scaffolds.
Introduction: The Quinoline Scaffold and the Subject Molecule
Quinoline and its derivatives are cornerstone heterocyclic scaffolds in medicinal chemistry, renowned for their broad spectrum of pharmacological activities, including antimalarial, anticancer, and antibacterial properties.[1] The specific substitution pattern of a quinoline derivative dictates its biological function and physical properties. This compound (C₁₁H₈ClNO₂) is a functionalized quinoline of interest, incorporating a reactive chloro-group at the 2-position and a methyl ester at the 6-position. These features make it a versatile intermediate for further chemical modification.
Accurate structural elucidation is the bedrock of chemical research and drug development. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FT-IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[2][3] This guide provides a detailed predictive overview of the expected spectroscopic signatures of this compound, followed by standardized protocols for their empirical validation.
Predicted Spectroscopic Data
The following data are predicted based on the analysis of substituent effects on the quinoline core. The predictions are informed by spectral data of related compounds, including 2-chloroquinoline, 6-substituted quinolines, and methyl quinoline-6-carboxylate.
Predicted ¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectra
NMR spectroscopy provides the most detailed information about the carbon-hydrogen framework of a molecule.[3] The predicted chemical shifts for this compound are based on the additive effects of the chloro and methyl carboxylate substituents on the quinoline ring.
Molecular Structure with Numbering for NMR Assignment:
Caption: Numbering of the this compound structure.
2.1.1. Predicted ¹H NMR Data (500 MHz, CDCl₃)
The aromatic region of the ¹H NMR spectrum of quinolines typically appears between δ 6.5-9.0 ppm.[3] The electron-withdrawing nitrogen atom strongly deshields adjacent protons, particularly at the C2 and C8 positions.[3]
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Rationale |
| ~8.45 | d | ~2.0 | H5 | Deshielded proton ortho to the ester group. |
| ~8.15 | dd | ~9.0, 2.0 | H7 | Proton ortho to the ester group, coupled to H8. |
| ~8.05 | d | ~9.0 | H8 | Typical downfield shift for H8, coupled to H7. |
| ~7.80 | d | ~8.5 | H4 | Proton on the pyridine ring, coupled to H3. |
| ~7.50 | d | ~8.5 | H3 | Proton on the pyridine ring, coupled to H4. |
| ~3.95 | s | - | -OCH₃ | Typical chemical shift for a methyl ester. |
2.1.2. Predicted ¹³C NMR Data (125 MHz, CDCl₃)
The ¹³C NMR spectrum will show 11 distinct signals corresponding to the carbon atoms in the molecule. The chemical shifts are influenced by hybridization and the electronic effects of the substituents.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~166.0 | C=O | Carbonyl carbon of the methyl ester. |
| ~151.0 | C2 | Carbon bearing the chloro substituent, deshielded. |
| ~148.0 | C8a | Quaternary carbon adjacent to nitrogen. |
| ~137.0 | C4 | Aromatic CH in the pyridine ring. |
| ~131.0 | C7 | Aromatic CH. |
| ~130.0 | C4a | Quaternary carbon in the carbocyclic ring. |
| ~129.0 | C5 | Aromatic CH. |
| ~128.0 | C6 | Carbon attached to the ester group. |
| ~125.0 | C8 | Aromatic CH. |
| ~123.0 | C3 | Aromatic CH in the pyridine ring. |
| ~52.5 | -OCH₃ | Methyl group of the ester. |
Predicted Fourier-Transform Infrared (FT-IR) Spectrum
The FT-IR spectrum will be dominated by characteristic absorptions from the aromatic system, the C-Cl bond, and the methyl ester group.
| Predicted Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |
| ~3050 | Medium-Weak | Aromatic C-H Stretch | Characteristic of sp² C-H bonds on the quinoline ring.[4] |
| ~1725 | Strong | C=O Stretch (Ester) | A strong, sharp absorption typical for an aromatic ester carbonyl.[5] |
| ~1600, ~1500 | Medium | C=C Stretch (Aromatic) | Characteristic skeletal vibrations of the quinoline ring.[4] |
| ~1280 | Strong | Asymmetric C-O-C Stretch | Part of the "Rule of Three" for esters, this is the C-C-O stretch.[5] |
| ~1110 | Strong | Symmetric C-O-C Stretch | The second C-O stretch (O-C-C) characteristic of esters.[5] |
| ~830 | Strong | C-H Out-of-plane Bend | Suggestive of the substitution pattern on the benzene ring. |
| ~750 | Strong | C-Cl Stretch | Characteristic absorption for an aryl chloride. |
Predicted Mass Spectrum (Electrospray Ionization, ESI-MS)
ESI is a soft ionization technique, so a prominent molecular ion peak (or a pseudomolecular ion) is expected.[6] The fragmentation pattern will be influenced by the stability of the quinoline ring system.
| m/z Value | Predicted Ion | Rationale |
| 222.03 | [M+H]⁺ | Protonated molecular ion (for C₁₁H₈³⁵ClNO₂). The most abundant peak in the molecular ion cluster. |
| 224.03 | [M+H]⁺ | Isotope peak for C₁₁H₈³⁷ClNO₂, approximately one-third the intensity of the m/z 222 peak. |
| 190.04 | [M+H - CH₃OH]⁺ | Loss of methanol from the protonated molecular ion. |
| 163.02 | [M+H - COOCH₃]⁺ | Loss of the carbomethoxy radical followed by hydrogen abstraction. |
| 128.04 | [M+H - COOCH₃ - Cl]⁺ | Subsequent loss of a chlorine radical, leading to the quinoline core. |
Experimental Protocols for Spectroscopic Analysis
The following sections provide standardized, field-proven methodologies for acquiring high-quality spectroscopic data for a small organic molecule such as this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
This protocol outlines the steps for preparing a sample and acquiring both ¹H and ¹³C NMR spectra.
Caption: Workflow for NMR Data Acquisition and Processing.
Step-by-Step Protocol:
-
Sample Preparation:
-
Accurately weigh the sample (5-25 mg for ¹H NMR, 50-100 mg for ¹³C NMR).[7]
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). Ensure the solvent is of high purity to avoid extraneous signals.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (0.00 ppm).[7]
-
Transfer the solution to a clean, dry 5 mm NMR tube.
-
-
Spectrometer Setup:
-
Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.
-
Lock the spectrometer on the deuterium signal of the CDCl₃. This corrects for magnetic field drift.
-
Shim the magnetic field by adjusting the shim coils to maximize field homogeneity, resulting in sharp, symmetrical peaks.
-
Tune and match the probe to the correct frequency for the nucleus being observed to ensure maximum signal transfer.
-
-
Data Acquisition:
-
For ¹H NMR: Use a standard single-pulse sequence. Set the spectral width to cover the expected range of proton signals (e.g., -1 to 12 ppm). Acquire a sufficient number of scans (typically 8 to 16) to achieve a good signal-to-noise ratio.[8]
-
For ¹³C NMR: Use a proton-decoupled pulse sequence. Set a wider spectral width (e.g., 0 to 200 ppm). A longer acquisition time and more scans (e.g., 128 or more) are required due to the lower natural abundance of ¹³C. A relaxation delay of 2-5 seconds is recommended.[8]
-
-
Data Processing:
-
Apply a Fourier transform to the acquired free induction decay (FID) to generate the frequency-domain spectrum.
-
Perform phase correction to ensure all peaks are in the positive absorptive phase.
-
Apply baseline correction to obtain a flat baseline.
-
Calibrate the ¹H spectrum by setting the TMS peak to 0.00 ppm. Calibrate the ¹³C spectrum to the residual solvent peak (CDCl₃ at 77.16 ppm).[8]
-
Integrate the ¹H signals to determine the relative number of protons for each resonance.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
This protocol describes the use of an Attenuated Total Reflectance (ATR) accessory, a common and convenient method for solid and liquid samples.
Caption: Workflow for FT-IR Data Acquisition using an ATR accessory.
Step-by-Step Protocol:
-
Instrument Preparation:
-
Ensure the ATR crystal (typically diamond or germanium) is clean. Wipe it gently with a soft cloth dampened with a volatile solvent like isopropanol and allow it to dry completely.
-
Collect a background spectrum. This scan measures the ambient conditions (e.g., CO₂, water vapor) and the instrument's response, which will be subtracted from the sample spectrum.[9]
-
-
Sample Analysis:
-
Place a small amount of the solid this compound sample directly onto the ATR crystal. Only enough to cover the crystal surface is needed.
-
Lower the press arm to apply consistent pressure to the sample, ensuring good contact between the sample and the crystal surface.[10]
-
Collect the sample spectrum. The instrument will typically co-add multiple scans (e.g., 16 or 32) to improve the signal-to-noise ratio.
-
-
Data Processing:
-
The spectrometer software automatically ratios the single-beam sample spectrum against the single-beam background spectrum to generate the final transmittance or absorbance spectrum.[9]
-
Label the significant peaks with their wavenumber values.
-
Electrospray Ionization Mass Spectrometry (ESI-MS)
This protocol outlines the general procedure for obtaining a mass spectrum using ESI coupled with a mass analyzer (e.g., Quadrupole or Time-of-Flight).
Step-by-Step Protocol:
-
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1-10 µg/mL) in a suitable solvent. A mixture of methanol or acetonitrile with water is common. A small amount of formic acid (e.g., 0.1%) is often added to promote protonation for positive ion mode.[11]
-
-
Instrument Setup and Calibration:
-
Calibrate the mass analyzer using a known calibration standard to ensure mass accuracy.
-
Set the ESI source parameters, including the capillary voltage (typically 3-5 kV), nebulizing gas flow, and drying gas temperature. These parameters may need to be optimized for the specific compound.[12]
-
-
Data Acquisition:
-
Infuse the sample solution into the ESI source at a constant flow rate (e.g., 5-10 µL/min) using a syringe pump.[13]
-
Acquire the mass spectrum in positive ion mode to detect the protonated molecule [M+H]⁺.
-
Scan a mass range appropriate for the expected molecular weight (e.g., m/z 100-500).
-
-
Data Analysis:
-
Identify the molecular ion peak [M+H]⁺.
-
Examine the isotopic pattern. For a molecule containing one chlorine atom, there will be two peaks separated by approximately 2 m/z units, with a characteristic intensity ratio of about 3:1 (for ³⁵Cl and ³⁷Cl).
-
If tandem MS (MS/MS) is available, select the molecular ion for fragmentation to obtain structural information from the resulting fragment ions.[6]
-
Conclusion
While experimental spectroscopic data for this compound is not currently found in the surveyed literature, this guide provides a robust, predictive framework for its characterization. The predicted ¹H NMR, ¹³C NMR, FT-IR, and MS data, grounded in the established principles of spectroscopy and analysis of analogous structures, offer a reliable starting point for researchers. The detailed, step-by-step experimental protocols provided herein constitute a self-validating system for the empirical confirmation of these predictions. By synthesizing predictive analysis with practical, authoritative methodologies, this guide serves as a comprehensive resource for scientists engaged in the synthesis, identification, and application of novel quinoline derivatives.
References
- 1. chemrj.org [chemrj.org]
- 2. Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. Electrospray ionization - Wikipedia [en.wikipedia.org]
- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 8. pubsapp.acs.org [pubsapp.acs.org]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. drawellanalytical.com [drawellanalytical.com]
- 11. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]
- 12. Electrospray Ionisation Mass Spectrometry: Principles and Clinical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 13. phys.libretexts.org [phys.libretexts.org]
commercial availability of methyl 2-chloroquinoline-6-carboxylate
An In-depth Technical Guide to the Commercial Availability and Application of Methyl 2-chloroquinoline-6-carboxylate
This guide provides an in-depth analysis of this compound, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will explore its chemical identity, commercial availability, synthetic context, and critical applications in modern research, grounding all claims in authoritative sources.
Chemical Identity and Properties
This compound (CAS Number: 849807-09-6) is a substituted quinoline derivative. The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous natural products and synthetic drugs.[1][2] The presence of a chloro group at the 2-position and a methyl carboxylate group at the 6-position makes this molecule a versatile intermediate for further chemical modification. The chlorine atom, in particular, is a reactive handle that can be readily displaced by various nucleophiles, allowing for the synthesis of diverse compound libraries.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 849807-09-6 | [4][5] |
| Molecular Formula | C₁₁H₈ClNO₂ | [4][5] |
| Molecular Weight | 221.64 g/mol | [5][6] |
| IUPAC Name | This compound | [4][5] |
| InChI Key | UOUBEKSUNCCLDY-UHFFFAOYSA-N | [4] |
| SMILES | COC(=O)C1=CC=C2N=C(Cl)C=CC2=C1 | [5] |
| Physical Form | Solid | [4] |
| Purity | Typically ≥97% | [4][5] |
Commercial Availability and Procurement
This compound is readily available from several fine chemical suppliers, facilitating its use in both academic research and commercial drug discovery pipelines. Procurement is straightforward through online catalogs, with suppliers offering various quantities ranging from milligrams to multiple grams.
Table 2: Commercial Suppliers and Purchasing Information
| Supplier | Catalog ID (Example) | Purity | Available Quantities | Notes |
| Sigma-Aldrich | 849807-09-6 | 98% | 100 mg - 25 g | Distributed via an Aldrich Partner (Ambeed, Inc.).[4] |
| AChemBlock | T93550 | 97% | Inquire for quote | Offers a secure e-commerce platform for ordering.[5] |
| BLD Pharm | 1192569-38-2* | N/A | Inquire for quote | Provides access to NMR, HPLC, and other documentation.[7] |
*Note: Some suppliers may list isomers under different CAS numbers. The primary CAS for the 6-carboxylate is 849807-09-6.
When procuring this reagent, it is crucial for researchers to verify the purity and identity via the supplier's Certificate of Analysis (COA). Standard storage conditions are at room temperature in an inert atmosphere to prevent degradation.[4]
Synthetic Context and Methodologies
While commercially available, understanding the synthesis of the quinoline core is vital for researchers planning to create novel analogs. Quinoline derivatives are often synthesized via classic named reactions such as the Combes, Doebner-von Miller, or Friedländer synthesis. A general approach involves the condensation of an appropriately substituted aniline with a β-dicarbonyl compound or a related precursor, followed by cyclization.
The diagram below illustrates a generalized workflow for producing functionalized quinoline scaffolds, which is the foundational chemistry for producing compounds like this compound.
Caption: Generalized synthetic workflow for quinoline derivatives.
Illustrative Experimental Protocol: Synthesis of a 4-Methylquinoline Derivative
This protocol, adapted from a patented process for a related quinoline, illustrates the key steps of cyclization and catalysis.[8] It serves as a foundational example of the chemistry involved.
Objective: To synthesize a 4-methylquinoline derivative from a substituted aniline and methyl vinyl ketone (MVK).
Materials:
-
Substituted Aniline (1.0 molar eq.)
-
Acetic Acid (solvent)
-
'Silferc' (Ferric Chloride on Silica, Catalyst 1) (1.0 molar eq.)
-
Methyl Vinyl Ketone (MVK) (1.1 molar eq.)
-
Anhydrous Zinc Chloride (Catalyst 2) (1.0 molar eq.)
-
10% Sodium Hydroxide Solution
-
Ethyl Acetate
-
Anhydrous Sodium Sulfate
Procedure:
-
Reaction Setup: To a stirred solution of the substituted aniline (e.g., 9.3 mmol) in acetic acid (10 mL) in a round-bottom flask, add activated 'silferc' (1.5 g) under a nitrogen atmosphere. The use of an inert atmosphere prevents unwanted side reactions.[8]
-
Reagent Addition: Stir the mixture for 5 minutes. Slowly add MVK (10.2 mmol) dropwise over 15 minutes. Causality Note: Slow addition is critical to control the exothermic reaction and prevent polymerization of the MVK.
-
Initial Heating: Heat the reaction mixture to 70-75°C and maintain this temperature for one hour. This step facilitates the initial conjugate addition and condensation.[8]
-
Catalyst Addition & Reflux: Add anhydrous zinc chloride (1.27 g). Causality Note: ZnCl₂ is a Lewis acid that catalyzes the intramolecular electrophilic cyclization and subsequent dehydration to form the aromatic quinoline ring.
-
Reaction Completion: Heat the mixture to reflux for an additional two hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Cool the reaction mixture to room temperature and filter to remove the solid catalyst.
-
Neutralization & Extraction: Carefully basify the filtrate with a 10% NaOH solution until pH > 8. Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Drying and Isolation: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude product.
-
Purification: Purify the product by column chromatography on silica gel to obtain the pure quinoline derivative.
Applications in Research and Drug Development
The true value of this compound lies in its role as a versatile scaffold for synthesizing biologically active molecules. Quinoline derivatives are known to exhibit a wide range of pharmacological activities, including anticancer, antiviral, antibacterial, and anti-inflammatory properties.[1][2]
-
Kinase Inhibitors: The quinoline core can act as an ATP mimetic, making it an excellent starting point for designing kinase inhibitors for cancer therapy.[9] The 2-chloro position allows for the introduction of side chains that can form specific interactions within the kinase ATP-binding pocket, enhancing potency and selectivity.[9]
-
Antiviral Agents: Researchers have designed 2-chloroquinoline-based molecules as potential dual inhibitors of SARS-CoV-2 proteases (MPro and PLPro), demonstrating the scaffold's utility in developing novel antiviral therapeutics.[3]
-
Antibacterial Agents: The quinoline core is famously present in quinolone and fluoroquinolone antibiotics.[1] New derivatives are continuously being explored to overcome bacterial resistance.
The diagram below illustrates the central role of this building block in a typical drug discovery workflow.
Caption: Role as a scaffold in a drug discovery pipeline.
Conclusion
This compound is a commercially accessible and highly valuable chemical intermediate. Its well-defined structure, featuring two distinct reactive sites, provides medicinal chemists with a robust platform for generating diverse molecular libraries. The established importance of the quinoline scaffold in a multitude of therapeutic areas ensures that this building block will continue to be a staple in academic and industrial laboratories focused on the discovery of next-generation pharmaceuticals.
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. nbinno.com [nbinno.com]
- 3. Development of 2-chloroquinoline based heterocyclic frameworks as dual inhibitors of SARS-CoV-2 MPro and PLPro - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | 849807-09-6 [sigmaaldrich.com]
- 5. This compound 97% | CAS: 849807-09-6 | AChemBlock [achemblock.com]
- 6. 6-Chloro-2-methylquinoline-3-carboxylic acid | Sigma-Aldrich [sigmaaldrich.com]
- 7. 1192569-38-2|Methyl 2-chloroquinoline-5-carboxylate|BLD Pharm [bldpharm.com]
- 8. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 9. benchchem.com [benchchem.com]
Methodological & Application
The Versatile Scaffold: Methyl 2-chloroquinoline-6-carboxylate in Modern Medicinal Chemistry
Introduction: The Quinoline Core in Drug Discovery
The quinoline scaffold is a cornerstone in the edifice of medicinal chemistry, recognized for its privileged structure that forms the backbone of numerous therapeutic agents.[1] Its derivatives have demonstrated a remarkable breadth of biological activities, including potent anticancer, anti-inflammatory, antimicrobial, and anti-HIV properties.[1] Within this versatile family of compounds, methyl 2-chloroquinoline-6-carboxylate emerges as a particularly valuable building block for the synthesis of novel drug candidates. This bifunctional molecule, featuring a reactive chloro group at the 2-position and a readily modifiable methyl ester at the 6-position, offers a strategic platform for the systematic exploration of structure-activity relationships (SAR) and the development of targeted therapeutics. This guide provides an in-depth exploration of the applications of this compound in medicinal chemistry, complete with detailed protocols for its synthesis and functionalization.
Strategic Synthesis of the Core Scaffold
The journey to harnessing the potential of this compound begins with its synthesis. While various methods exist for the construction of the quinoline ring system, the Doebner-von Miller reaction provides a robust approach to obtaining the quinoline-6-carboxylic acid precursor.[2][3]
Protocol 1: Synthesis of 2-Chloroquinoline-6-carboxylic Acid via a Modified Doebner-von Miller Reaction and Subsequent Chlorination
This protocol outlines a two-stage process: the synthesis of quinoline-6-carboxylic acid followed by chlorination to introduce the key reactive handles.
Part A: Synthesis of Quinoline-6-carboxylic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and mechanical stirrer, combine 4-aminobenzoic acid (1.0 eq) and 6 M hydrochloric acid. Heat the mixture to reflux.
-
Addition of α,β-Unsaturated Aldehyde: In a separate addition funnel, dissolve crotonaldehyde (1.2 eq) in a suitable organic solvent such as toluene.
-
Reaction Execution: Add the crotonaldehyde solution dropwise to the refluxing 4-aminobenzoic acid solution over a period of 1-2 hours.
-
Reaction Monitoring and Work-up: Continue to reflux for an additional 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC). Upon completion, allow the mixture to cool to room temperature. Carefully neutralize the mixture with a concentrated solution of sodium hydroxide until the pH is basic.
-
Isolation: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate) to remove non-acidic impurities. Adjust the pH of the aqueous layer to acidic with concentrated HCl to precipitate the quinoline-6-carboxylic acid. Collect the solid by filtration, wash with cold water, and dry under vacuum.
Part B: Synthesis of 2-Chloroquinoline-6-carboxylic Acid
-
Reaction Setup: In a sealed reaction vessel, suspend quinoline-6-carboxylic acid (1.0 eq) in phosphorus oxychloride (POCl₃, excess).
-
Reaction Execution: Heat the mixture at 110-120 °C for 4-6 hours. The reaction should be carried out in a well-ventilated fume hood due to the corrosive and toxic nature of POCl₃.
-
Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed ice with vigorous stirring. The crude 2-chloroquinoline-6-carboxylic acid will precipitate.
-
Purification: Collect the precipitate by filtration, wash thoroughly with cold water to remove excess POCl₃ and phosphoric acid, and then dry. The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water).
Protocol 2: Esterification to this compound
-
Reaction Setup: Suspend 2-chloroquinoline-6-carboxylic acid (1.0 eq) in methanol (excess).
-
Catalysis: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or by bubbling dry HCl gas through the solution.
-
Reaction Execution: Reflux the mixture for 4-8 hours, monitoring the reaction by TLC.
-
Work-up and Purification: After cooling, neutralize the reaction mixture with a saturated solution of sodium bicarbonate. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by flash column chromatography on silica gel.
Key Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules
The strategic placement of the chloro and methyl ester functionalities on the quinoline scaffold of this compound provides two orthogonal handles for chemical modification, enabling the synthesis of a diverse library of compounds for biological screening.
Application 1: Kinase Inhibitors for Oncology
Protein kinases are pivotal regulators of cellular signaling pathways, and their dysregulation is a hallmark of cancer.[2] The quinoline core can effectively mimic the purine ring of ATP, making its derivatives promising candidates for ATP-competitive kinase inhibitors.[2]
The 2-position of the quinoline ring is a key vector for introducing substituents that can interact with the hinge region of the kinase ATP-binding pocket. The 6-position provides a point for substitution to modulate solubility, pharmacokinetic properties, and to explore interactions with the solvent-exposed region of the active site.
The C2-Cl bond is highly susceptible to nucleophilic substitution and participates readily in palladium-catalyzed cross-coupling reactions.
This protocol describes the coupling of this compound with an arylboronic acid.
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
This compound (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)
-
Base (e.g., K₂CO₃, 2.0 eq)
-
Degassed solvent (e.g., 4:1 mixture of 1,4-dioxane and water)
Procedure:
-
Inert Atmosphere: To an oven-dried reaction vessel, add this compound, arylboronic acid, palladium catalyst, and base under an inert atmosphere (e.g., Argon or Nitrogen).
-
Solvent Addition: Add the degassed solvent via syringe.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Alternatively, microwave irradiation at 120-150 °C can be employed to reduce reaction times.
-
Monitoring: Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.
-
Purification: Purify the crude product by flash column chromatography.
This protocol details the coupling of this compound with a primary or secondary amine.
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
This compound (1.0 eq)
-
Amine (1.2 eq)
-
Palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%)
-
Ligand (e.g., Xantphos, 4 mol%)
-
Base (e.g., NaOtBu, 1.4 eq)
-
Anhydrous, degassed toluene
Procedure:
-
Inert Atmosphere: In a glovebox or under an inert atmosphere, add the palladium pre-catalyst, ligand, and base to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound and the desired amine.
-
Solvent Addition: Add anhydrous, degassed toluene via syringe.
-
Reaction: Seal the tube and heat the reaction mixture to 90-110 °C for 12-24 hours.
-
Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool, dilute with a suitable solvent, and filter through celite.
-
Purification: Concentrate the filtrate and purify the crude product by flash column chromatography.
Application 2: Modulators of G-Protein Coupled Receptors (GPCRs)
Derivatives of quinoline-6-carboxamide have shown potential as antagonists for metabotropic glutamate receptor type 1 (mGluR1), which are implicated in neuropathic pain.[4] This highlights the utility of the C6-ester as a handle for generating carboxamide libraries.
The methyl ester at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which is then activated for amide bond formation.
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of methanol and water.
-
Base Addition: Add an excess of a base such as lithium hydroxide (LiOH) or sodium hydroxide (NaOH).
-
Reaction: Stir the mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).
-
Work-up: Remove the methanol under reduced pressure. Dilute the aqueous residue with water and wash with an organic solvent to remove any unreacted starting material.
-
Isolation: Acidify the aqueous layer with a mineral acid (e.g., 1M HCl) to precipitate the 2-chloroquinoline-6-carboxylic acid. Collect the solid by filtration, wash with water, and dry.
This protocol utilizes HATU, a common and efficient peptide coupling reagent.[5]
Materials:
-
2-chloroquinoline-6-carboxylic acid (1.0 eq)
-
Amine (1.1 eq)
-
HATU (1.1 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.0 eq)
-
Anhydrous Dimethylformamide (DMF)
Procedure:
-
Inert Atmosphere and Pre-activation: In a flask under an inert atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA to the solution and stir at room temperature for 15-30 minutes to form the activated ester.
-
Amine Addition: Add the desired amine to the pre-activated mixture.
-
Reaction: Stir the reaction at room temperature for 1-4 hours, monitoring by TLC or LC-MS.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous LiCl (to remove DMF), 5% aqueous HCl, saturated aqueous NaHCO₃, and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, concentrate, and purify the crude product by column chromatography.
Data Summary: Representative Transformations
| Starting Material | Reaction Type | Reagents | Product | Typical Yield (%) |
| This compound | Suzuki-Miyaura Coupling | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Methyl 2-phenylquinoline-6-carboxylate | 75-90 |
| This compound | Buchwald-Hartwig Amination | Morpholine, Pd₂(dba)₃, Xantphos, NaOtBu, Toluene | Methyl 2-morpholinoquinoline-6-carboxylate | 70-85 |
| This compound | Ester Hydrolysis | LiOH, MeOH/H₂O | 2-chloroquinoline-6-carboxylic acid | >95 |
| 2-chloroquinoline-6-carboxylic acid | Amide Coupling | Benzylamine, HATU, DIPEA, DMF | N-benzyl-2-chloroquinoline-6-carboxamide | 80-95 |
Conclusion and Future Perspectives
This compound is a highly valuable and versatile building block in medicinal chemistry. Its two distinct reactive sites allow for the systematic and efficient generation of diverse chemical libraries. The protocols outlined in this guide provide a solid foundation for researchers to synthesize and functionalize this scaffold, enabling the exploration of new chemical space in the quest for novel therapeutic agents. Future applications will likely involve the development of more complex and stereochemically defined derivatives, as well as its incorporation into fragment-based drug discovery and DNA-encoded library technologies.
References
- 1. Recent advances in chemistry and therapeutic potential of functionalized quinoline motifs – a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]
- 3. iipseries.org [iipseries.org]
- 4. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 5. WO2015198349A1 - A one pot synthesis of 3-substituted quinoline carboxylates and its derivatives - Google Patents [patents.google.com]
Application Notes & Protocols: The Strategic Use of Methyl 2-Chloroquinoline-6-carboxylate in Modern Organic Synthesis
Introduction: The Quinoline Scaffold as a Privileged Core in Drug Discovery
The quinoline ring system is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of biologically active compounds and approved pharmaceuticals.[1][2] Its rigid, bicyclic aromatic structure provides an excellent framework for orienting functional groups in three-dimensional space to achieve high-affinity interactions with biological targets. Within this class, Methyl 2-chloroquinoline-6-carboxylate has emerged as a particularly versatile and powerful building block for drug development professionals.
This guide provides an in-depth exploration of its applications, focusing on the strategic advantages conferred by its unique trifunctional nature:
-
The C2-Chloride: An activated site for nucleophilic aromatic substitution and, more importantly, a prime handle for modern palladium-catalyzed cross-coupling reactions.
-
The Quinoline Nitrogen: Influences the reactivity of the ring system and provides a key hydrogen bond acceptor site for interactions with protein targets.
-
The C6-Carboxylate: A versatile functional group that can be readily modified post-coupling to introduce diverse side chains, enabling fine-tuning of a molecule's potency, selectivity, and pharmacokinetic (ADME) properties.
We will delve into the causality behind experimental choices for key transformations, provide field-proven protocols, and illustrate the logical workflows for constructing complex molecules, particularly potent kinase inhibitors.
Part 1: Core Synthetic Transformations
The true power of this compound lies in its ability to undergo selective and high-yielding cross-coupling reactions at the C2 position. The Suzuki-Miyaura and Buchwald-Hartwig amination reactions are the two most critical transformations in its synthetic repertoire.
Suzuki-Miyaura Cross-Coupling: Forging Key Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a pillar of modern synthesis, enabling the formation of C(sp²)-C(sp²) bonds with exceptional functional group tolerance.[3] For this compound, this reaction allows the introduction of a wide variety of aryl and heteroaryl substituents at the 2-position, a common strategy in the development of kinase inhibitors and other therapeutics.
Causality & Mechanistic Insight: The reaction proceeds through a well-established palladium catalytic cycle. The choice of catalyst, ligand, and base is critical.[3]
-
Catalyst/Ligand: While traditional Pd(PPh₃)₄ can be effective, modern catalysts employing bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) are often superior for coupling with less reactive aryl chlorides. These ligands promote the initial, often rate-limiting, oxidative addition of the C-Cl bond to the Pd(0) center and facilitate the final reductive elimination step.[4]
-
Base: A base (e.g., K₂CO₃, K₃PO₄) is required for the transmetalation step, where the organic group is transferred from the boronic acid to the palladium center. The base activates the boronic acid by forming a more nucleophilic boronate species.
Diagram: The Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing the Critical C-N Bond
The 2-aminoquinoline scaffold is a privileged motif in a multitude of kinase inhibitors, where the N-H group often forms a critical "hinge-binding" interaction within the ATP-binding pocket of the target protein.[5][6] The Buchwald-Hartwig amination is the premier method for forging this C-N bond, offering broad scope and high yields where classical methods fail.[5][7]
Causality & Mechanistic Insight: This palladium-catalyzed reaction couples the aryl chloride with a primary or secondary amine.[8]
-
Catalyst/Ligand: Success is highly dependent on the ligand. Bidentate phosphine ligands like BINAP and Xantphos are commonly used. They stabilize the palladium center and control its reactivity throughout the catalytic cycle.
-
Base: A strong, non-nucleophilic base is essential. Sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃) are frequently employed to deprotonate the amine, forming the palladium-amido complex necessary for reductive elimination.[9] The choice of base can be crucial and is often substrate-dependent.
-
Conditions: The reaction must be performed under strictly anhydrous and inert (e.g., Argon or Nitrogen) conditions, as both the catalyst and the strong base are sensitive to moisture and oxygen.
Diagram: General Workflow for Kinase Inhibitor Precursor Synthesis
Caption: Workflow for synthesizing a 2-aminoquinoline core via Buchwald-Hartwig amination.
Part 2: Detailed Experimental Protocols
The following protocols are generalized procedures based on established methods for similar substrates.[3][5][8] Optimization may be necessary for specific substrates. Safety Precaution: Always conduct reactions in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
Protocol 1: Suzuki-Miyaura Coupling with 4-Methoxyphenylboronic Acid
Principle: Palladium-catalyzed C-C bond formation between the C2 position of the quinoline and an arylboronic acid.
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| This compound | 221.6 mg | 221.65 | 1.0 | 1.0 |
| 4-Methoxyphenylboronic acid | 182.4 mg | 152.0 | 1.2 | 1.2 |
| Pd(PPh₃)₄ | 57.8 mg | 1155.6 | 0.05 | 0.05 |
| Potassium Carbonate (K₂CO₃) | 414.6 mg | 138.2 | 3.0 | 3.0 |
| 1,4-Dioxane | 8 mL | - | - | - |
| Water | 2 mL | - | - | - |
Step-by-Step Procedure:
-
To a 25 mL Schlenk flask, add this compound, 4-methoxyphenylboronic acid, Pd(PPh₃)₄, and potassium carbonate.
-
Seal the flask with a rubber septum, then evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add the 1,4-dioxane and water via syringe.
-
Place the flask in a preheated oil bath at 90-100 °C.
-
Stir the reaction mixture vigorously for 8-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
-
Work-up: Upon completion, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer. Wash the organic layer with brine (2 x 15 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the desired product.
-
Characterization: Confirm the structure of the purified product using ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: Buchwald-Hartwig Amination with Aniline
Principle: Palladium-catalyzed C-N bond formation to synthesize a key 2-aminoquinoline precursor. This reaction is highly sensitive to air and moisture.
| Reagents & Materials | Amount | M.W. | Moles (mmol) | Equivalents |
| This compound | 221.6 mg | 221.65 | 1.0 | 1.0 |
| Aniline | 112 µL | 93.13 | 1.2 | 1.2 |
| Pd₂(dba)₃ | 22.9 mg | 915.7 | 0.025 | 0.025 |
| Xantphos | 43.4 mg | 578.6 | 0.075 | 0.075 |
| Sodium tert-butoxide (NaOtBu) | 134.5 mg | 96.1 | 1.4 | 1.4 |
| Anhydrous Toluene | 10 mL | - | - | - |
Step-by-Step Procedure:
-
In a glovebox, or using Schlenk technique, add this compound, Pd₂(dba)₃, Xantphos, and sodium tert-butoxide to an oven-dried Schlenk flask.
-
Seal the flask, evacuate and backfill with argon (3x).
-
Add anhydrous toluene, followed by the aniline via syringe.
-
Place the flask in a preheated oil bath at 110 °C.
-
Stir the reaction mixture vigorously for 12-24 hours. Monitor progress by TLC or LC-MS.
-
Work-up: Cool the reaction to room temperature. Carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution (10 mL).
-
Dilute with ethyl acetate (20 mL) and filter the mixture through a pad of Celite to remove the palladium catalyst.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL). Dry the organic layer over Na₂SO₄, filter, and concentrate.
-
Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-anilinoquinoline derivative.
Part 3: Multi-Step Synthesis: From Building Block to Advanced Intermediate
The true utility of this compound is realized in multi-step synthetic sequences. The C6-ester provides a secondary point of diversification after the C2 position has been functionalized.
Synthetic Strategy:
-
C2-Amination: A Buchwald-Hartwig reaction installs the key amine functionality for hinge-binding.
-
C6-Ester Saponification: The methyl ester is hydrolyzed to a carboxylic acid, providing a handle for amide coupling.
-
C6-Amide Coupling: The carboxylic acid is coupled with a new amine (R₂-NH₂) using standard peptide coupling reagents (e.g., HATU, EDC/HOBt) to install a side chain designed to target other regions of the protein or improve solubility.
Diagram: Logical Workflow for Advanced Intermediate Synthesis
References
- 1. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances of Quinoline-Based Small Molecules as Kinase Inhibitors (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes & Protocols: Methyl 2-chloroquinoline-6-carboxylate as a Versatile Synthetic Building Block
Introduction: The Strategic Value of Methyl 2-chloroquinoline-6-carboxylate
This compound is a bifunctional heterocyclic compound that has emerged as a cornerstone in the synthesis of complex molecules, particularly within medicinal chemistry and materials science. Its structure incorporates two distinct and orthogonally reactive sites: a labile chlorine atom at the C2 position of the quinoline ring and a methyl ester at the C6 position. This arrangement allows for selective and sequential modifications, making it an ideal scaffold for building molecular diversity.
The quinoline core itself is a privileged structure, found in numerous natural products and pharmaceuticals exhibiting a wide range of biological activities, including anticancer, antimalarial, anti-inflammatory, and anti-HIV properties.[1][2] The C2-chloro substituent is highly susceptible to both nucleophilic aromatic substitution (SNAr) and palladium-catalyzed cross-coupling reactions, providing a gateway to C-N, C-O, C-S, and C-C bond formation. Concurrently, the C6-ester can be readily transformed into other functional groups, such as carboxylic acids and amides, further expanding its synthetic utility.
This guide provides an in-depth exploration of the key synthetic transformations involving this compound, complete with detailed, field-proven protocols designed for researchers and drug development professionals.
References
Application Notes & Protocols: Methyl 2-chloroquinoline-6-carboxylate as a Pivotal Intermediate for Active Pharmaceutical Ingredient (API) Synthesis
Authored by: A Senior Application Scientist
Abstract
The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous therapeutic agents.[1][2][3][4][5] Functionalized quinolines, particularly halo-substituted derivatives, serve as versatile intermediates in the synthesis of complex Active Pharmaceutical Ingredients (APIs). This guide provides a comprehensive overview of methyl 2-chloroquinoline-6-carboxylate, a key building block whose strategic placement of a reactive chlorine atom at the C2 position and a carboxylate group at the C6 position makes it exceptionally valuable for constructing elaborate molecular architectures. We present a detailed, field-proven protocol for the synthesis of this intermediate via a Vilsmeier-Haack type cyclization. Furthermore, we illustrate its application in API synthesis through a detailed protocol for a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction, a foundational method for C-C bond formation in modern drug discovery.[1]
Introduction: The Strategic Importance of the Quinoline Moiety
Quinoline and its derivatives are privileged structures in drug development, exhibiting a wide spectrum of pharmacological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[2][3][4][5] The reactivity of the quinoline ring system can be precisely controlled by the nature and position of its substituents. Halogenated quinolines, such as this compound, are particularly powerful intermediates. The chlorine atom at the C2 position is an excellent leaving group, making it an ideal handle for nucleophilic substitution and transition-metal-catalyzed cross-coupling reactions. The ester moiety at the C6 position offers a site for further modification, such as conversion to an amide, which is a common functional group in many APIs, including the tyrosine kinase inhibitor Lenvatinib.[4][5][6]
This document serves as a practical guide for researchers and drug development professionals, detailing the synthesis of this key intermediate and its subsequent elaboration into more complex, drug-like molecules.
Synthesis Protocol: this compound
The synthesis of the title intermediate is most efficiently achieved through a multi-step sequence commencing with a commercially available starting material, methyl 4-aminobenzoate. The core of this synthesis is the Vilsmeier-Haack reaction, which facilitates the cyclization of an N-arylacetamide to form the 2-chloroquinoline ring system in a one-pot procedure.[7][8]
Overall Synthetic Workflow
The synthesis proceeds in two main stages: acetylation of the starting aniline, followed by a Vilsmeier-Haack cyclization/chlorination.
Caption: Synthetic workflow for this compound.
Step-by-Step Experimental Protocol
Step 1: Synthesis of Methyl 4-acetamidobenzoate
-
Rationale: The initial acetylation protects the amine and provides the necessary acetyl group that will ultimately form part of the pyridine ring of the quinoline core. Pyridine acts as a mild base to neutralize the acetic acid byproduct.
-
Procedure:
-
In a 250 mL round-bottom flask, dissolve methyl 4-aminobenzoate (15.1 g, 100 mmol) in pyridine (50 mL).[9][10]
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add acetic anhydride (11.2 mL, 120 mmol) dropwise with continuous stirring, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Pour the reaction mixture into 200 mL of ice-cold water.
-
Collect the resulting white precipitate by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield methyl 4-acetamidobenzoate.
-
Step 2: Synthesis of this compound via Vilsmeier-Haack Reaction
-
Rationale: This reaction is a cornerstone for synthesizing 2-chloro-3-substituted quinolines.[7][8] Phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF) react in situ to form the Vilsmeier reagent (chloromethylene-N,N-dimethyliminium chloride). This electrophilic species formylates the activated aromatic ring of the acetanilide, initiating an intramolecular cyclization. The intermediate 2-hydroxyquinoline (quinolone) is then chlorinated by the excess POCl₃ present in the reaction mixture.[11][12][13]
-
Procedure:
-
Caution: This reaction should be performed in a well-ventilated fume hood as POCl₃ is corrosive and reacts violently with water.
-
In a 250 mL three-necked flask equipped with a reflux condenser and a dropping funnel, place N,N-dimethylformamide (DMF, 20 mL).
-
Cool the flask to 0 °C in an ice-salt bath.
-
Add phosphorus oxychloride (POCl₃, 30 mL, 320 mmol) dropwise via the dropping funnel with vigorous stirring. Maintain the temperature below 5 °C. After addition, stir for 30 minutes at 0 °C.
-
Add methyl 4-acetamidobenzoate (9.65 g, 50 mmol) portion-wise to the cold Vilsmeier reagent.
-
After the addition is complete, slowly heat the reaction mixture to 90 °C and maintain this temperature for 4-6 hours. Monitor the reaction progress by TLC.[7]
-
Cool the reaction mixture to room temperature and then carefully pour it onto 500 g of crushed ice with vigorous stirring.
-
A precipitate will form. Allow the ice to melt completely, then neutralize the mixture to pH 7-8 with a cold aqueous solution of sodium hydroxide (5 M).
-
Collect the solid product by vacuum filtration, wash extensively with water, and dry under vacuum.
-
Purify the crude product by recrystallization from ethanol or by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure this compound.
-
Data Presentation
| Parameter | Step 1: Acetylation | Step 2: Vilsmeier-Haack |
| Starting Material | Methyl 4-aminobenzoate | Methyl 4-acetamidobenzoate |
| Key Reagents | Acetic Anhydride, Pyridine | POCl₃, DMF |
| Reaction Temp. | 0 °C to RT | 0 °C to 90 °C |
| Typical Yield | >95% | 60-75% |
| Product | Methyl 4-acetamidobenzoate | This compound |
Application Protocol: API Synthesis via Suzuki-Miyaura Cross-Coupling
The 2-chloro position of the synthesized intermediate is primed for palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl or heteroaryl substituents. This is a key strategy in the synthesis of many kinase inhibitors and other complex APIs.[1] We present a generalized protocol for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Reaction Principle and Workflow
The Suzuki-Miyaura coupling involves a catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new C-C bond between the quinoline core and an aryl group.
Caption: Workflow for Suzuki-Miyaura cross-coupling.
Step-by-Step Experimental Protocol
-
Rationale: This protocol employs a standard palladium catalyst, a base to facilitate the transmetalation step, and a biphasic solvent system. The choice of ligand and base can be critical and may require optimization depending on the specific boronic acid used.[14]
-
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 equiv), the desired arylboronic acid (1.2 equiv), and potassium carbonate (K₂CO₃, 2.5 equiv).
-
Add a palladium catalyst, such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3-5 mol%).
-
Evacuate the flask and backfill with an inert gas (e.g., Argon or Nitrogen). Repeat this cycle three times to ensure an inert atmosphere.[8]
-
Add degassed solvents, typically a mixture of toluene and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 90-100 °C with vigorous stirring for 8-12 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Cool the mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer successively with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-arylquinoline derivative.
-
Data Presentation
| Parameter | Value/Condition |
| Substrates | This compound, Arylboronic Acid |
| Catalyst | Pd(PPh₃)₄ (or other Pd(0)/Pd(II) catalysts) |
| Base | K₂CO₃, Cs₂CO₃, or K₃PO₄ |
| Solvent System | Toluene/H₂O, Dioxane/H₂O, or DMF |
| Temperature | 80-110 °C |
| Typical Yield | 70-95% (substrate dependent) |
Conclusion
This compound is a high-value, versatile intermediate for the synthesis of complex APIs. The synthetic route presented here, based on the robust Vilsmeier-Haack reaction, is efficient and scalable. The utility of this intermediate is demonstrated through its successful application in Suzuki-Miyaura cross-coupling, a foundational transformation in modern pharmaceutical chemistry. These protocols provide a solid, scientifically-grounded framework for researchers engaged in the synthesis of novel quinoline-based therapeutics.
References
- 1. researchgate.net [researchgate.net]
- 2. Montelukast sodium intermediate and its preparation method and application - Eureka | Patsnap [eureka.patsnap.com]
- 3. CN104592111A - Synthesis method of montelukast intermediate - Google Patents [patents.google.com]
- 4. CN109734661B - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 5. Page loading... [guidechem.com]
- 6. CN113307767A - Synthetic method of lenvatinib - Google Patents [patents.google.com]
- 7. chemijournal.com [chemijournal.com]
- 8. chemijournal.com [chemijournal.com]
- 9. Methyl 4-aminobenzoate synthesis - chemicalbook [chemicalbook.com]
- 10. rsc.org [rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Lenvatinib synthesis - chemicalbook [chemicalbook.com]
Application Notes & Protocols: Suzuki Coupling Reactions with Methyl 2-chloroquinoline-6-carboxylate
Introduction: The Strategic Importance of C-C Bond Formation
The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its remarkable efficiency and broad functional group tolerance in forging carbon-carbon bonds.[1][2][3] First reported by Akira Suzuki in 1979, this palladium-catalyzed reaction has become an indispensable tool, particularly within the pharmaceutical and materials science sectors, earning Suzuki a share of the 2010 Nobel Prize in Chemistry.[2][4] Its power lies in the synthesis of biaryl and heterobiaryl scaffolds, which are prevalent structural motifs in a vast array of pharmacologically active compounds.[5][6]
The quinoline core, in particular, is a privileged heterocycle in drug discovery, forming the structural basis for numerous therapeutic agents.[7][8][9] Consequently, methods for its functionalization are of paramount importance. This guide focuses on a key building block, Methyl 2-chloroquinoline-6-carboxylate . The chloro-substituent at the 2-position serves as a reactive handle for cross-coupling, while the methyl ester at the 6-position provides a site for further synthetic elaboration.
However, the use of heteroaryl chlorides as electrophiles in Suzuki couplings presents a distinct challenge. The C-Cl bond is significantly stronger and less reactive than its bromide or iodide counterparts, often necessitating more specialized and highly active catalyst systems to achieve efficient oxidative addition.[10] This document provides a comprehensive technical overview, from core mechanistic principles to field-proven protocols and troubleshooting strategies, designed to empower researchers in successfully employing this valuable substrate in their synthetic campaigns.
The Catalytic Cycle: A Mechanistic Deep Dive
A foundational understanding of the reaction mechanism is critical for rational optimization and troubleshooting. The Suzuki-Miyaura coupling proceeds through a catalytic cycle centered on a palladium complex, which shuttles between Pd(0) and Pd(II) oxidation states.[1][11]
The cycle consists of three primary, sequential steps:
-
Oxidative Addition: This is often the rate-determining step of the entire cycle, especially for less reactive aryl chlorides.[2][3] The active Pd(0) catalyst, typically bearing phosphine ligands, inserts into the carbon-chlorine bond of the this compound. This process breaks the C-Cl bond and oxidizes the palladium center to Pd(II), forming a square-planar organopalladium(II) complex.[12] The general reactivity trend for the halide coupling partner is I > Br > OTf >> Cl, underscoring the challenge posed by chloroquinolines.[2]
-
Transmetalation: In this step, the organic moiety from the organoboron reagent is transferred to the palladium(II) center. This is not a direct reaction with the boronic acid itself. First, the base present in the reaction mixture activates the boronic acid to form a more nucleophilic boronate species (e.g., [R-B(OH)₃]⁻).[2][13][14] This boronate then exchanges its organic group with the halide on the palladium complex, resulting in a new diorganopalladium(II) intermediate. The choice and strength of the base are therefore critical for the success of this step.[14]
-
Reductive Elimination: This is the final, product-forming step. The two organic groups (the quinoline and the group from the boronic acid) that are bound to the palladium center couple, forming the desired C-C bond.[2][15][16] This process reduces the palladium from Pd(II) back to its catalytically active Pd(0) state, which can then re-enter the catalytic cycle.[1]
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols & Methodologies
This section provides a robust, generalized protocol for the Suzuki coupling of this compound with a representative arylboronic acid. This protocol serves as an excellent starting point for optimization.
Materials and Reagents
-
Substrates: this compound, Arylboronic acid (e.g., Phenylboronic acid)
-
Catalyst: Pd(dppf)Cl₂ (Dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II)) or similar air-stable Pd(II) precatalyst.
-
Base: Anhydrous Potassium Carbonate (K₂CO₃) or Cesium Carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, degassed 1,4-Dioxane and water (ACS grade or higher).
-
Inert Gas: High-purity Argon or Nitrogen.
-
Standard laboratory glassware: Schlenk flask or sealed vial, condenser, magnetic stirrer, etc.
-
Purification: Silica gel for column chromatography, appropriate solvents (e.g., Hexanes, Ethyl Acetate).
Data Presentation: Representative Reaction Conditions
The following table summarizes typical conditions and expected outcomes for Suzuki couplings of challenging heteroaryl chlorides, providing a reference for experimental design.
| Entry | Arylboronic Acid | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Yield (%) |
| 1 | Phenylboronic acid | Pd(dppf)Cl₂ (3) | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (3) | Cs₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 100 | 80-90 |
| 3 | 3-Tolylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ (2.0) | Toluene/H₂O (10:1) | 110 | 75-85 |
| 4 | 2-Thiopheneboronic acid | Pd₂(dba)₃ (1.5) / XPhos (3) | K₃PO₄ (2.0) | Dioxane | 100 | 70-80 |
Yields are representative and based on analogous systems reported in the literature.[6][7] Actual yields may vary.
Step-by-Step Experimental Protocol
CAUTION: This procedure should be performed by trained personnel in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Vessel Preparation: To a dry Schlenk flask or sealable reaction vial equipped with a magnetic stir bar, add this compound (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, 2.0 equiv).
-
Catalyst Addition: Add the palladium catalyst (e.g., Pd(dppf)Cl₂, 0.03 equiv, 3 mol%) to the flask.
-
Inert Atmosphere: Seal the flask with a septum or cap. Evacuate the flask under vacuum and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times to ensure the complete removal of oxygen.
-
Solvent Addition: Under a positive pressure of inert gas, add the degassed solvent system (e.g., 4:1 mixture of 1,4-dioxane and water) via syringe. The typical concentration is 0.1-0.2 M with respect to the limiting reagent.
-
Reaction Execution: Place the sealed flask in a preheated oil bath or heating block set to the desired temperature (typically 90-110 °C). Stir the mixture vigorously for the duration of the reaction (typically 6-24 hours).
-
Reaction Monitoring: Monitor the reaction's progress by periodically taking small aliquots (under inert atmosphere) and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[17]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude residue by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to isolate the final product.
-
Characterization: Confirm the identity and purity of the final compound using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.[7]
Caption: A generalized workflow for the Suzuki coupling experiment.
Troubleshooting and Optimization Insights
Even with a robust protocol, challenges can arise. Below are common issues and field-proven strategies to overcome them.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Conversion | 1. Inactive Catalyst: Pd(0) or phosphine ligand oxidized.2. Insufficiently Degassed System: Oxygen deactivates the catalyst.3. Poor Reagent Quality: Decomposed boronic acid; wet solvent.4. Inappropriate Base/Solvent: Poor solubility or insufficient base strength.[18] | 1. Use fresh, high-quality catalyst and ligands. Consider more robust ligands like SPhos, XPhos, or an NHC-based catalyst system.[10]2. Ensure thorough degassing of solvents and the reaction vessel. Maintain a positive inert gas pressure.[19]3. Use anhydrous solvents and freshly opened reagents.4. Screen different bases (K₃PO₄, Cs₂CO₃) and solvent systems to improve solubility and reactivity.[20] |
| Protodeboronation | Presence of excess water; base is too harsh or temperature is too high, leading to the replacement of the boronic acid group with hydrogen.[1] | 1. Use anhydrous conditions where possible. 2. Switch to a milder base (e.g., KF, K₃PO₄).3. Convert the boronic acid to a more stable boronate ester (e.g., pinacol or MIDA ester) which is more resistant to hydrolysis.[19] |
| Dehalogenation | The starting chloroquinoline is converted to the corresponding des-chloro analog. This is a known side reaction in palladium catalysis.[1] | 1. Lower the reaction temperature. 2. Reduce catalyst loading. 3. Screen different ligands, as ligand choice can influence the rates of competing pathways. |
| Homocoupling of Boronic Acid | Caused by oxygen in the reaction mixture, which can promote the oxidative coupling of the boronic acid with itself. | This is a clear indicator of a compromised inert atmosphere. Re-evaluate and improve the degassing procedure for solvents and the reaction setup.[19][20] |
| Hydrolysis of Methyl Ester | The ester functional group on the quinoline is sensitive to strongly basic (saponification) or aqueous conditions, especially at high temperatures.[18] | 1. Use a milder, non-hydroxide base like K₂CO₃, K₃PO₄, or KF.[18]2. Minimize the amount of water in the solvent system or run under anhydrous conditions if possible.3. Reduce the reaction temperature and/or time. |
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 3. byjus.com [byjus.com]
- 4. oxidative addition and palladium coupling [employees.csbsju.edu]
- 5. Impact of Cross-Coupling Reactions in Drug Discovery and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. mt.com [mt.com]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction | Semantic Scholar [semanticscholar.org]
- 15. researchgate.net [researchgate.net]
- 16. Video: Palladium-Catalyzed Cross Coupling; Heck Coupling Reaction [jove.com]
- 17. shoko-sc.co.jp [shoko-sc.co.jp]
- 18. researchgate.net [researchgate.net]
- 19. benchchem.com [benchchem.com]
- 20. reddit.com [reddit.com]
Application Notes and Protocols for the Derivatization of Methyl 2-Chloroquinoline-6-carboxylate
Introduction: The Quinoline Scaffold and the Versatility of a Key Intermediate
The quinoline ring system, a fusion of benzene and pyridine rings, is a privileged scaffold in medicinal chemistry and materials science.[1] Its derivatives exhibit a vast array of biological activities, including anti-inflammatory, antimicrobial, anticancer, and antimalarial properties.[2][3] The specific biological function of a quinoline-based molecule is heavily dependent on the nature and position of the substituents on its core structure.[4] This underscores the critical importance of developing robust and versatile synthetic methodologies to functionalize the quinoline skeleton.
Methyl 2-chloroquinoline-6-carboxylate is a particularly valuable and versatile starting material for the synthesis of diverse quinoline libraries. It features two primary reaction centers amenable to derivatization:
-
The C2-Chloride: The chlorine atom at the 2-position of the electron-deficient quinoline ring is activated towards both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution (SNAr). This allows for the introduction of a wide variety of carbon, nitrogen, and oxygen-based substituents.
-
The C6-Methyl Ester: The ester group at the 6-position can be readily hydrolyzed to the corresponding carboxylic acid, which can then be converted into a range of amides, esters, and other functional groups.
This document provides a detailed guide for researchers, scientists, and drug development professionals on the key synthetic strategies for the derivatization of this compound. It offers field-proven insights and detailed, step-by-step protocols for several high-impact transformations.
Strategic Overview of Derivatization Pathways
The derivatization of this compound can be strategically planned to generate a diverse library of compounds. The primary pathways involve initial modification at the C2 position, followed by derivatization of the C6-ester, or vice versa. The choice of pathway will depend on the desired final structure and the compatibility of the functional groups introduced.
Caption: Key derivatization pathways for this compound.
Part 1: Derivatization at the C2-Position
The C2-chloro group is the most reactive site for introducing molecular diversity. The electron-withdrawing nature of the quinoline nitrogen atom activates this position for various transformations.
Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds by coupling an organohalide with an organoboron compound, catalyzed by a palladium complex.[1] This reaction is highly valued for its mild conditions and broad functional group tolerance, making it ideal for the synthesis of 2-aryl or 2-vinyl quinolines.
Causality Behind Experimental Choices:
-
Catalyst System: A combination of a palladium source (e.g., Pd(PPh₃)₄ or Pd₂(dba)₃) and a phosphine ligand is crucial. The ligand stabilizes the palladium center and facilitates the catalytic cycle. For challenging couplings involving heteroaryl chlorides, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed to promote the oxidative addition step.[5]
-
Base: A base is required to activate the organoboron species, forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[6] The choice of base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄) can significantly impact the reaction outcome and should be optimized for the specific substrates.
-
Solvent: A mixture of an organic solvent (e.g., toluene, dioxane, or DME) and water is commonly used. The aqueous phase is necessary to dissolve the inorganic base.
Caption: Experimental workflow for Suzuki-Miyaura coupling.
Experimental Protocol: Synthesis of Methyl 2-(4-methoxyphenyl)quinoline-6-carboxylate
This protocol is adapted from established procedures for Suzuki-Miyaura couplings on halo-heterocycles.[5][7]
-
Reaction Setup: To a flame-dried Schlenk flask, add this compound (1.0 eq), 4-methoxyphenylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 eq).
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water.
-
Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon gas three times.
-
Reaction: Heat the mixture to 90 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield the desired product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd(PPh₃)₄, Pd₂(dba)₃ | Common and effective Pd(0) sources. |
| Ligand | PPh₃, XPhos, SPhos | PPh₃ is standard; bulky ligands like XPhos improve reactivity for chlorides.[5] |
| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[6] |
| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic system to dissolve both organic substrates and inorganic base. |
| Temperature | 80-110 °C | Provides thermal energy to overcome activation barriers. |
Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a highly versatile method for forming carbon-nitrogen bonds, coupling an aryl halide with an amine.[2] It is the premier method for synthesizing 2-aminoquinoline derivatives, which are prevalent in biologically active molecules.[1][8]
Causality Behind Experimental Choices:
-
Catalyst System: This reaction requires a palladium catalyst and, critically, a bulky, electron-rich phosphine ligand (e.g., BINAP, Xantphos, RuPhos). These specialized ligands are essential for facilitating the reductive elimination step that forms the C-N bond.[2]
-
Base: A strong, non-nucleophilic base is required to deprotonate the amine, allowing it to coordinate to the palladium center. Sodium tert-butoxide (NaOtBu) is the most common choice, although other bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be used for more sensitive substrates.
-
Solvent: Anhydrous, aprotic solvents such as toluene, dioxane, or THF are necessary to prevent unwanted side reactions.
Experimental Protocol: Synthesis of Methyl 2-(Piperidin-1-yl)quinoline-6-carboxylate
This protocol is based on the successful amination of 6-bromo-2-chloroquinoline.[8]
-
Reaction Setup: In a glovebox or under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), the phosphine ligand (e.g., Xantphos, 0.04 eq), and sodium tert-butoxide (1.4 eq) to an oven-dried Schlenk tube.
-
Reagent Addition: Add this compound (1.0 eq) and the amine (e.g., piperidine, 1.2 eq), followed by anhydrous toluene.
-
Inert Atmosphere: Seal the tube and remove from the glovebox.
-
Reaction: Heat the mixture to 100 °C with stirring.
-
Monitoring: Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 4-18 hours).
-
Workup: Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite to remove palladium residues. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the residue by flash column chromatography to afford the 2-aminoquinoline product.
| Parameter | Condition | Rationale |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂ | Precatalysts that form the active Pd(0) species in situ. |
| Ligand | BINAP, Xantphos, RuPhos | Bulky, electron-rich ligands are essential for C-N bond formation.[2] |
| Base | NaOtBu, K₃PO₄, Cs₂CO₃ | Strong, non-nucleophilic base to deprotonate the amine. |
| Solvent | Toluene, Dioxane (anhydrous) | Aprotic solvent to prevent quenching of the base and catalyst. |
| Temperature | 80-120 °C | To drive the reaction to completion. |
Nucleophilic Aromatic Substitution (SNAr)
In SNAr, a nucleophile displaces a leaving group on an electron-deficient aromatic ring.[9] The C2-position of the quinoline ring is activated towards nucleophilic attack due to the electron-withdrawing effect of the ring nitrogen. This allows for the direct displacement of the chloride by strong nucleophiles like alkoxides, thiolates, and certain amines, often without the need for a metal catalyst.[6]
Causality Behind Experimental Choices:
-
Nucleophile: Strong nucleophiles are required to attack the electron-deficient ring. For amines, secondary cyclic amines like piperidine and morpholine are often effective. For alkoxides, generating the sodium or potassium salt in situ with a strong base (e.g., NaH) is common.
-
Solvent: Polar aprotic solvents like DMF, DMSO, or NMP are often used as they can stabilize the charged intermediate (Meisenheimer complex) formed during the reaction.[9] For reactions with amines, the amine itself can sometimes be used as the solvent if it is a liquid.
-
Temperature: Heating is typically required to overcome the activation energy associated with the disruption of aromaticity in the intermediate step.
Experimental Protocol: Synthesis of Methyl 2-methoxyquinoline-6-carboxylate
This protocol is adapted from procedures for SNAr on related 2-chloroquinoline systems.[2]
-
Alkoxide Formation: In a flame-dried round-bottom flask under a nitrogen atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.5 eq) to anhydrous methanol at 0 °C. Stir for 15 minutes until hydrogen evolution ceases.
-
Substrate Addition: Add a solution of this compound (1.0 eq) in anhydrous THF dropwise to the sodium methoxide solution at 0 °C.
-
Reaction: Allow the reaction to warm to room temperature and then heat to reflux (approx. 65 °C).
-
Monitoring: Monitor the reaction by TLC.
-
Workup: Upon completion, carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction and Purification: Extract the aqueous mixture with ethyl acetate. Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product by column chromatography.
Part 2: Derivatization at the C6-Position
The methyl ester at the C6-position provides a handle for further functionalization, most commonly through hydrolysis to the carboxylic acid followed by amide coupling.
Hydrolysis of the Methyl Ester
Base-catalyzed hydrolysis is a standard and efficient method for converting the methyl ester to the corresponding carboxylic acid.
Experimental Protocol: Synthesis of 2-Chloroquinoline-6-carboxylic acid
-
Reaction Setup: Dissolve this compound (1.0 eq) in a mixture of THF and methanol.
-
Base Addition: Add an aqueous solution of lithium hydroxide (LiOH, 2-3 eq).
-
Reaction: Stir the mixture at room temperature.
-
Monitoring: Monitor the reaction by TLC until the starting ester is fully consumed.
-
Workup: Remove the organic solvents under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~3-4 with 1M HCl.
-
Isolation: The carboxylic acid product will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold water, and dry under vacuum. The product can be used in the next step without further purification if desired.
Amide Coupling
The resulting carboxylic acid can be coupled with a wide variety of primary and secondary amines to form amides. This reaction requires an activating agent to convert the carboxylic acid into a more reactive species.
Causality Behind Experimental Choices:
-
Coupling Reagents: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) are highly effective for forming an activated ester intermediate, which readily reacts with the amine.[2][10]
-
Base: A non-nucleophilic organic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is required to neutralize the acid formed during the reaction and to deprotonate the amine salt if it is used as a hydrochloride salt.[10]
-
Solvent: Anhydrous polar aprotic solvents like DMF or DCM are used to dissolve the reactants.
Caption: Experimental workflow for amide coupling.
Experimental Protocol: Synthesis of 2-Chloro-N-propylquinoline-6-carboxamide
This protocol is adapted from standard amide coupling procedures.[2][10]
-
Reaction Setup: To a solution of 2-chloroquinoline-6-carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 15 minutes to pre-activate the acid.
-
Amine Addition: Add propylamine (1.2 eq) to the reaction mixture.
-
Reaction: Stir at room temperature.
-
Monitoring: Monitor the reaction by LC-MS. The reaction is typically complete in 2-6 hours.
-
Workup: Pour the reaction mixture into water to precipitate the product. If no precipitate forms, extract with ethyl acetate.
-
Purification: Wash the organic layer with saturated aqueous NaHCO₃ solution, water, and brine. Dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.
Conclusion
This compound serves as a powerful and versatile building block for the synthesis of diverse chemical libraries. The strategic application of modern synthetic methods, including palladium-catalyzed cross-couplings and nucleophilic aromatic substitutions, allows for precise and efficient functionalization at the C2-position. Furthermore, standard transformations of the C6-ester group open up another dimension of structural diversity. The protocols and insights provided in this guide are intended to empower researchers to fully exploit the synthetic potential of this key intermediate in their drug discovery and materials science endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Biological Evaluation of 2-Substituted Quinoline 6-Carboxamides as Potential mGluR1 Antagonists for the Treatment of Neuropathic Pain [jstage.jst.go.jp]
- 3. researchgate.net [researchgate.net]
- 4. Quinoline synthesis [organic-chemistry.org]
- 5. Suzuki–Miyaura cross-coupling optimization enabled by automated feedback - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 10. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of Methyl 2-Chloroquinoline-6-carboxylate
Welcome to the technical support center for the synthesis of methyl 2-chloroquinoline-6-carboxylate. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with this versatile heterocyclic building block. As a key intermediate in the development of pharmaceuticals and functional materials, optimizing its synthesis is critical for achieving high purity and yield.
This document moves beyond simple protocols to provide a deeper understanding of the reaction mechanics, enabling you to troubleshoot common issues and rationally optimize your experimental conditions.
Overall Synthetic Strategy: A Two-Step Approach
The most reliable and common pathway to this compound involves a two-step sequence starting from the corresponding 2-hydroxyquinoline (quinolin-2-one). The recommended order of operations is chlorination followed by esterification . Performing the esterification first is generally not advised, as the ester group is susceptible to hydrolysis under the often harsh conditions required for the chlorination of the 2-position.
The general workflow is outlined below:
Caption: General two-step workflow for the synthesis of the target compound.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during the synthesis in a question-and-answer format.
Part 1: Chlorination of 2-Hydroxyquinoline-6-carboxylic Acid
The conversion of the 2-hydroxy (or 2-oxo) tautomer to the 2-chloro derivative is a critical step, typically achieved with reagents like phosphorus oxychloride (POCl₃), often in combination with phosphorus pentachloride (PCl₅).[1]
Q1: My chlorination reaction shows low or no conversion of the starting material. What are the likely causes and solutions?
A1: This is a common issue that can stem from several factors:
-
Insufficient Reagent Activity: POCl₃ can hydrolyze over time if not stored properly. Ensure you are using fresh, anhydrous POCl₃. The addition of PCl₅ often helps drive the reaction to completion by consuming any trace amounts of water and ensuring the active chlorinating species is present.
-
Inadequate Temperature or Reaction Time: This transformation often requires significant thermal energy. If you are running the reaction at a lower temperature (e.g., 80-90 °C) and seeing poor conversion, a gradual increase in temperature is warranted. Many procedures call for heating at reflux (around 110 °C) or even higher temperatures (up to 140 °C) for several hours.[1]
-
Poor Solubility: The starting carboxylic acid may have poor solubility in POCl₃ alone. While POCl₃ often serves as both reagent and solvent, in some cases, the use of a high-boiling inert co-solvent might be considered, though this can complicate work-up.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting low chlorination yield.
Q2: The reaction mixture turned into a dark, tarry mess upon heating. How can this be prevented?
A2: Charring is indicative of decomposition and is usually caused by excessive temperatures or prolonged reaction times.[2] While high temperatures are needed, there is a fine balance.
-
Causality: The quinoline ring, especially with a deactivating carboxylic acid group, requires forcing conditions. However, at very high temperatures (>150 °C) or with extended heating, side reactions and polymerization can occur, leading to intractable tars.
-
Preventative Measures:
-
Incremental Temperature Increase: Instead of immediately heating to reflux, raise the temperature of the oil bath incrementally (e.g., 80 °C for 1 hour, then 100 °C, then 110 °C) while monitoring the reaction progress by TLC.
-
Strict Time Monitoring: Once the starting material is consumed (as per TLC), proceed with the work-up. Do not let the reaction run for an arbitrary amount of time (e.g., "overnight") without justification.
-
Ensure Anhydrous Conditions: The presence of water can lead to side reactions and decomposition at high temperatures.
-
Q3: My work-up is difficult. How should I handle quenching a large excess of POCl₃?
A3: The work-up procedure is critical for both safety and product isolation. Quenching POCl₃ with water is highly exothermic and releases HCl gas.
-
Best Practice: The reaction mixture should be cooled to room temperature first. Then, it should be added slowly and portion-wise to a vigorously stirred beaker of crushed ice. This method effectively controls the exotherm. Never add water or ice directly to the hot reaction flask. The entire procedure must be performed in a well-ventilated fume hood.
-
Product Precipitation: The 2-chloroquinoline-6-carboxylic acid product should precipitate from the acidic aqueous solution upon quenching.[3] Collect the solid by filtration and wash thoroughly with cold water to remove residual acids.
Part 2: Esterification of 2-Chloroquinoline-6-carboxylic Acid
Once you have the chlorinated acid intermediate, the final step is esterification. The choice of method depends on the scale of your reaction and the sensitivity of your compound.
Q4: I'm using Fischer esterification (Methanol/H₂SO₄) and getting low yields. How can I drive the reaction to completion?
A4: Fischer esterification is a classic, cost-effective method, but it is an equilibrium-controlled process.[4]
-
Causality: The reaction produces water as a byproduct. According to Le Châtelier's principle, this water can hydrolyze the ester product, shifting the equilibrium back towards the starting materials.
-
Optimization Strategies:
-
Use Methanol as Solvent: Using a large excess of methanol will shift the equilibrium towards the product side.
-
Remove Water: While technically challenging on a lab scale for this specific reaction, in principle, removal of water (e.g., with a Dean-Stark apparatus if using a different solvent) drives the reaction forward.
-
Increase Catalyst Concentration/Time: Ensure a sufficient amount of acid catalyst (typically 5-10 mol% H₂SO₄) is used and allow the reaction to reflux for an adequate time (4-24 hours), monitoring by TLC. An alternative to sulfuric acid is to generate anhydrous HCl gas by reacting methanol with thionyl chloride (SOCl₂), which can lead to a more effective acid-catalyzed esterification.[5]
-
Q5: My compound seems to be degrading or producing side products under strong acid conditions. What are some milder esterification alternatives?
A5: If your substrate is sensitive to strong, hot acid, milder, non-equilibrium methods are recommended.
-
Steglich Esterification (DCC/DMAP): This is an excellent alternative that proceeds at room temperature.[6]
-
Mechanism: Dicyclohexylcarbodiimide (DCC) activates the carboxylic acid. 4-Dimethylaminopyridine (DMAP) acts as a nucleophilic catalyst for the acyl transfer to methanol.
-
Advantage: High yields under mild, non-acidic conditions.
-
Disadvantage: DCC is a known allergen, and the dicyclohexylurea (DCU) byproduct has low solubility in many organic solvents, requiring careful filtration for removal. Using a water-soluble carbodiimide like EDC can simplify the work-up.
-
-
Acyl Chloride Formation: A two-step process where the carboxylic acid is first converted to the highly reactive acyl chloride using SOCl₂ or oxalyl chloride at room temperature, followed by the addition of methanol. This is very effective but requires handling of harsh reagents.[5]
Data Comparison: Esterification Methods
| Method | Key Reagents | Conditions | Typical Yield | Pros | Cons |
| Fischer | MeOH, H₂SO₄ (cat.) | Reflux | 60-85% | Inexpensive, simple reagents | Reversible, harsh conditions, requires excess alcohol |
| Steglich | MeOH, DCC, DMAP | Room Temp | >90% | Mild conditions, high yield | Expensive, byproduct removal, DCC is an allergen |
| Acyl Chloride | 1) SOCl₂ or (COCl)₂ 2) MeOH, Base | Room Temp | >90% | Irreversible, high yield | Harsh reagents (SOCl₂), requires two steps |
Detailed Experimental Protocols
Protocol 1: Chlorination of 2-Hydroxyquinoline-6-carboxylic Acid
-
Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add 2-hydroxyquinoline-6-carboxylic acid (1.0 eq).
-
Reagent Addition: Carefully add phosphorus oxychloride (POCl₃, ~10 eq) to the flask in a fume hood. If desired, add phosphorus pentachloride (PCl₅, 1.1 eq).
-
Reaction: Heat the mixture in an oil bath to 110-120 °C and maintain at this temperature with vigorous stirring for 4-6 hours. Monitor the reaction progress by taking small aliquots, quenching them carefully in ice/water, and analyzing by TLC (e.g., 10% Methanol in Dichloromethane).
-
Work-up: After cooling to room temperature, slowly pour the reaction mixture onto a large volume of crushed ice with constant stirring.
-
Isolation: The solid precipitate, 2-chloroquinoline-6-carboxylic acid, is collected by vacuum filtration.
-
Washing: Wash the filter cake thoroughly with cold water until the filtrate is neutral to pH paper. Dry the solid under vacuum. The product is often of sufficient purity for the next step.[7]
Protocol 2: Fischer Esterification of 2-Chloroquinoline-6-carboxylic Acid
-
Setup: To a round-bottom flask, add 2-chloroquinoline-6-carboxylic acid (1.0 eq) and methanol (serving as the solvent, ~20-40 eq).
-
Catalyst Addition: While stirring, carefully add concentrated sulfuric acid (H₂SO₄, 0.1 eq) dropwise.
-
Reaction: Heat the mixture to reflux (approx. 65 °C) for 6-12 hours. Monitor the reaction by TLC until the starting carboxylic acid is consumed.
-
Work-up: Cool the mixture to room temperature and reduce the volume of methanol using a rotary evaporator.
-
Neutralization: Dilute the residue with ethyl acetate and carefully wash with a saturated sodium bicarbonate (NaHCO₃) solution until effervescence ceases. Then, wash with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate/hexanes).
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. benchchem.com [benchchem.com]
- 3. 2-Chloroquinoline-6-carboxylic acid | C10H6ClNO2 | CID 16783717 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. chemguide.co.uk [chemguide.co.uk]
- 5. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. tandfonline.com [tandfonline.com]
Technical Support Center: Synthesis of Methyl 2-chloroquinoline-6-carboxylate
Prepared by the Senior Application Scientist Team
Welcome to the technical support center for the synthesis of methyl 2-chloroquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals who are utilizing this critical intermediate. We provide in-depth troubleshooting advice and frequently asked questions based on common challenges encountered in the laboratory. Our focus is on providing causal explanations and practical, field-tested solutions to help you optimize your synthesis and avoid common pitfalls.
Overview of the Primary Synthetic Challenge
The most direct and common route to this compound involves the Vilsmeier-Haack cyclization of an N-arylacetamide, specifically methyl 4-acetamidobenzoate.[1] This reaction utilizes a Vilsmeier reagent, typically formed from phosphorus oxychloride (POCl₃) and dimethylformamide (DMF), to effect a one-pot chlorination and cyclization. While efficient, this pathway is sensitive to reaction conditions, and minor deviations can lead to a range of predictable, yet problematic, side products.
This guide will address the formation of these impurities, providing you with the technical understanding to diagnose and resolve them effectively.
Frequently Asked Questions (FAQs)
Here we address the most common issues reported by users during the synthesis.
Question 1: My final product is contaminated with a significant amount of a less soluble, higher-melting point compound. NMR analysis suggests it's the corresponding 2-hydroxyquinoline. Why is this forming?
Answer: This is the most frequently encountered side product: methyl 2-hydroxyquinoline-6-carboxylate (which exists in its more stable tautomeric form, methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate).
-
Causality: The chloro group at the 2-position of the quinoline ring is highly susceptible to nucleophilic substitution. The Vilsmeier reaction concludes with a reactive chloro-iminium intermediate. During aqueous workup (e.g., pouring the reaction mixture onto ice), water acts as a nucleophile, attacking the 2-position and displacing the chloride ion. This hydrolysis is often rapid and can significantly reduce the yield of your desired 2-chloro product.
-
Preventative Measures:
-
Strict Anhydrous Conditions: Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous grade DMF and freshly distilled POCl₃.
-
Controlled Workup: The hydrolysis is highly temperature-dependent. Pour the reaction mixture slowly onto a vigorously stirred slurry of crushed ice and water. The goal is to keep the temperature as low as possible during the initial quench to minimize the rate of hydrolysis.
-
pH Control: After the initial quench, neutralization should be performed cautiously with a mild base like sodium bicarbonate or a cooled, dilute sodium hydroxide solution. Overly aggressive basification at elevated temperatures can accelerate hydrolysis.
-
Question 2: My isolated product is acidic and shows a loss of the methyl ester peak in the NMR. What is this side product and how can I avoid it?
Answer: You have likely formed 2-chloroquinoline-6-carboxylic acid due to the hydrolysis of the methyl ester.
-
Causality: The methyl ester at the 6-position is vulnerable to both acidic and basic hydrolysis. The Vilsmeier reaction conditions are strongly acidic, and if the reaction is heated for too long or at too high a temperature, cleavage of the ester can occur.[2] More commonly, this hydrolysis happens during a basic workup, especially if a strong base like sodium hydroxide is used at room temperature or above for an extended period to neutralize the reaction mixture.[3]
-
Preventative Measures:
-
Minimize Reaction Time/Temperature: Monitor the reaction by Thin Layer Chromatography (TLC). Once the starting acetanilide is consumed, proceed to the workup. Avoid unnecessarily long reaction times or excessive temperatures.[4]
-
Milder Basification: Use a cold, saturated solution of sodium bicarbonate for neutralization. This is generally sufficient to neutralize the acid without being harsh enough to significantly hydrolyze the ester.
-
Purification Strategy: If some acid is formed, it can often be removed during purification. The carboxylic acid is typically much more polar than the methyl ester, allowing for separation by column chromatography.
-
Question 3: My reaction has stalled, and TLC analysis shows a large amount of unreacted methyl 4-acetamidobenzoate. What are the likely causes?
Answer: Incomplete conversion is typically traced back to reagent quality or insufficient activation.
-
Causality: The Vilsmeier reagent (the electrophile) must be formed in situ and be present in sufficient quantity to drive the reaction.
-
Reagent Quality: Phosphorus oxychloride (POCl₃) is moisture-sensitive. Old or improperly stored POCl₃ may be partially hydrolyzed, reducing its effectiveness.
-
Stoichiometry: A molar excess of the Vilsmeier reagent is required. Typically, 3 to 5 equivalents of both POCl₃ and DMF relative to the acetanilide are used. Insufficient reagent will naturally lead to an incomplete reaction.
-
Temperature: While excessive heat is detrimental, the reaction often requires heating to 70-90°C to proceed at a reasonable rate. If the temperature is too low, the reaction will be sluggish.
-
-
Troubleshooting Steps:
-
Always use freshly opened or distilled POCl₃.
-
Verify your calculations and ensure a sufficient molar excess of the Vilsmeier reagents.
-
Gradually increase the reaction temperature, monitoring progress by TLC, to find the optimal balance between reaction rate and side product formation.
-
Question 4: The crude product is a dark brown or black tar, making purification extremely difficult. How can this be prevented?
Answer: Tar formation is a classic sign of degradation due to overly harsh reaction conditions.[4][5]
-
Causality: High temperatures and prolonged exposure to the strong acid/dehydrating conditions of the Vilsmeier reaction can cause polymerization and decomposition of the starting materials and products. Anilines and their derivatives are particularly prone to oxidative degradation under such conditions.
-
Preventative Measures:
-
Strict Temperature Control: Use an oil bath with a temperature controller. Do not exceed the recommended temperature for the reaction (typically in the 80-90°C range).
-
Reaction Monitoring: This is critical. Use TLC to determine the point of completion. As soon as the starting material is consumed, cool the reaction and proceed with the workup. Letting the reaction run for an arbitrary amount of time (e.g., "overnight") without monitoring is a common cause of tar formation.[6]
-
Troubleshooting and Optimization Guide
When faced with a low yield or an impure product, a systematic approach is key. The following workflow and data summary will help you diagnose the issue and select the appropriate corrective action.
Summary of Common Side Products and Solutions
| Side Product | Chemical Name | Likely Cause(s) | Prevention & Troubleshooting |
| Primary Impurity | Methyl 2-hydroxyquinoline-6-carboxylate | Reaction with water during workup. | Use anhydrous reagents; pour reaction mixture onto ice; keep workup temperature low. |
| Acid Impurity | 2-Chloroquinoline-6-carboxylic acid | Harsh acidic/basic conditions; prolonged heating. | Monitor reaction by TLC to avoid excess heating; use mild base (e.g., NaHCO₃) for workup.[4] |
| Unreacted SM | Methyl 4-acetamidobenzoate | Inactive/insufficient Vilsmeier reagent; low temperature. | Use fresh POCl₃; ensure sufficient molar excess of reagents; optimize temperature. |
| Degradation | Tarry/Polymeric materials | Excessive temperature; prolonged reaction time. | Maintain strict temperature control; stop reaction upon completion as determined by TLC.[4][6] |
Diagnostic Workflow for Impure Product
The following diagram outlines a logical sequence for identifying and resolving issues with your synthesis.
Caption: Troubleshooting workflow for synthesis of this compound.
Experimental Protocols
Protocol: Vilsmeier-Haack Synthesis with Minimized Side Products
This protocol incorporates best practices to mitigate the formation of the common side products discussed above.
Materials:
-
Methyl 4-acetamidobenzoate
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Phosphorus oxychloride (POCl₃), freshly distilled or from a new bottle
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Crushed ice
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
TLC plates (silica gel)
Procedure:
-
Vilsmeier Reagent Formation:
-
In a three-neck, round-bottom flask equipped with a dropping funnel, thermometer, and nitrogen inlet, add anhydrous DMF (5 eq.).
-
Cool the flask in an ice-water bath to 0-5 °C.
-
Slowly add POCl₃ (4 eq.) dropwise via the addition funnel, ensuring the internal temperature does not exceed 10 °C.
-
Stir the mixture at 0-5 °C for 30 minutes. The formation of the solid Vilsmeier salt may be observed.
-
-
Cyclization Reaction:
-
Add methyl 4-acetamidobenzoate (1 eq.) portion-wise to the cold Vilsmeier reagent suspension.
-
Once the addition is complete, remove the ice bath and slowly heat the reaction mixture to 80-85 °C using a pre-heated oil bath.
-
Maintain this temperature and monitor the reaction progress every 30-60 minutes by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate). The reaction is typically complete in 2-4 hours.
-
-
Workup and Isolation:
-
Once TLC indicates consumption of the starting material, immediately cool the reaction flask to room temperature.
-
Prepare a large beaker containing a vigorously stirred mixture of crushed ice and water (approx. 10x the reaction volume).
-
Very slowly and carefully, pour the reaction mixture into the ice water. The quench is exothermic and may release HCl gas. Perform this in a well-ventilated fume hood.
-
Continue stirring for 30 minutes as the ice melts. A precipitate of the crude product should form.
-
Carefully neutralize the slurry by slowly adding cold, saturated NaHCO₃ solution until the pH is ~7-8.
-
Filter the solid product using a Büchner funnel, wash thoroughly with cold water, and then with a small amount of cold diethyl ether or hexanes.
-
Air-dry the crude solid.
-
-
Purification:
-
The crude product can be purified by recrystallization (e.g., from ethanol or ethyl acetate/hexanes) or by column chromatography on silica gel.
-
Visualizing the Key Side Reactions
The following diagram illustrates the main reaction pathway and the points where the two most common side reactions diverge.
Caption: Divergent pathways leading to common side products in the target synthesis.
References
Technical Support Center: Optimizing the Synthesis of Methyl 2-Chloroquinoline-6-carboxylate
Welcome to the technical support center for the synthesis of methyl 2-chloroquinoline-6-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. We will delve into the mechanistic underpinnings of the reaction, provide detailed protocols, and offer data-driven insights to empower your research.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route to prepare the quinoline core of this compound?
A1: The Gould-Jacobs reaction is a widely employed and versatile method for constructing the 4-hydroxyquinoline scaffold, which is a key intermediate.[1][2] This reaction involves the condensation of an appropriately substituted aniline with an alkoxymethylenemalonate ester, followed by a high-temperature intramolecular cyclization.[1] For the synthesis of a 6-carboxy substituted quinoline, the starting material would be an aminobenzoic acid derivative.
Q2: My Gould-Jacobs cyclization step is resulting in a low yield. What are the critical parameters to optimize?
A2: The thermal cyclization step is often the most challenging and yield-determining part of the Gould-Jacobs synthesis.[3] High temperatures, typically above 250 °C, are necessary to overcome the energy barrier for the 6-electron electrocyclization.[1][3] Key parameters to optimize include:
-
Temperature: Insufficient temperature will lead to incomplete cyclization. A thorough temperature-time study is crucial to find the optimal balance between reaction rate and potential product degradation.[4]
-
Reaction Time: Prolonged heating, even at optimal temperatures, can lead to decomposition of the desired product.[4]
-
Solvent: Utilizing a high-boiling, inert solvent such as diphenyl ether or Dowtherm A can facilitate achieving the necessary high temperatures for efficient cyclization.[3]
-
Microwave Irradiation: Modern adaptations using microwave synthesis have been shown to significantly reduce reaction times and improve yields by enabling rapid and uniform heating to high temperatures.[1][5]
Q3: I am observing significant tar formation during the synthesis. How can this be minimized?
A3: Tar formation is a common issue in many quinoline syntheses, particularly those employing harsh acidic and oxidizing conditions like the Skraup synthesis.[6] While the Gould-Jacobs reaction is generally cleaner, side reactions can still occur at high temperatures. To minimize tarring:
-
Optimize Temperature and Time: As mentioned, avoid excessively high temperatures or prolonged reaction times.[6]
-
Inert Atmosphere: Conducting the high-temperature cyclization under an inert atmosphere (e.g., nitrogen or argon) can help prevent oxidative side reactions.
-
Purification: Proper workup and purification are essential. Precipitation of the product from a suitable non-polar solvent can help separate it from high-boiling solvents and some impurities.[3]
Q4: What are the subsequent steps after forming the 4-hydroxyquinoline-6-carboxylic acid intermediate?
A4: Following the successful cyclization to form the 4-hydroxyquinoline-6-carboxylic acid core, the synthesis of this compound involves two primary transformations:
-
Chlorination: The hydroxyl group at the 4-position and the carboxylic acid need to be converted to a chloro group and a methyl ester, respectively. The conversion of the 4-hydroxy group to a 4-chloro group is typically achieved using a chlorinating agent like phosphorus oxychloride (POCl₃), often in the presence of a base or a catalyst.
-
Esterification: The carboxylic acid at the 6-position needs to be converted to a methyl ester. This can be achieved through standard esterification methods, such as reaction with methanol in the presence of an acid catalyst (e.g., sulfuric acid or methanesulfonic acid).[7][8]
It is important to consider the order of these steps, as the reactivity of the quinoline ring can be influenced by the substituents present.
Q5: The chlorination of the 4-hydroxyquinoline intermediate is not proceeding efficiently. What could be the issue?
A5: Inefficient chlorination can be due to several factors:
-
Reagent Purity: Ensure the phosphorus oxychloride (POCl₃) is of high purity and has not decomposed.
-
Reaction Conditions: The reaction often requires heating. The temperature and reaction time should be carefully optimized.
-
Side Reactions: The Vilsmeier-Haack reaction, which also utilizes POCl₃ and a formamide derivative (like DMF), is a known method for synthesizing 2-chloro-3-formylquinolines from acetanilides.[9] While the substrate is different here, it highlights the potential for complex side reactions with these reagents. Careful control of stoichiometry and temperature is critical.
Troubleshooting Guide
This section addresses specific problems you might encounter during the synthesis and provides actionable solutions.
Issue 1: Low Yield in the Gould-Jacobs Cyclization
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete reaction, starting material remains | Insufficient temperature or reaction time for the thermal cyclization. | 1. Increase Temperature: Gradually increase the reaction temperature in small increments (e.g., 10-20 °C) while monitoring the reaction progress by TLC.[4] 2. Optimize Time: Conduct a time-course experiment at the optimal temperature to determine the point of maximum product formation before significant degradation occurs.[4] 3. Use a High-Boiling Solvent: Employ a solvent like diphenyl ether to maintain a consistent and high reaction temperature.[3] 4. Consider Microwave Synthesis: If available, a microwave reactor can provide rapid and efficient heating, often leading to improved yields and shorter reaction times.[2][5] |
| Product degradation, formation of dark, insoluble materials | Excessive temperature or prolonged reaction time. | 1. Reduce Temperature/Time: If the reaction is going to completion but the yield is low due to degradation, reduce the temperature or shorten the reaction time.[4] 2. Inert Atmosphere: Run the reaction under a nitrogen or argon atmosphere to minimize oxidative decomposition. |
| Low isolated yield after workup | Poor precipitation or product loss during purification. | 1. Optimize Precipitation: Experiment with different non-polar solvents (e.g., cyclohexane, hexanes) to find the one that gives the best precipitation of your product.[3] 2. Thorough Washing: Ensure the precipitated product is washed thoroughly with the non-polar solvent to remove the high-boiling reaction solvent.[3] |
Issue 2: Challenges in the Chlorination and Esterification Steps
| Symptom | Potential Cause | Troubleshooting Steps |
| Incomplete chlorination of the 4-hydroxy group | Inactive chlorinating agent or suboptimal reaction conditions. | 1. Use Fresh Reagent: Use freshly opened or distilled phosphorus oxychloride (POCl₃). 2. Optimize Temperature: The reaction may require heating. Monitor the reaction by TLC and optimize the temperature and time. 3. Consider a Catalyst: In some cases, the addition of a catalytic amount of a tertiary amine (e.g., triethylamine) can facilitate the reaction. |
| Low yield of the methyl ester | Incomplete esterification or hydrolysis during workup. | 1. Drive Equilibrium: Use an excess of methanol and an effective acid catalyst (e.g., H₂SO₄, methanesulfonic acid).[8] Consider removing water as it forms. 2. Alternative Esterification: If standard Fischer esterification is problematic, consider converting the carboxylic acid to an acid chloride with thionyl chloride (SOCl₂) or oxalyl chloride, followed by reaction with methanol.[10] 3. Careful Workup: During the workup, avoid prolonged exposure to strongly acidic or basic aqueous conditions that could hydrolyze the ester. Neutralize carefully and extract promptly. |
| Formation of multiple unidentified byproducts | Side reactions due to the harsh reagents. | 1. Control Stoichiometry: Carefully control the molar equivalents of the chlorinating and esterifying agents. 2. Stepwise Approach: Consider a stepwise approach where you first perform the chlorination, isolate and purify the 2,4-dichloroquinoline intermediate, and then proceed with the esterification. This can help to avoid competing reactions. 3. Analytical Monitoring: Use techniques like TLC, LC-MS, and NMR to monitor the reaction progress and identify major byproducts to better understand the side reactions occurring. |
Experimental Protocols
Protocol 1: Gould-Jacobs Synthesis of 4-Hydroxyquinoline-6-carboxylic Acid
This protocol is a generalized procedure and may require optimization for your specific substituted aniline.
-
Condensation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq.) and diethyl ethoxymethylenemalonate (1.0-1.2 eq.). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the formation of the anilidomethylenemalonate intermediate by TLC. Remove the ethanol byproduct under reduced pressure.[1]
-
Thermal Cyclization (Conventional Heating): To the intermediate from the previous step, add a high-boiling solvent such as diphenyl ether. Heat the mixture to reflux (typically 250-260 °C) and maintain this temperature for the required duration (monitor by TLC).[3]
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Add a non-polar solvent like cyclohexane to precipitate the crude product. Filter the solid, wash thoroughly with the non-polar solvent to remove the high-boiling solvent, and dry under vacuum.[3]
-
Hydrolysis (Saponification): The resulting ester can be hydrolyzed to the carboxylic acid by refluxing with an aqueous solution of sodium hydroxide. After the reaction is complete, cool the mixture and acidify with a suitable acid (e.g., HCl) to precipitate the 4-hydroxyquinoline-6-carboxylic acid. Filter, wash with water, and dry.[2]
Protocol 2: Chlorination and Esterification
This is a representative protocol; conditions will need to be optimized.
-
Chlorination: In a flask equipped with a reflux condenser and a gas trap, suspend the 4-hydroxyquinoline-6-carboxylic acid (1.0 eq.) in an excess of phosphorus oxychloride (POCl₃). Heat the mixture to reflux for several hours, monitoring the reaction by TLC. After completion, carefully quench the excess POCl₃ by slowly adding the reaction mixture to ice water. Basify the solution to precipitate the crude 2,4-dichloroquinoline-6-carboxylic acid.
-
Esterification: To a solution of the crude 2,4-dichloroquinoline-6-carboxylic acid in methanol, add a catalytic amount of concentrated sulfuric acid or methanesulfonic acid.[8] Reflux the mixture until the reaction is complete (monitor by TLC). Cool the reaction mixture and neutralize it with a weak base (e.g., saturated sodium bicarbonate solution). Extract the product with a suitable organic solvent (e.g., ethyl acetate, dichloromethane). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude methyl 2,4-dichloroquinoline-6-carboxylate.
-
Final Product Formation (Dechlorination): The 4-chloro group is generally more reactive than the 2-chloro group. Selective reduction of the 4-chloro group can be achieved under specific catalytic hydrogenation conditions to yield the final product, this compound. This step requires careful optimization to avoid over-reduction.
Visualizing the Synthetic Pathway
Caption: Synthetic pathway to this compound.
Data Summary for Gould-Jacobs Cyclization Optimization
The following table, adapted from a Biotage application note, illustrates the critical role of temperature and time in the microwave-assisted Gould-Jacobs reaction.[4]
| Entry | Temperature (°C) | Time (min) | Isolated Yield (%) |
| 1 | 250 | 20 | 1 |
| 2 | 300 | 20 | 37 |
| 3 | 250 | 60 | Low |
| 4 | 300 | 60 | 28 (Degradation observed) |
| 5 | 300 | 5 | 47 |
Analysis: The data clearly shows that a higher temperature (300 °C) is significantly more effective for the cyclization than 250 °C.[4] However, prolonged heating at 300 °C leads to a decrease in yield, indicating product degradation.[4] The optimal condition in this study was found to be a short reaction time of 5 minutes at 300 °C, which provided the highest isolated yield of 47%.[4] This highlights the importance of carefully optimizing both temperature and time to maximize yield.
Concluding Remarks
The synthesis of this compound is a multi-step process with several critical points for optimization. A thorough understanding of the reaction mechanisms, careful control of reaction parameters, and diligent in-process monitoring are paramount to achieving high yields. This guide provides a foundation for troubleshooting common issues and developing a robust and efficient synthetic protocol. As with any chemical synthesis, safety precautions should always be strictly followed, especially when working with hazardous reagents like phosphorus oxychloride and at high temperatures.
References
- 1. benchchem.com [benchchem.com]
- 2. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. asianpubs.org [asianpubs.org]
- 6. benchchem.com [benchchem.com]
- 7. Ester synthesis by esterification [organic-chemistry.org]
- 8. METHYL 6-BROMOQUINOLINE-2-CARBOXYLATE synthesis - chemicalbook [chemicalbook.com]
- 9. ijsr.net [ijsr.net]
- 10. researchgate.net [researchgate.net]
troubleshooting failed reactions of methyl 2-chloroquinoline-6-carboxylate
Welcome to the technical support center for methyl 2-chloroquinoline-6-carboxylate. This guide is designed for researchers, chemists, and drug development professionals to navigate the complexities of reactions involving this versatile but sometimes challenging heterocyclic building block. Here, we address common experimental failures in a direct question-and-answer format, focusing on the underlying chemical principles to empower you to troubleshoot effectively.
I. Foundational Knowledge: Reactivity Profile
This compound presents a unique reactivity profile. The C2-chloro group is activated towards nucleophilic substitution and cross-coupling reactions due to the electron-withdrawing effect of the quinoline nitrogen. However, as a heteroaryl chloride, it is significantly less reactive than its bromo or iodo analogs, particularly in palladium-catalyzed cross-coupling reactions.[1][2] The ester functional group at the C6 position is generally stable but can be susceptible to hydrolysis under harsh basic conditions.[3][4] Understanding this balance is critical for successful reaction design.
II. Troubleshooting Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig amination are cornerstones of modern synthesis but are notoriously sensitive to reaction parameters, especially with challenging substrates like heteroaryl chlorides.
A. Suzuki-Miyaura Coupling Failures
Question 1: My Suzuki-Miyaura coupling reaction shows low to no conversion of the starting material. What are the primary causes and how can I fix this?
Answer: This is the most common failure mode and typically points to an insufficiently active catalyst system or suboptimal reaction conditions for activating the robust C-Cl bond of the quinoline.
Plausible Causes & Remediation Strategy:
-
Inactive Catalyst System: The oxidative addition of the Pd(0) catalyst to the C-Cl bond is often the rate-limiting step and requires a highly active catalyst.[2] Standard catalysts like Pd(PPh₃)₄ are frequently ineffective for heteroaryl chlorides.[5]
-
Expert Recommendation: Switch to a more potent catalyst system. Modern electron-rich, bulky phosphine ligands (Buchwald ligands) or N-heterocyclic carbene (NHC) ligands are designed to facilitate the oxidative addition of aryl chlorides.[1][2][6]
-
Actionable Protocol: Employ a pre-formed catalyst or generate the catalyst in situ using a palladium source like Pd(OAc)₂ or Pd₂(dba)₃ with a suitable ligand.
-
-
Ineffective Base: The base plays a crucial role in the transmetalation step, forming the boronate species. The choice of base must be strong enough to facilitate this step without promoting side reactions.
-
Expert Recommendation: Strong, non-nucleophilic inorganic bases are preferred. Potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are excellent choices.[2]
-
Actionable Protocol: Use at least 2-3 equivalents of a finely ground, anhydrous base to ensure sufficient reactivity and reproducibility.
-
-
Improper Solvent and Temperature: The solvent must solubilize the reactants and the catalyst system while being stable at the required reaction temperature. Heteroaryl chloride couplings often require elevated temperatures.
-
Expert Recommendation: Anhydrous, polar aprotic solvents are standard. Mixtures of 1,4-dioxane/water or toluene/water are highly effective.[2] The water component can aid in dissolving the base and facilitating the catalytic cycle.
-
Actionable Protocol: Start with a temperature of 90-100 °C and monitor the reaction. If conversion remains low, consider increasing the temperature to 110-120 °C or switching to a higher-boiling solvent like DMF, but be mindful of potential ester hydrolysis (see FAQ 3).
-
-
Catalyst Poisoning/Deactivation: The active Pd(0) species is sensitive to oxygen.[7] Additionally, the Lewis basic nitrogen of the quinoline ring can coordinate to the palladium center, potentially inhibiting its catalytic activity.[5]
-
Expert Recommendation: Rigorous exclusion of oxygen is mandatory. Ensure all solvents are thoroughly degassed, and the reaction is performed under an inert atmosphere (Argon or Nitrogen).
-
Actionable Protocol: Before adding the catalyst, sparge the reaction mixture with an inert gas for 15-30 minutes.[7] Maintain a positive pressure of inert gas throughout the reaction.
-
Troubleshooting Decision Tree for Failed Suzuki Coupling
Caption: A logical workflow for diagnosing and resolving failed Suzuki-Miyaura coupling reactions.
Question 2: My reaction produces significant byproducts, primarily the dehalogenated starting material (methyl 2-H-quinoline-6-carboxylate) and/or boronic acid homocoupling. How can I suppress these?
Answer: The formation of these byproducts indicates that off-cycle pathways are competing with the desired cross-coupling.
Plausible Causes & Remediation Strategy:
-
Dehalogenation (Proto-dechlorination): This occurs when the palladium intermediate reacts with a hydride source instead of the boronic acid. Common hydride sources include solvent impurities, water, or the base itself.[5]
-
Expert Recommendation: Ensure all reagents and solvents are of high purity and anhydrous (if using a non-aqueous system). The choice of ligand can also influence this; sometimes a less electron-rich ligand can disfavor this pathway, but this may come at the cost of lower reactivity.
-
-
Homocoupling (Biaryl Formation): This side reaction of the boronic acid is often promoted by the presence of oxygen, which can re-oxidize Pd(0) to Pd(II), or by high temperatures.[5]
-
Expert Recommendation: As with catalyst deactivation, rigorous degassing is the primary solution.[7] If homocoupling persists, lowering the reaction temperature slightly or reducing the excess of boronic acid (from 1.5 eq. to 1.2 eq.) may be beneficial.
-
Question 3: My desired product is forming, but I am also seeing hydrolysis of the methyl ester to the corresponding carboxylic acid. How do I prevent this?
Answer: Ester hydrolysis is a classic side reaction under basic conditions, especially with strong bases at elevated temperatures for prolonged periods.
Plausible Causes & Remediation Strategy:
-
Base-Mediated Hydrolysis: Strong bases like NaOH or KOH, and to a lesser extent K₂CO₃ in the presence of water, can directly hydrolyze the ester.
-
Prolonged Heating: The longer the reaction is heated, the more opportunity there is for hydrolysis to occur.
-
Expert Recommendation: Monitor the reaction closely by TLC or LC-MS. Once the starting material is consumed, work up the reaction promptly. Do not leave it heating unnecessarily overnight if it is complete in a few hours. If the reaction is sluggish, it is better to address the core issue (catalyst activity) rather than simply extending the reaction time.
-
Optimized Suzuki Coupling - Recommended Conditions
| Parameter | Recommended Value | Rationale |
| Palladium Source | Pd(OAc)₂ or Pd₂(dba)₃ | Standard, reliable Pd(0) or Pd(II) precursors. |
| Ligand | SPhos or XPhos | Bulky, electron-rich ligands proven to be effective for aryl chlorides.[10] |
| Pd/Ligand Ratio | 1:2 to 1:2.2 | Ensures formation of the active monoligated species and protects the catalyst. |
| Catalyst Loading | 1-5 mol % | Higher loading may be needed for this challenging substrate. |
| Base | K₃PO₄ or Cs₂CO₃ (anhydrous) | Strong, non-nucleophilic bases that promote transmetalation with minimal hydrolysis. |
| Solvent | 1,4-Dioxane / H₂O (10:1) | Excellent solvent system for solubilizing both organic and inorganic components.[2] |
| Temperature | 90-110 °C | Sufficient thermal energy to drive the difficult oxidative addition step. |
| Atmosphere | Argon or Nitrogen | Crucial for preventing catalyst oxidation and side reactions.[7] |
B. Buchwald-Hartwig Amination Failures
Question 4: My Buchwald-Hartwig amination reaction with this compound is stalling or failing completely. What should I investigate?
Answer: Similar to Suzuki couplings, the primary hurdle for the Buchwald-Hartwig amination of this substrate is the inertness of the C-Cl bond. However, the nature of the amine and base introduces unique challenges.[11]
Plausible Causes & Remediation Strategy:
-
Poor Ligand Choice: The requirements for the Buchwald-Hartwig amination are distinct from the Suzuki coupling. The ligand must facilitate not only oxidative addition but also the subsequent reductive elimination to form the C-N bond.
-
Inappropriate Base: The base must be strong enough to deprotonate the amine (or the N-Pd complex) but should not be overly nucleophilic itself.
-
Expert Recommendation: Sodium tert-butoxide (NaOtBu) is a common and effective strong, non-nucleophilic base. For more sensitive substrates where ester hydrolysis is a concern, a weaker base like K₃PO₄ or Cs₂CO₃ can be used, although this may require higher temperatures or a more active catalyst.[14] Soluble organic bases like DBU are also an option for creating homogeneous reaction conditions.[13]
-
-
Amine Substrate Issues:
-
Primary Amines: These can sometimes form catalytically inactive bis(amine) palladium complexes. Using a bulkier ligand can often prevent the formation of these off-cycle species.[15]
-
Sterically Hindered Amines: Both bulky amines and the hindered C2 position of the quinoline can slow the reaction. This requires a more active catalyst system and potentially higher temperatures.
-
-
Inhibition by Amine Impurities: The quality of the amine is critical. Amine hydrochlorides or other salts will neutralize the base and kill the reaction.
-
Expert Recommendation: If using an amine salt, add an extra equivalent of base. It is often better to free-base the amine via an extractive workup before use.
-
Experimental Protocol: Buchwald-Hartwig Amination of this compound
Caption: A standard workflow for setting up a Buchwald-Hartwig amination reaction.
III. Troubleshooting Nucleophilic Aromatic Substitution (SNAr)
While cross-coupling is common, direct substitution of the C2-chloro group is also a viable strategy, particularly with potent nucleophiles.
Question 5: My SNAr reaction with an oxygen or nitrogen nucleophile is extremely slow or gives no product. How can I drive the reaction to completion?
Answer: SNAr reactions on 2-chloroquinolines are possible but often require forcing conditions due to the moderate activation provided by the quinoline ring. The reactivity is generally lower than that of a 4-chloroquinoline.[16][17]
Plausible Causes & Remediation Strategy:
-
Insufficient Nucleophile Strength: The rate of SNAr is directly proportional to the strength of the nucleophile. Neutral nucleophiles like alcohols or simple amines are often poor reactants without activation.
-
Expert Recommendation: Deprotonate the nucleophile first. For an alcohol (R-OH), use a strong base like sodium hydride (NaH) to form the more potent alkoxide (R-O⁻). For an amine, a base may not always be necessary, but the reaction will be slow. The addition of a non-nucleophilic base can help scavenge the HCl byproduct.
-
-
Inadequate Temperature: SNAr reactions often require significant thermal energy to overcome the activation barrier of forming the Meisenheimer complex intermediate.
-
Expert Recommendation: High-boiling polar aprotic solvents like DMF, DMSO, or NMP are excellent choices as they can reach high temperatures and help stabilize the charged intermediate. Consider starting at 120 °C and increasing to 150-160 °C if necessary.
-
Alternative Technology: Microwave irradiation is exceptionally effective for accelerating SNAr reactions, often reducing reaction times from many hours to minutes.[18]
-
-
Poor Leaving Group Ability: While chlorine is a reasonable leaving group, it is not as good as fluorine. In this case, the leaving group is fixed, so conditions must be optimized to compensate.
-
Expert Recommendation: If high temperatures are still ineffective, consider alternative strategies like copper-catalyzed Ullmann-type couplings, which can be effective for C-N and C-O bond formation and sometimes operate under milder conditions than SNAr.
-
IV. References
-
Palladium Catalyst for the Suzuki-Miyaura Coupling of Heteroaryl Chlorides. TCI Chemicals. --INVALID-LINK--
-
Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines. ResearchGate. --INVALID-LINK--
-
Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. MDPI. --INVALID-LINK--
-
Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. University of Windsor. --INVALID-LINK--
-
Highly Efficient Monophosphine-Based Catalyst for the Palladium-Catalyzed Suzuki−Miyaura Reaction of Heteroaryl Halides and Heteroaryl Boronic Acids and Esters. Journal of the American Chemical Society. --INVALID-LINK--
-
Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. --INVALID-LINK--
-
Reaction Mechanism of Nucleophilic substitution in 2,4-dichloroquinazoline ring. Chemistry Stack Exchange. --INVALID-LINK--
-
Photostimulated reactions of 2-bromopyridine and 2-chloroquinoline with nitrile-stabilized carbanions and certain other nucleophiles. The Journal of Organic Chemistry. --INVALID-LINK--
-
Development of a Unique Heterogeneous Palladium Catalyst for the Suzuki–Miyaura Reaction using (Hetero)aryl Chlorides. Osaka University. --INVALID-LINK--
-
Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. PubMed. --INVALID-LINK--
-
Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs. Journal of the Iranian Chemical Society. --INVALID-LINK--
-
The Buchwald–Hartwig Amination After 25 Years. University of Groningen Research Portal. --INVALID-LINK--
-
Help troubleshooting a Buchwald-Hartwig amination? Reddit. --INVALID-LINK--
-
Sequential and Selective Buchwald−Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. The Journal of Organic Chemistry. --INVALID-LINK--
-
Sequential and Selective Buchwald-Hartwig Amination Reactions for the Controlled Functionalization of 6-Bromo-2-chloroquinoline: Synthesis of Ligands for the Tec Src Homology 3 Domain. ResearchGate. --INVALID-LINK--
-
Unsuccessful Suzuki coupling with 2-chloro-3-aminopyridine troubleshooting. Benchchem. --INVALID-LINK--
-
6-CHLORO-2-METHYLQUINOLINE synthesis. ChemicalBook. --INVALID-LINK--
-
Application Notes and Protocols: Buchwald-Hartwig Amination of 2-Chloro-8-iodoquinoxaline. Benchchem. --INVALID-LINK--
-
How can I solve my problem with Suzuki coupling? ResearchGate. --INVALID-LINK--
-
Technical Support Center: Overcoming Challenges in Suzuki Coupling of Chloropyridines. Benchchem. --INVALID-LINK--
-
Diagnosing issues with a failed Suzuki coupling? Reddit. --INVALID-LINK--
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. Journal of Chemical and Pharmaceutical Research. --INVALID-LINK--
-
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. --INVALID-LINK--
-
How to Wisely Design Conditions for Buchwald-Hartwig Couplings? WuXi AppTec. --INVALID-LINK--
-
Application Notes and Protocols for Nucleophilic Substitution on 4-Chloroquinolines. Benchchem. --INVALID-LINK--
-
Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction. ACS Omega. --INVALID-LINK--
-
What is the proper way to set up a suzuki coupling? Reddit. --INVALID-LINK--
-
2-chloro-6-methylquinoline. ChemSynthesis. --INVALID-LINK--
-
This compound. ChemicalBook. --INVALID-LINK--
-
Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate. ResearchGate. --INVALID-LINK--
-
Methylation of Methyl 4-Hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate. MDPI. --INVALID-LINK--
-
Methyl 2-methylquinoline-6-carboxylate. PubChem. --INVALID-LINK--
-
Methyl Esters. Organic Chemistry Portal. --INVALID-LINK--
-
2-Methylquinoline-6-carboxylic acid. PubChem. --INVALID-LINK--
References
- 1. uwindsor.ca [uwindsor.ca]
- 2. benchchem.com [benchchem.com]
- 3. jocpr.com [jocpr.com]
- 4. Methyl Esters [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reddit.com [reddit.com]
- 8. reddit.com [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
- 11. reddit.com [reddit.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. chemrxiv.org [chemrxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. research.rug.nl [research.rug.nl]
- 16. researchgate.net [researchgate.net]
- 17. mdpi.com [mdpi.com]
- 18. researchgate.net [researchgate.net]
removal of impurities from methyl 2-chloroquinoline-6-carboxylate
<Technical Support Center: Purification of Methyl 2-chloroquinoline-6-carboxylate >
Welcome to the Technical Support Center for the purification of this compound. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the removal of impurities from this important chemical intermediate. As a Senior Application Scientist, my goal is to synthesize technical accuracy with field-proven insights to help you navigate the challenges of obtaining high-purity this compound.
This document is structured to provide a logical flow, starting with the identification of common impurities and their origins, followed by detailed troubleshooting guides for various purification techniques, and concluding with a comprehensive FAQ section.
I. Understanding the Impurity Profile
Effective purification begins with understanding the potential impurities that can arise during the synthesis of this compound. The impurity profile is highly dependent on the synthetic route employed. A common route involves the chlorination of a hydroxyl precursor.
Q1: What are the most common impurities I might encounter during the synthesis of this compound?
Based on common synthetic pathways for quinoline derivatives, you are likely to encounter the following types of impurities:
-
Unreacted Starting Materials: The most common impurity is often the starting material, such as methyl 2-hydroxyquinoline-6-carboxylate.
-
By-products from Side Reactions: Side reactions can lead to the formation of various by-products. For instance, incomplete chlorination might leave residual starting material, or over-chlorination could lead to dichlorinated species.[1]
-
Hydrolysis Products: The ester group of this compound can be susceptible to hydrolysis, especially under acidic or basic conditions, leading to the formation of 2-chloroquinoline-6-carboxylic acid.[2]
-
Solvent and Reagent Residues: Residual solvents and reagents used in the synthesis and workup can also be present as impurities.
The following diagram illustrates the potential sources of impurities in a typical synthesis workflow.
Caption: Sources of impurities in synthesis.
II. Troubleshooting Purification Challenges
This section provides detailed troubleshooting guides for common purification techniques used for this compound.
A. Recrystallization
Recrystallization is often the first line of defense for purifying solid organic compounds.[3][4] The key to successful recrystallization is selecting an appropriate solvent system.
Q2: My recrystallization of this compound is not working. The compound either oils out or the purity doesn't improve. What should I do?
This is a common issue that can be resolved by systematically optimizing your recrystallization protocol.
Troubleshooting Steps:
-
Solvent Selection is Critical: The ideal solvent should dissolve the compound well at its boiling point but poorly at room temperature.[3] For quinoline derivatives, a good starting point is often a mixed solvent system.
-
Addressing "Oiling Out": "Oiling out" occurs when the solute's melting point is lower than the solvent's boiling point, or the solution is supersaturated.
-
Lower the Cooling Rate: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling often promotes oil formation.
-
Use a Larger Volume of Solvent: This can prevent supersaturation.
-
Add a Seed Crystal: A small crystal of the pure compound can initiate crystallization.
-
-
Improving Purity: If the purity is not improving, it's possible that the impurity has very similar solubility properties to your product or that it co-crystallizes.
-
Try a Different Solvent System: Experiment with various solvent combinations. A systematic approach is to test the solubility of your crude product in a range of solvents with varying polarities.
-
Perform a Hot Filtration: If insoluble impurities are present, a hot filtration step is crucial.[3] The presence of colored impurities can sometimes be addressed by adding a small amount of activated charcoal before the hot filtration.[5]
-
Experimental Protocol: Recrystallization of this compound
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add the chosen solvent (or the more polar solvent of a mixed pair) portion-wise while heating and stirring until the solid is fully dissolved.
-
Decolorization (Optional): If the solution is colored, add a small amount of activated carbon and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and activated carbon.
-
Crystallization: If using a mixed solvent system, add the less polar solvent dropwise to the hot filtrate until the solution becomes slightly cloudy. Allow the solution to cool slowly to room temperature. Further cooling in an ice bath can maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
-
Drying: Dry the purified crystals under vacuum.[3]
The following workflow provides a decision-making guide for troubleshooting recrystallization.
Caption: Troubleshooting recrystallization workflow.
B. Column Chromatography
When recrystallization fails to provide the desired purity, column chromatography is the next logical step.[5] This technique separates compounds based on their differential adsorption to a stationary phase.[5]
Q3: I am trying to purify this compound by column chromatography, but I am getting poor separation. How can I optimize the separation?
Poor separation in column chromatography is typically due to an inappropriate choice of stationary or mobile phase.
Troubleshooting Steps:
-
Stationary Phase Selection: For quinoline derivatives, silica gel is the most commonly used stationary phase.[5] If you are dealing with very polar compounds, alumina may be a better choice.
-
Mobile Phase (Eluent) Optimization: The key to good separation is finding an eluent system that provides a good retention factor (Rf) difference between your product and the impurities on a Thin Layer Chromatography (TLC) plate.
-
Start with a TLC Analysis: Before running a column, always optimize the eluent system using TLC. A good Rf value for your product is typically between 0.2 and 0.4.
-
Solvent Mixtures: A common starting point for quinoline derivatives is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate.[5]
-
Gradient Elution: If there is a large polarity difference between your compound and the impurities, a gradient elution (gradually increasing the polarity of the mobile phase) can provide better separation and faster elution times.
-
Experimental Protocol: Column Chromatography Purification
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent and carefully pack the chromatography column.
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent and load it onto the top of the silica gel bed.
-
Elution: Begin eluting with the chosen mobile phase, starting with the least polar composition. If using a gradient, gradually increase the polarity.
-
Fraction Collection: Collect the eluting solvent in a series of fractions.
-
Fraction Analysis: Analyze the fractions by TLC or HPLC to identify those containing the pure product.[5]
-
Product Isolation: Combine the pure fractions and remove the solvent under reduced pressure.
Data Presentation: Example Eluent Systems for Quinoline Derivatives
| Compound Polarity | Recommended Eluent System (Silica Gel) |
| Low to Medium | Hexanes:Ethyl Acetate (e.g., 9:1 to 1:1) |
| Medium to High | Dichloromethane:Methanol (e.g., 99:1 to 9:1) |
Note: This table provides general guidance. The optimal eluent system must be determined experimentally for each specific compound and impurity profile.
III. Analytical Methods for Purity Assessment
Accurate assessment of purity is crucial. Several analytical techniques are commonly employed for the analysis of quinoline compounds.
Q4: What analytical methods are best for determining the purity of my this compound?
High-Performance Liquid Chromatography (HPLC) is the most widely used and robust technique for purity assessment of quinoline derivatives.[6][7]
-
High-Performance Liquid Chromatography (HPLC): HPLC offers high sensitivity and selectivity, allowing for the separation and quantification of the main compound and potential impurities.[7] A standard reversed-phase HPLC (RP-HPLC) method using a C18 column is often a good starting point.[6]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is another powerful technique, particularly for volatile impurities.[7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can provide detailed structural information and help in identifying impurities if they are present in sufficient concentration.
-
Thin Layer Chromatography (TLC): TLC is a quick and inexpensive method for monitoring reaction progress and assessing the number of components in a sample.
IV. Frequently Asked Questions (FAQs)
Q5: My purified this compound is an oil, not a solid. How can I induce crystallization?
It is not uncommon for highly pure organic compounds to exist as oils. Here are some techniques to try:
-
Solvent-Induced Crystallization:
-
Salt Formation: Since quinolines are basic, they can often be precipitated as crystalline salts.[8]
-
Hydrochloride Salts: Dissolve the oil in a solvent like isopropanol or ether and add a solution of HCl in a miscible solvent.[8]
-
Q6: I suspect my product is hydrolyzing back to the carboxylic acid during workup or purification. How can I prevent this?
Hydrolysis of the methyl ester can be minimized by avoiding strongly acidic or basic conditions, especially in the presence of water.[2]
-
Neutral Workup: Use a neutral workup procedure, washing with water or a saturated sodium chloride solution.
-
Anhydrous Conditions: If possible, perform the final purification steps under anhydrous conditions.
-
Avoid Protic Solvents: When using chromatography, consider using aprotic solvents if hydrolysis is a significant issue.
Q7: How can I remove the starting material, methyl 2-hydroxyquinoline-6-carboxylate, from my product?
The hydroxyl group in the starting material makes it significantly more polar than the chlorinated product.
-
Column Chromatography: This difference in polarity should allow for easy separation by silica gel column chromatography. The less polar product will elute before the more polar starting material.
-
Extraction: A basic wash (e.g., with a dilute sodium bicarbonate or sodium carbonate solution) during the workup can help remove the acidic starting material by converting it to its more water-soluble salt.
V. References
-
A Comparative Guide to the Purity Analysis of Synthesized 2-Methyl-8-quinolinecarboxaldehyde by High-Performance Liquid Chromatography (HPLC). BenchChem. --INVALID-LINK--
-
Application Notes and Protocols for the Analytical Determination of Quinoline Compounds. BenchChem. 7
-
A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters. Journal of Organic and Pharmaceutical Chemistry. 1
-
Technical Support Center: Purification of 3-Chloroquinoline Hydrochloride. BenchChem. 5
-
How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. 3
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. 2
-
The Purification of Organic Compound: Techniques and Applications. Reachem. 4
-
Addressing challenges in the purification of quinoline derivatives. BenchChem. 8
References
- 1. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 2. jocpr.com [jocpr.com]
- 3. researchgate.net [researchgate.net]
- 4. The Purification of Organic Compound: Techniques and Applications - Reachem [reachemchemicals.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
Technical Support Center: Methyl 2-chloroquinoline-6-carboxylate
Welcome to the dedicated support center for methyl 2-chloroquinoline-6-carboxylate. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth technical guidance on the stability and storage of this compound. Our goal is to equip you with the necessary knowledge to ensure the integrity of your experiments and the longevity of the compound.
Introduction
This compound is a key intermediate in the synthesis of various biologically active molecules. The inherent reactivity of the chloroquinoline core, combined with the ester functionality, necessitates careful handling and storage to prevent degradation and ensure reproducible experimental outcomes. This guide provides a comprehensive overview of its stability profile, potential degradation pathways, and best practices for storage and handling, all presented in a user-friendly question-and-answer format.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Storage and Handling
Q1: What are the recommended long-term storage conditions for solid this compound?
A1: For long-term stability, solid this compound should be stored in a cool, dry, and dark environment.[1][2] The recommended storage temperature is typically 2-8°C, as indicated for similar chloroquinoxaline compounds.[2] It is crucial to store the compound under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.[1] The container should be tightly sealed to prevent moisture uptake, which can lead to hydrolysis of the methyl ester.
Q2: I've noticed the solid compound has changed color from off-white to brown. What does this indicate?
A2: A color change from off-white to brown is a common indicator of degradation for quinoline-based compounds.[3] This discoloration is often a result of oxidation or photodegradation. Exposure to light and air can generate colored impurities, compromising the purity and potentially the reactivity of the compound. If you observe a significant color change, it is advisable to re-analyze the compound for purity before use in sensitive applications.
Q3: How should I prepare stock solutions of this compound for my experiments?
A3: When preparing stock solutions, it is recommended to use a high-purity, anhydrous aprotic solvent such as dimethyl sulfoxide (DMSO) or N,N-dimethylformamide (DMF). The use of protic solvents like methanol or ethanol should be approached with caution, as they can potentially participate in transesterification reactions over time, especially in the presence of acidic or basic impurities. For aqueous-based assays, it is best to prepare fresh solutions from a concentrated stock in an appropriate aprotic solvent immediately before use to minimize hydrolysis.
Stability in Solution
Q4: What are the primary degradation pathways for this compound in solution?
A4: The two primary degradation pathways for this molecule are hydrolysis of the methyl ester and nucleophilic substitution of the chloro group.
-
Hydrolysis: The methyl ester is susceptible to both acid- and base-catalyzed hydrolysis, yielding 2-chloroquinoline-6-carboxylic acid.[4] The rate of hydrolysis is significantly influenced by the pH of the solution.
-
Nucleophilic Substitution: The chlorine atom at the 2-position of the quinoline ring is activated towards nucleophilic attack. Common nucleophiles in experimental settings, such as water (leading to hydroxylation), amines, or thiols, can displace the chloride.
The following diagram illustrates these potential degradation pathways:
Caption: Potential degradation pathways of this compound.
Q5: My assay results are inconsistent. Could this be related to the stability of the compound in my aqueous buffer?
A5: Yes, inconsistent results are a strong indicator of compound degradation in the assay medium. The stability of quinoline derivatives can be highly pH-dependent. If your aqueous buffer is acidic or basic, it can accelerate the hydrolysis of the methyl ester to the corresponding carboxylic acid. The carboxylic acid will have different physicochemical properties (e.g., solubility, polarity, pKa) and potentially different biological activity, leading to variability in your results.
Troubleshooting Steps:
-
pH Optimization: If possible, adjust the pH of your assay buffer to be as close to neutral (pH 7) as possible.
-
Prepare Fresh Solutions: Always prepare fresh working solutions from a concentrated stock in an aprotic solvent immediately before each experiment.
-
Solvent Compatibility: Ensure that the small amount of organic solvent used for the stock solution is compatible with your assay system and does not cause precipitation of the compound. A chemical compatibility database can be a useful resource for this.[5][6]
-
Control Experiments: Include a control where the compound is incubated in the assay buffer for the duration of the experiment, and then analyze the sample by HPLC to check for the appearance of degradation products.
Forced Degradation and Stability Indicating Methods
Q6: I need to develop a stability-indicating analytical method. What conditions should I use for forced degradation studies?
A6: Forced degradation studies, or stress testing, are essential for developing a stability-indicating method that can separate the intact compound from its degradation products.[7][8] Based on the structure of this compound and ICH guidelines, the following stress conditions are recommended:[7][9][10]
| Stress Condition | Recommended Parameters | Potential Degradation |
| Acid Hydrolysis | 0.1 M HCl at 60°C for 30 minutes. If no degradation, increase acid concentration or reflux time.[11] | Hydrolysis of the methyl ester. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for 30 minutes. If no degradation, increase base concentration or reflux time.[11] | Hydrolysis of the methyl ester. |
| Oxidation | 3% H₂O₂ at room temperature for 24 hours. | Oxidation of the quinoline ring. |
| Thermal Degradation | Solid compound at 80°C for 48 hours. | General decomposition. |
| Photodegradation | Expose a solution (e.g., in methanol) to a light source providing UV and visible light.[12] | Photodegradation of the chloroquinoline ring system.[13] |
The workflow for a forced degradation study can be visualized as follows:
Caption: Workflow for a forced degradation study.
Q7: What are the likely degradation products I should look for in my forced degradation studies?
A7: Based on the chemistry of the molecule, you should primarily look for:
-
2-Chloroquinoline-6-carboxylic acid: This is the expected product of hydrolysis and will have a different retention time in reverse-phase HPLC (likely eluting earlier due to increased polarity).
-
Hydroxylated derivatives: Nucleophilic substitution of the chloro group by water or hydroxide will lead to the formation of methyl 2-hydroxyquinoline-6-carboxylate.
-
Photodegradation products: Chloroquinolines can undergo complex photochemical reactions, including dehalogenation and the formation of various isomeric and dimeric products.[14][15]
LC-MS is a powerful tool for identifying these potential degradation products by comparing their mass-to-charge ratios with the expected values.
References
- 1. This compound | 849807-09-6 [amp.chemicalbook.com]
- 2. chemscene.com [chemscene.com]
- 3. researchgate.net [researchgate.net]
- 4. zenodo.org [zenodo.org]
- 5. coleparmer.com [coleparmer.com]
- 6. geotechenv.com [geotechenv.com]
- 7. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 8. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. database.ich.org [database.ich.org]
- 10. pharma.gally.ch [pharma.gally.ch]
- 11. ijrpp.com [ijrpp.com]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Mechanistic investigation of direct photodegradation of chloroquine phosphate under simulated sunlight - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
alternative reagents for the synthesis of methyl 2-chloroquinoline-6-carboxylate
Welcome to the comprehensive technical support guide for the synthesis of methyl 2-chloroquinoline-6-carboxylate. This document is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed protocols. Our goal is to equip you with the necessary insights to navigate the complexities of this synthesis, ensuring both success and safety in your laboratory endeavors.
Overview of Synthetic Strategies
The synthesis of this compound typically begins with the construction of the core quinoline scaffold, followed by chlorination. The initial quinoline ring system can be assembled through several classic organic reactions, each with its own set of advantages and challenges. A common and effective method involves the conversion of a pre-formed quinolin-2-one into the desired 2-chloroquinoline.
The primary and most direct route involves the chlorination of methyl 2-hydroxyquinoline-6-carboxylate (also known as methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate). This precursor is often synthesized via the Gould-Jacobs reaction.[1][2][3] The subsequent chlorination is typically achieved using reagents like phosphorus oxychloride (POCl₃), often in the presence of phosphorus pentachloride (PCl₅).[4][5]
Alternative approaches to the quinoline core, such as the Combes,[6][7][8] Doebner-von Miller, or Friedländer syntheses, can also be adapted, although they may require additional steps to introduce the required substituents at the 2 and 6 positions.[9]
Frequently Asked Questions (FAQs)
Q1: What are the most common issues when synthesizing the methyl 2-hydroxyquinoline-6-carboxylate precursor via the Gould-Jacobs reaction?
A1: The Gould-Jacobs reaction, while robust, can present challenges.[3] Low yields are a frequent complaint, often stemming from incomplete reaction or side product formation. The high temperatures required for the cyclization step can lead to decomposition.[2] Another common issue is the formation of regioisomers if the aniline starting material is asymmetrically substituted.
Q2: My chlorination of methyl 2-hydroxyquinoline-6-carboxylate with POCl₃ is giving a low yield. What can I do?
A2: Low yields in this step are often due to incomplete reaction, degradation of the starting material or product, or difficult purification. Ensure your POCl₃ is fresh and anhydrous, as moisture can deactivate it. The reaction temperature and time are also critical; prolonged heating can lead to the formation of dark, tarry side products.[10] Adding a co-reagent like phosphorus pentachloride (PCl₅) can improve the yield by ensuring a completely anhydrous environment and activating the hydroxyl group for substitution.[4]
Q3: Are there safer or more environmentally friendly alternatives to phosphorus oxychloride?
A3: While POCl₃ is highly effective, its toxicity and violent reaction with water are significant safety concerns.[11][12][13] Thionyl chloride (SOCl₂) can also be used and is sometimes considered a milder alternative.[14] Other less common chlorinating agents include oxalyl chloride and phosgene derivatives like diphosgene, though these also present significant handling hazards.[15][16] For a greener approach, exploring solid-supported reagents or flow chemistry setups could minimize exposure and waste.
Q4: I am observing the formation of a dark, intractable tar in my reaction mixture. What is causing this and how can I prevent it?
A4: Tar formation is a common sign of product or reagent decomposition, often due to excessive heat or prolonged reaction times.[10] To mitigate this, carefully control the reaction temperature and monitor its progress using Thin Layer Chromatography (TLC). Once the starting material is consumed, work up the reaction promptly. Using a high-boiling, inert solvent can sometimes help to moderate the reaction temperature and prevent localized overheating.
Q5: How can I effectively purify the final this compound product?
A5: The crude product often contains residual chlorinating agents and their byproducts, which must be carefully quenched and removed. The workup typically involves pouring the reaction mixture onto crushed ice to hydrolyze excess POCl₃.[17] Basification is often necessary to precipitate the product, which can be protonated and remain in the acidic solution.[10][17] Column chromatography on silica gel is a standard method for purification. A solvent system of ethyl acetate and hexane is often effective. Recrystallization from a suitable solvent, such as ethanol or acetonitrile, can also be employed to obtain a highly pure product.
Troubleshooting Guide
This section provides a systematic approach to resolving common experimental issues.
| Problem | Potential Cause(s) | Troubleshooting Steps & Recommendations |
| Low or No Product Formation | 1. Inactive or degraded reagents. 2. Insufficient reaction temperature or time. 3. Incorrect stoichiometry. 4. Presence of moisture in the reaction. | 1. Use fresh, anhydrous POCl₃, PCl₅, and solvent. 2. Carefully monitor and control the reaction temperature. Consider a systematic study to optimize temperature and time. 3. Ensure accurate measurement of all reagents. An excess of the chlorinating agent is often required. 4. Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon). |
| Formation of Multiple Products/Side Reactions | 1. Reaction temperature is too high. 2. Presence of impurities in the starting material. 3. Over-chlorination or other side reactions. | 1. Lower the reaction temperature and monitor progress by TLC to avoid over-running the reaction. 2. Ensure the purity of the starting methyl 2-hydroxyquinoline-6-carboxylate. 3. Carefully control the stoichiometry of the chlorinating agent. |
| Product is a Dark Oil or Tar | 1. Decomposition of starting material or product due to excessive heat. 2. Prolonged reaction time. | 1. Reduce the reaction temperature. 2. Monitor the reaction closely with TLC and work it up as soon as the starting material is consumed.[10] |
| Difficulty in Product Isolation/Purification | 1. Incomplete quenching of the reaction. 2. Product remains in the aqueous layer during workup. 3. Ineffective purification method. | 1. Ensure complete hydrolysis of excess chlorinating agents by pouring the reaction mixture onto a sufficient amount of crushed ice. 2. After quenching, carefully neutralize the acidic solution with a base (e.g., sodium bicarbonate or sodium hydroxide) to precipitate the product.[17] 3. Optimize the mobile phase for column chromatography. Consider using a different adsorbent or recrystallization from various solvents. |
Alternative Reagents for Chlorination
While phosphorus oxychloride is the most common reagent for this transformation, several alternatives can be considered, each with its own reactivity profile and safety considerations.
| Reagent | Typical Conditions | Advantages | Disadvantages |
| Thionyl Chloride (SOCl₂) | Often used with a catalytic amount of DMF. | Can be a milder chlorinating agent. | Also toxic and reacts with water. Can lead to the formation of sulfur-containing byproducts. |
| Phosphorus Pentachloride (PCl₅) | Often used in conjunction with POCl₃. | Highly effective at chlorination. | Solid, corrosive, and moisture-sensitive. |
| Oxalyl Chloride ((COCl)₂) | Typically used with a catalytic amount of DMF (Vilsmeier-Haack conditions). | Can be effective at lower temperatures. | Highly toxic and moisture-sensitive. |
| Diphosgene (trichloromethyl chloroformate) | Can be used as a safer alternative to phosgene. | Less volatile than phosgene. | Still highly toxic and requires careful handling. |
Experimental Protocols
Protocol 1: Synthesis of Methyl 2-hydroxyquinoline-6-carboxylate (via Gould-Jacobs Reaction)
This protocol is a generalized procedure and may require optimization.
-
Condensation: In a round-bottom flask, combine methyl 4-aminobenzoate (1.0 eq) and diethyl ethoxymethylenemalonate (1.0-1.2 eq). Heat the mixture at 100-130 °C for 1-2 hours. Monitor the reaction by TLC to confirm the formation of the intermediate.
-
Ethanol Removal: Remove the ethanol byproduct under reduced pressure.
-
Cyclization: Add the intermediate to a high-boiling inert solvent such as Dowtherm A in a separate flask preheated to reflux (approximately 250 °C).[18] Continue heating at reflux for 30-60 minutes.
-
Isolation: Cool the reaction mixture to room temperature. The product should precipitate. Add a non-polar solvent like hexane to aid precipitation.
-
Purification: Collect the solid by filtration, wash with hexane, and dry. The crude product can be further purified by recrystallization from a suitable solvent like ethanol or by column chromatography.
Protocol 2: Synthesis of this compound
Safety First: This reaction should be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.[11][13]
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a nitrogen inlet, add methyl 2-hydroxyquinoline-6-carboxylate (1.0 eq) and phosphorus pentachloride (1.1 eq).
-
Reagent Addition: Slowly add phosphorus oxychloride (3-5 eq) to the flask via the dropping funnel at room temperature.
-
Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) and maintain for 2-4 hours. Monitor the reaction progress by TLC.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Carefully and slowly pour the reaction mixture onto a large amount of crushed ice with vigorous stirring.
-
Neutralization: Once the ice has melted, neutralize the acidic solution with a saturated solution of sodium bicarbonate or a dilute solution of sodium hydroxide until the pH is approximately 7-8.
-
Extraction: Extract the aqueous layer with a suitable organic solvent, such as dichloromethane or ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent.
Visualizing the Workflow
Decision Tree for Troubleshooting Low Yields
Caption: A troubleshooting flowchart for low yield issues.
References
- 1. Gould–Jacobs reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. benchchem.com [benchchem.com]
- 4. jnas.nbuv.gov.ua [jnas.nbuv.gov.ua]
- 5. Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue [mdpi.com]
- 6. Combes Quinoline Synthesis (Chapter 16) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 7. Combes quinoline synthesis - Wikipedia [en.wikipedia.org]
- 8. wikiwand.com [wikiwand.com]
- 9. iipseries.org [iipseries.org]
- 10. benchchem.com [benchchem.com]
- 11. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. lanxess.com [lanxess.com]
- 13. opcw.org [opcw.org]
- 14. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. ijsr.net [ijsr.net]
- 17. researchgate.net [researchgate.net]
- 18. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Scale-Up of Methyl 2-Chloroquinoline-6-carboxylate Production
Welcome to the technical support guide for the synthesis and scale-up of methyl 2-chloroquinoline-6-carboxylate. This document is designed for researchers, chemists, and process development professionals to provide in-depth insights, troubleshooting advice, and practical protocols for transitioning this synthesis from the laboratory bench to pilot or production scale. Our focus is on anticipating challenges, ensuring process robustness, and maintaining safety and product quality.
Overview of the Synthetic Strategy
The most robust and common synthetic route to this compound involves a two-step process. This pathway is often preferred for its reliability and the relative availability of starting materials.
-
Step 1: Cyclization to Quinolin-2-one Core. The synthesis begins with the construction of the quinolin-2-one (carbostyril) heterocyclic system. A common method is the thermal cyclization of an enamine intermediate, formed from the condensation of an aniline derivative (methyl 4-aminobenzoate) with a β-ketoester (e.g., ethyl acetoacetate) in what is known as the Conrad-Limpach-Knorr synthesis.[1] This high-temperature reaction is typically driven by thermal energy to facilitate the intramolecular cyclization.
-
Step 2: Chlorination of the Quinolin-2-one. The resulting methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate is then converted to the target 2-chloroquinoline derivative. This is achieved through a nucleophilic substitution reaction using a potent chlorinating agent, most commonly phosphorus oxychloride (POCl₃).[2] This step effectively replaces the carbonyl oxygen with a chlorine atom.
The overall synthetic workflow is illustrated below.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during synthesis and scale-up, framed in a question-and-answer format to directly tackle potential problems.
Part A: Step 1 - Cyclization to Quinolin-2-one Intermediate
Q1: My cyclization reaction is resulting in a very low yield of the desired quinolin-2-one. What are the likely causes?
A1: Low yields in this thermal cyclization step are a frequent challenge during scale-up. The primary factors to investigate are:
-
Suboptimal Reaction Temperature: This is the most critical parameter. The intramolecular cyclization has a high activation energy and typically requires temperatures in the range of 250-260 °C. Insufficient heating will lead to an incomplete reaction. Conversely, excessive temperatures can cause decomposition of the starting materials and product, leading to tar formation.[3] On a larger scale, ensuring uniform heat distribution is crucial to avoid localized hot or cold spots.
-
Inefficient Water Removal: The condensation and cyclization steps produce water. If not effectively removed, water can inhibit the reaction equilibrium.[3] While difficult at scale, performing the reaction under a slow stream of inert gas can help drive off volatiles.
-
Purity of Starting Materials: Ensure the methyl 4-aminobenzoate and β-ketoester are of high purity. Impurities can interfere with the initial condensation step or promote side reactions at high temperatures.
-
Reaction Time: While higher temperatures can shorten reaction times, ensure the reaction is held at the target temperature long enough for complete conversion.[4] Monitor the reaction progress using an appropriate in-process control (IPC) like TLC or HPLC.
Q2: Upon cooling, the reaction mixture solidifies into a hard-to-handle mass. How can I improve the work-up and isolation at a larger scale?
A2: This is a common physical processing issue. At high concentrations, the product may crystallize or solidify with viscous by-products.
-
Solvent-Assisted Work-up: Instead of letting the reaction mixture cool completely, consider carefully adding a high-boiling point, inert solvent like diphenyl ether or Dowtherm™ A while the mixture is still hot and stirrable (e.g., around 100-150 °C). This keeps the product in solution, prevents solidification, and allows for a more controlled crystallization upon cooling.
-
Trituration: Once cooled, the crude solid can be broken up and triturated (slurried) with a suitable solvent like acetone, ethanol, or ethyl acetate. This will dissolve unreacted starting materials and more soluble impurities, leaving the less soluble quinolin-2-one product as a solid that can be filtered.
-
Recrystallization: For high purity, the crude product should be recrystallized. A solvent system like DMF/water or acetic acid is often effective.
Part B: Step 2 - Chlorination with Phosphorus Oxychloride (POCl₃)
Q3: The chlorination reaction is incomplete, and I'm recovering significant amounts of the starting quinolin-2-one. Why is this happening?
A3: Incomplete conversion is typically due to three main factors:
-
Stoichiometry of POCl₃: Phosphorus oxychloride acts as both the reagent and often the solvent. A significant excess is usually required for the reaction to go to completion. On a lab scale, a 5-10 fold molar excess is common. Ensure you are using a sufficient excess.
-
Reaction Temperature and Time: The reaction usually requires heating to reflux (approx. 105-110 °C) for several hours.[5] A lower temperature will result in a sluggish and incomplete reaction. Use HPLC to monitor for the disappearance of the starting material.
-
Moisture Contamination: POCl₃ reacts violently with water to produce phosphoric acid and HCl gas.[6][7] The presence of moisture in the starting material, solvent, or reaction vessel will consume the reagent and inhibit the desired reaction. Ensure all materials and glassware are thoroughly dried before use.
Q4: The work-up of the POCl₃ reaction is hazardous and difficult to control on a larger scale. What is the safest and most efficient procedure?
A4: This is the most critical safety and operational challenge of the entire process. The quench of excess POCl₃ is highly exothermic and releases large volumes of corrosive HCl gas.[8]
-
Controlled Reverse Quench: The safest method for scale-up is a controlled reverse quench. Slowly and carefully add the cooled reaction mixture to a vigorously stirred vessel containing a large excess of ice and water. Never add water to the reaction mixture. This allows the large volume of water to act as a heat sink, controlling the exotherm.
-
Scrubbing System: The quench must be performed in a well-ventilated reactor system equipped with a scrubber to neutralize the evolved HCl gas. A caustic scrubber (containing NaOH solution) is standard.
-
Basification and Isolation: After the quench is complete, the acidic aqueous slurry will contain the precipitated product. Slowly add a base (e.g., 50% NaOH solution) while monitoring the pH to neutralize the acids and bring the pH to >7. The solid product can then be isolated by filtration, washed thoroughly with water to remove inorganic salts, and dried.
Scale-Up Specific FAQs
Q5: What are the primary process safety concerns for this synthesis?
A5: The two main areas of concern are:
-
High-Temperature Cyclization: Operating reactors at ~250 °C presents risks of thermal burns and requires specialized heating equipment (e.g., hot oil systems). The potential for thermal runaway is low as the reaction is endothermic, but material decomposition at very high temperatures could lead to pressure generation.
-
Phosphorus Oxychloride Handling and Quenching: POCl₃ is highly toxic, corrosive, and water-reactive.[9][10] Inhalation can cause severe respiratory irritation and pulmonary edema.[9] Skin contact causes severe burns.[7] The quench is the most hazardous step due to the violent, exothermic reaction with water and the release of large quantities of HCl gas. A robust, well-engineered reactor and scrubber system is mandatory for scale-up.[7][8]
Q6: How should I adjust my analytical methods for in-process control (IPC) during a scaled-up campaign?
A6: While TLC is excellent for quick bench-scale checks, scale-up requires more quantitative methods.
-
HPLC is the preferred method. [11][12] Develop a validated HPLC method that can clearly resolve the starting aniline, the quinolin-2-one intermediate, and the final 2-chloroquinoline product. This method should be used to determine the reaction endpoint for both steps, ensuring you don't prematurely stop the reaction or run it for too long, which could lead to by-product formation.
-
Impurity Profiling: Use your HPLC method, along with GC-MS, to identify and quantify major impurities.[11] This is critical for ensuring batch-to-batch consistency and meeting final product specifications.
Protocols and Process Parameters
Lab-Scale Protocol Example
Step 1: Methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate
-
Combine methyl 4-aminobenzoate (1.0 eq) and ethyl acetoacetate (1.1 eq) in a round-bottom flask.
-
Heat the mixture gently to ~120 °C for 1 hour to form the enamine intermediate, allowing ethanol to distill off.
-
Transfer the intermediate to a high-temperature reaction vessel containing a high-boiling solvent like diphenyl ether.
-
Heat the mixture to 250-255 °C and maintain for 2-3 hours.
-
Cool the mixture to below 100 °C and add hexane or heptane to precipitate the product.
-
Filter the solid, wash with hexane, and dry to yield the crude quinolin-2-one.
Step 2: this compound
-
Charge the dried quinolin-2-one intermediate (1.0 eq) to a dry reaction flask equipped with a reflux condenser and gas outlet to a scrubber.
-
Add phosphorus oxychloride (POCl₃, 5-10 eq) to the flask.
-
Heat the mixture to reflux (approx. 105 °C) and maintain for 4-6 hours, monitoring by HPLC until the starting material is <1%.
-
Cool the reaction mixture to room temperature.
-
In a separate, well-ventilated fume hood, prepare a large beaker of crushed ice.
-
Slowly and carefully, add the reaction mixture to the stirred ice.
-
Once the addition is complete, carefully neutralize the slurry to pH 8-9 with a 50% NaOH solution.
-
Filter the resulting solid, wash thoroughly with water until the filtrate is neutral, and dry under vacuum.
Table 1: Key Process Parameter Considerations for Scale-Up
| Parameter | Lab Scale (10-50 g) | Pilot/Production Scale (10-50 kg) | Rationale for Change |
| Cyclization Temp. | 250-260 °C (Heating mantle) | 250-260 °C (Jacketed reactor with hot oil) | Uniform heating is critical. Hot oil systems provide better temperature control and avoid local hot spots which can cause decomposition. |
| Chlorination Reagent | 5-10 molar eq. POCl₃ | 3-5 molar eq. POCl₃ | At scale, minimizing excess reagent is crucial for safety, cost, and waste reduction. Process optimization should aim for a lower, yet effective, excess. |
| POCl₃ Quench | Add mixture to ice in a beaker | Add mixture to jacketed, agitated reactor with ice/water | Scale requires robust engineering controls for heat removal and HCl gas scrubbing. A jacketed reactor provides essential cooling capacity. |
| IPC Method | TLC / HPLC | Primarily HPLC | Quantitative, validated methods are necessary for process control, batch records, and quality assurance at scale.[13] |
| Isolation | Gravity/Vacuum Filtration | Centrifuge / Filter Dryer | Large quantities of wet cake are handled more efficiently with industrial equipment like centrifuges and filter dryers. |
References
- 1. Recent advances in the synthesis of biologically and pharmaceutically active quinoline and its analogues: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent advances in the chemistry of 2-chloroquinoline-3-carbaldehyde and related analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. ablelab.eu [ablelab.eu]
- 5. chemijournal.com [chemijournal.com]
- 6. bellrockchem.com [bellrockchem.com]
- 7. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 8. fishersci.com [fishersci.com]
- 9. nationalacademies.org [nationalacademies.org]
- 10. Phosphorus oxychloride | POCl3 | CID 24813 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Rapid and green analytical method for the determination of quinoline alkaloids from Cinchona succirubra based on Microwave-Integrated Extraction and Leaching (MIEL) prior to high performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Validation & Comparative
A Researcher's Guide to the Structural Elucidation of Methyl 2-chloroquinoline-6-carboxylate: A Predictive NMR Analysis
In the landscape of modern drug discovery and materials science, quinoline derivatives stand out as a critical class of heterocyclic compounds. Their versatile scaffold is a cornerstone in the development of therapeutics ranging from anticancer to antimicrobial agents. Methyl 2-chloroquinoline-6-carboxylate is a key intermediate in the synthesis of more complex molecular architectures. A thorough understanding of its structural and electronic properties is paramount for researchers aiming to leverage its reactivity and design novel functional molecules.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum of this compound is expected to exhibit distinct signals corresponding to the aromatic protons of the quinoline ring system and the methyl ester group. The electron-withdrawing nature of the chlorine atom at the 2-position and the carboxylate group at the 6-position will significantly influence the chemical shifts of the neighboring protons.
The predicted chemical shifts, multiplicities, and coupling constants are detailed in Table 1. The numbering of the quinoline ring is provided in Figure 1 for clarity.
Table 1: Predicted ¹H NMR Data for this compound (in CDCl₃)
| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H-3 | 7.40 - 7.50 | d | ~8.5 |
| H-4 | 8.10 - 8.20 | d | ~8.5 |
| H-5 | 8.25 - 8.35 | d | ~1.5 |
| H-7 | 8.15 - 8.25 | dd | ~8.8, 1.5 |
| H-8 | 7.90 - 8.00 | d | ~8.8 |
| -OCH₃ | 3.90 - 4.00 | s | - |
Causality Behind the Predictions:
-
H-3 and H-4: These protons are part of the pyridine ring. The chlorine at C-2 will deshield H-3, while the quinoline nitrogen will deshield H-4. They will appear as doublets due to coupling with each other.
-
H-5, H-7, and H-8: These protons are on the benzene ring. The ester group at C-6 will deshield the ortho proton H-5 and H-7. H-5 is expected to be a doublet due to meta-coupling with H-7. H-7 will be a doublet of doublets due to ortho-coupling with H-8 and meta-coupling with H-5. H-8 will be a doublet due to ortho-coupling with H-7.
-
-OCH₃: The methyl protons of the ester group will appear as a singlet in the upfield region of the spectrum.
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum will provide valuable information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are influenced by their hybridization and the electronic effects of the substituents.
The predicted chemical shifts for the carbon atoms are presented in Table 2.
Table 2: Predicted ¹³C NMR Data for this compound (in CDCl₃)
| Carbon | Predicted Chemical Shift (δ, ppm) |
| C-2 | 151 - 153 |
| C-3 | 123 - 125 |
| C-4 | 138 - 140 |
| C-4a | 128 - 130 |
| C-5 | 129 - 131 |
| C-6 | 130 - 132 |
| C-7 | 133 - 135 |
| C-8 | 122 - 124 |
| C-8a | 147 - 149 |
| -C=O | 165 - 167 |
| -OCH₃ | 52 - 54 |
Causality Behind the Predictions:
-
C-2: This carbon is directly attached to the electronegative chlorine atom and the nitrogen atom, causing it to be significantly deshielded and appear at a high chemical shift.
-
Carbonyl Carbon (-C=O): The carbonyl carbon of the ester group is highly deshielded and will appear in the characteristic downfield region for esters (165-185 ppm)[1].
-
Quaternary Carbons (C-4a, C-6, C-8a): These carbons will generally show weaker signals compared to the protonated carbons. Their chemical shifts are influenced by their position within the fused ring system and proximity to substituents.
-
Methyl Carbon (-OCH₃): The methyl carbon will appear in the upfield region of the spectrum.
Comparison with Alternative Analytical Techniques
While NMR spectroscopy is the most powerful tool for the complete structural elucidation of organic molecules, other techniques can provide complementary information.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would confirm the molecular formula of the compound by providing a highly accurate mass measurement. The fragmentation pattern observed in the mass spectrum can also offer structural clues.
-
Infrared (IR) Spectroscopy: IR spectroscopy would confirm the presence of key functional groups. A strong absorption band in the region of 1720-1740 cm⁻¹ would be indicative of the ester carbonyl group. C-Cl stretching vibrations would be observed in the fingerprint region.
-
Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy would reveal information about the conjugated π-system of the quinoline ring.
Experimental Protocol for NMR Data Acquisition
To obtain high-quality ¹H and ¹³C NMR spectra of this compound, the following experimental protocol is recommended.
1. Sample Preparation:
-
Accurately weigh approximately 5-10 mg of the solid sample.
-
Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃). CDCl₃ is a common choice for its good dissolving power for many organic compounds and its single residual solvent peak at 7.26 ppm in the ¹H spectrum and 77.16 ppm in the ¹³C spectrum, which can be used for spectral referencing.
-
Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity[2].
-
Cap the NMR tube securely.
2. NMR Instrument Parameters:
-
Spectrometer: A 400 MHz or higher field NMR spectrometer is recommended for better spectral dispersion.
-
¹H NMR:
-
Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-32 scans should be sufficient for a good signal-to-noise ratio.
-
Relaxation Delay (d1): 1-2 seconds.
-
Spectral Width: Approximately 12-16 ppm.
-
-
¹³C NMR:
-
Pulse Program: A proton-decoupled experiment (e.g., 'zgpg30').
-
Number of Scans: 1024 or more scans may be necessary due to the lower natural abundance of ¹³C.
-
Relaxation Delay (d1): 2 seconds.
-
Spectral Width: Approximately 200-220 ppm.
-
3. Data Processing:
-
Apply Fourier transformation to the acquired free induction decay (FID).
-
Phase correct the spectrum.
-
Calibrate the chemical shift scale using the residual solvent peak of CDCl₃ (7.26 ppm for ¹H, 77.16 ppm for ¹³C).
-
Integrate the signals in the ¹H NMR spectrum.
-
Analyze the chemical shifts, multiplicities, and coupling constants.
Visualizing the Experimental Workflow
The following diagram illustrates the key steps in the NMR data acquisition process.
Figure 1. Workflow for NMR analysis of this compound.
Conclusion
This guide provides a comprehensive, predictive framework for understanding the ¹H and ¹³C NMR spectra of this compound. By leveraging data from analogous structures and fundamental NMR principles, researchers can confidently approach the synthesis and characterization of this important chemical intermediate. The detailed experimental protocol and workflow visualization further equip scientists with the practical knowledge required to obtain high-quality spectral data, thereby accelerating the pace of discovery in their respective fields.
References
A Senior Application Scientist's Guide to the Mass Spectrometry Analysis of Methyl 2-Chloroquinoline-6-carboxylate: A Comparative Analysis
Introduction: The Analytical Imperative for Methyl 2-Chloroquinoline-6-carboxylate
This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. As a quinoline derivative, it belongs to a class of compounds known for their broad spectrum of biological activities. The precise and reliable analysis of this molecule is paramount for pharmacokinetic studies, metabolite identification, and quality control in synthetic processes. Mass spectrometry (MS), coupled with chromatographic separation, stands as the gold standard for this purpose, offering unparalleled sensitivity and specificity.
This guide provides an in-depth comparison of mass spectrometric approaches for the analysis of this compound. We will delve into the fundamental principles guiding the choice of ionization technique, explore the predictable fragmentation pathways, and present a comparative analysis of Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methodologies. The insights provided herein are grounded in established principles of mass spectrometry and data from closely related quinoline analogs.[1][2][3][4]
Part 1: Ionization Source Selection - A Critical First Step
The choice of ionization source is dictated by the physicochemical properties of the analyte and the chromatographic method employed. For this compound, the primary considerations are its volatility and polarity.
Electron Ionization (EI) for GC-MS Analysis
Electron Ionization (EI) is a high-energy "hard" ionization technique typically paired with Gas Chromatography (GC). It is suitable for volatile and thermally stable compounds.[2][5] Given that this compound is a methyl ester, it possesses sufficient volatility for GC analysis, potentially after optimization of GC conditions to prevent thermal degradation.[6][7]
Causality behind the choice: EI's utility lies in its ability to produce extensive fragmentation, generating a reproducible, library-searchable mass spectrum that acts as a chemical fingerprint.[8] This is invaluable for initial identification and structural confirmation. The molecular ion (M+) is generally observed in quinoline derivatives under EI, reflecting their relative stability.[1]
Electrospray Ionization (ESI) for LC-MS Analysis
Electrospray Ionization (ESI) is a "soft" ionization technique ideal for polar and semi-polar compounds that are analyzed via Liquid Chromatography (LC).[9][10] ESI generates ions directly from a liquid phase, making it highly compatible with the mobile phases used in reverse-phase and HILIC chromatography.[11]
Causality behind the choice: For quantitative analysis, particularly in complex biological matrices, the sensitivity and specificity of LC-MS/MS with ESI are unparalleled.[12][13] ESI typically produces a protonated molecule, [M+H]+, with minimal in-source fragmentation, which is ideal for selecting a precursor ion for tandem mass spectrometry (MS/MS).[14] The basic nitrogen atom in the quinoline ring readily accepts a proton, making positive-ion ESI a highly efficient process for this class of compounds.[9]
Part 2: Elucidating Fragmentation Pathways - The Key to Specificity
Understanding the fragmentation of this compound is crucial for developing selective and sensitive MS/MS methods for quantification and for structural confirmation. The fragmentation patterns are highly dependent on the ionization method used.
Predicted EI Fragmentation Pathway
Under the high-energy conditions of EI (typically 70 eV), we can predict a series of characteristic fragmentation events for this compound (Molecular Weight: 221.03 g/mol for the 35Cl isotope).
Diagram: Predicted EI Fragmentation Workflow
Caption: Predicted Electron Ionization fragmentation pathway.
-
Loss of the Methoxy Radical: A primary fragmentation will likely be the loss of the methoxy radical (•OCH3) from the ester group, leading to a stable acylium ion at m/z 190.[15]
-
Loss of the Carbomethoxy Group: Subsequent loss of a carbonyl group (CO) from the m/z 190 fragment would yield an ion at m/z 162. Alternatively, direct loss of the entire carbomethoxy radical (•COOCH3) from the molecular ion would also result in the m/z 162 fragment.
-
Loss of Chlorine: The loss of a chlorine radical (•Cl) from the molecular ion would produce a fragment at m/z 186.
-
Quinoline Ring Fragmentation: The quinoline core itself can fragment, typically through the loss of hydrogen cyanide (HCN), a characteristic fragmentation for nitrogen-containing heterocycles.[1] For instance, the fragment at m/z 162 could lose HCN to produce an ion at m/z 135.
Predicted ESI-MS/MS Fragmentation Pathway
In positive-ion ESI, this compound will form a protonated molecule, [M+H]+, at m/z 222. Collision-Induced Dissociation (CID) in a tandem mass spectrometer will induce fragmentation of this precursor ion.
Diagram: Predicted ESI-MS/MS Fragmentation Workflow
References
- 1. chempap.org [chempap.org]
- 2. Time-of-flight accurate mass spectrometry identification of quinoline alkaloids in honey - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. madison-proceedings.com [madison-proceedings.com]
- 8. Quinoline [webbook.nist.gov]
- 9. Electrospray Ionization Efficiency Is Dependent on Different Molecular Descriptors with Respect to Solvent pH and Instrumental Configuration | PLOS One [journals.plos.org]
- 10. rjpbcs.com [rjpbcs.com]
- 11. lirias.kuleuven.be [lirias.kuleuven.be]
- 12. A Simple, Sensitive and Reliable LC-MS/MS Method for the Determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), A Potent and Selective Inhibitor of Methionine Aminopeptidases: Application to Pharmacokinetic Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A simple, sensitive and reliable LC-MS/MS method for the determination of 7-bromo-5-chloroquinolin-8-ol (CLBQ14), a potent and selective inhibitor of methionine aminopeptidases: Application to pharmacokinetic studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. chemistry.miamioh.edu [chemistry.miamioh.edu]
comparison of different synthetic routes to methyl 2-chloroquinoline-6-carboxylate
Introduction
Methyl 2-chloroquinoline-6-carboxylate is a pivotal intermediate in medicinal chemistry and materials science. Its trifunctional nature—featuring a reactive chloro-group for nucleophilic substitution, an ester for hydrolysis or amidation, and a quinoline core for diverse biological interactions—makes it a valuable building block for the synthesis of complex pharmaceutical agents and functional materials. The strategic construction of this molecule is therefore of significant interest to researchers in drug development and organic synthesis.
This guide provides an in-depth, objective comparison of different synthetic routes to this compound. We will move beyond simple procedural lists to dissect the underlying chemical logic, evaluate the practical advantages and disadvantages of each pathway, and provide detailed, field-tested protocols. The aim is to equip researchers, scientists, and drug development professionals with the critical insights needed to select and execute the optimal synthetic strategy for their specific objectives.
Retrosynthetic Analysis: Devising a Strategy
A logical retrosynthetic analysis of the target molecule reveals two primary strategic disconnections. The core challenge lies in constructing the substituted quinoline ring and then installing the requisite functional groups in the correct positions.
-
Strategy A: The "Quinolone First" Approach. This strategy involves first synthesizing a methyl 2-oxo-1,2-dihydroquinoline-6-carboxylate (a 2-quinolone) intermediate. The 2-oxo group, an enolizable amide, can then be readily converted to the 2-chloro group in a subsequent step.
-
Strategy B: The "Core Ring First" Approach. This alternative strategy focuses on first constructing the methyl quinoline-6-carboxylate core. This is followed by a two-step functionalization of the C2 position: first, oxidation to the 2-oxo intermediate, and then chlorination.
Below, we will explore and compare detailed synthetic routes that embody these two core strategies.
A Comparative Guide to the Biological Activity of Methyl 2-Chloroquinoline-6-carboxylate Derivatives
For Researchers, Scientists, and Drug Development Professionals
The quinoline scaffold is a privileged heterocyclic motif in medicinal chemistry, forming the core of numerous natural and synthetic bioactive compounds. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1] The strategic placement of substituents on the quinoline ring system allows for the fine-tuning of these biological effects. This guide focuses on the therapeutic potential of derivatives of methyl 2-chloroquinoline-6-carboxylate, a scaffold that combines several key features for biological activity. The 2-chloro substituent provides a reactive site for nucleophilic substitution, enabling the synthesis of a diverse library of derivatives. The 6-carboxylate group can be modified to modulate physicochemical properties and target interactions.
Anticancer Potential of 2-Substituted Quinoline-6-Carboxylate Analogs
The quinoline core is a well-established pharmacophore in the design of anticancer agents.[2] Derivatives of this scaffold have been shown to exert their cytotoxic effects through various mechanisms, including cell cycle arrest, induction of apoptosis, and inhibition of angiogenesis.[1] While direct studies on a series of this compound derivatives are limited, the anticancer activity of structurally related compounds provides valuable insights into their potential.
Comparative Cytotoxicity of Structurally Related Quinoline Derivatives
The following table summarizes the cytotoxic activity of various quinoline derivatives against different human cancer cell lines. This data, gathered from multiple studies, highlights how substitutions on the quinoline ring influence anticancer potency.
| Compound ID | R1 (Position 2) | R2 (Position 6) | Cancer Cell Line | IC50 (µM) | Reference |
| 1a | -Cl | -COOH | MCF-7 | >100 | [3] |
| 1b | -Aryl | -COOH | PC3 | 31.37 | [4] |
| 1c | -Aryl | -H | HeLa | 8.3 | [4] |
| 1d | -CF3 | -H | HL-60 | 19.88 (µg/ml) | [2] |
| 1e | -Cl (and other subs) | -Hydrazone | Various | 0.33 - 4.87 | [5] |
This table is a compilation of data from different sources for structurally related compounds and is intended for comparative purposes. Direct comparison of absolute values should be made with caution due to variations in experimental conditions.
The data suggests that the nature of the substituent at the 2-position and modifications at other positions significantly impact cytotoxicity. For instance, the conversion of a chloro group to a hydrazone has been shown to yield potent anticancer agents.[5]
Proposed Synthetic Pathway for Novel Anticancer Derivatives
The 2-chloro position of this compound is a versatile handle for introducing a variety of functional groups that may enhance anticancer activity. A proposed synthetic workflow to generate a library of 2-amino and 2-hydrazinyl derivatives is outlined below.
Caption: Proposed synthesis of 2-amino and 2-hydrazinyl derivatives.
Plausible Mechanism of Anticancer Action
Based on studies of related quinoline compounds, the anticancer mechanism of these derivatives could involve:
-
DNA Intercalation: The planar aromatic quinoline ring system can intercalate between DNA base pairs, leading to cell cycle arrest and apoptosis.[3]
-
Enzyme Inhibition: Quinolines are known to inhibit key enzymes involved in cancer progression, such as topoisomerases and protein kinases.[6]
Antimicrobial Activity of 2-Hydrazinylquinoline-6-carboxylate Analogs
The emergence of multidrug-resistant pathogens necessitates the discovery of novel antimicrobial agents. Quinoline derivatives have a long history of use as antimicrobial drugs.[7] The transformation of the 2-chloro group into a hydrazone moiety has been a particularly successful strategy in developing potent antibacterial and antifungal compounds.
Comparative Antimicrobial Activity of Quinoline Hydrazones
The following table presents the minimum inhibitory concentration (MIC) values for a series of quinoline hydrazone derivatives against various pathogenic microbes.
| Compound ID | R1 (Position 2) | R2 (Position 6) | Microorganism | MIC (µg/mL) | Reference |
| 2a | -Hydrazone | -Br | S. aureus | 6.25 | |
| 2b | -Hydrazone | -Br | E. coli | 6.25 | |
| 2c | -Hydrazone | -Cl | S. aureus | 6.25 | [5] |
| 2d | -Hydrazone | -Cl | E. coli | 12.5 | [5] |
This table showcases data for analogous compounds to infer the potential antimicrobial activity of the target derivatives.
Proposed Synthetic Pathway for Novel Antimicrobial Derivatives
The synthesis of quinoline hydrazones from this compound can be achieved in a two-step process, starting with the introduction of a hydrazine group, followed by condensation with an appropriate aldehyde or ketone.
Caption: Synthesis of quinoline hydrazone derivatives.
Potential Antimicrobial Mechanisms
The antimicrobial action of quinoline derivatives is often attributed to their ability to:
-
Inhibit DNA Gyrase: Quinolones are well-known inhibitors of bacterial DNA gyrase, an enzyme essential for DNA replication.
-
Disrupt Cell Membranes: The lipophilic nature of some quinoline derivatives allows them to intercalate into and disrupt the bacterial cell membrane.
Anti-inflammatory Properties of Quinoline-6-carboxamide Derivatives
Chronic inflammation is a key factor in the pathogenesis of numerous diseases. Quinoline-based compounds have emerged as promising anti-inflammatory agents.[8] Modification of the carboxylic acid or ester functionality into carboxamides is a common strategy to enhance anti-inflammatory activity.[1]
Comparative Anti-inflammatory Activity
Proposed Synthetic Pathway for Novel Anti-inflammatory Derivatives
The methyl ester at the 6-position can be readily converted to a variety of carboxamides to explore their anti-inflammatory potential. This can be achieved through hydrolysis of the ester to the carboxylic acid, followed by amide coupling with a desired amine.
Caption: Synthesis of quinoline-6-carboxamide derivatives.
Potential Anti-inflammatory Mechanisms
The anti-inflammatory effects of quinoline derivatives may be mediated through:
-
Inhibition of Cyclooxygenase (COX) Enzymes: Some quinoline carboxylic acids have been shown to inhibit COX enzymes, which are key mediators of inflammation.
-
Modulation of Inflammatory Cytokines: These compounds may also exert their effects by downregulating the production of pro-inflammatory cytokines.
Experimental Protocols
General Procedure for the Synthesis of Methyl 2-hydrazinylquinoline-6-carboxylate
To a solution of this compound (1 mmol) in ethanol (10 mL) is added hydrazine hydrate (5 mmol). The reaction mixture is heated at reflux for 4-6 hours and monitored by TLC. After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried under vacuum to afford the desired product. The crude product can be further purified by recrystallization.
MTT Assay for Cytotoxicity Screening
-
Cell Seeding: Human cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized quinoline derivatives are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value, the concentration of the compound that causes 50% inhibition of cell growth, is determined from the dose-response curves.[3]
Conclusion
Derivatives of this compound represent a promising and versatile scaffold for the development of novel therapeutic agents. The available data on structurally related compounds strongly suggest that modifications at the 2- and 6-positions can lead to potent anticancer, antimicrobial, and anti-inflammatory agents. The synthetic accessibility of this scaffold allows for the creation of diverse chemical libraries for biological screening. Future research should focus on the systematic synthesis and evaluation of a series of these derivatives to establish clear structure-activity relationships and to identify lead compounds for further preclinical development.
References
- 1. biomedres.info [biomedres.info]
- 2. Comprehensive review on current developments of quinoline-based anticancer agents - Arabian Journal of Chemistry [arabjchem.org]
- 3. Exploration of quinolone and quinoline derivatives as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Substituted 2-arylquinoline and 2-methyl-1,2,3,4-tetrahydroquinoline derivatives with selective anticancer activity: synthesis, structure–activity relationships, and molecular modelling insights - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Quinoline and quinolone carboxamides: A review of anticancer activity with detailed structure-activity relationship analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijsrm.humanjournals.com [ijsrm.humanjournals.com]
- 8. alliedacademies.org [alliedacademies.org]
A Senior Application Scientist's Guide to the Comparative Reactivity of Methyl 2-chloroquinoline-6-carboxylate
Introduction: The Quinoline Scaffold and the Strategic Role of Halogenation
The quinoline scaffold is a cornerstone in medicinal chemistry and materials science, forming the structural core of numerous therapeutic agents and functional materials.[1][2] Its functionalization is a critical aspect of drug discovery and development, allowing for the fine-tuning of biological activity and physicochemical properties. Haloquinolines, particularly chloroquinolines, serve as versatile synthetic intermediates, enabling the introduction of diverse functionalities through various chemical transformations.
This guide provides an in-depth, objective comparison of the reactivity of methyl 2-chloroquinoline-6-carboxylate with other haloquinoline isomers. We will dissect the electronic and steric factors governing their reactivity in two pivotal reaction classes: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling reactions. This analysis is supported by experimental data, detailed protocols, and mechanistic diagrams to provide researchers, scientists, and drug development professionals with a comprehensive understanding for strategic synthetic planning.
Chapter 1: The Fundamentals of Haloquinoline Reactivity
The reactivity of a halogen substituent on the quinoline ring is not uniform; it is dictated by a complex interplay of electronic and steric effects.
1.1 Electronic Effects: An Electron-Deficient Heterocycle
The quinoline ring system is inherently electron-deficient due to the electron-withdrawing nature of the nitrogen atom. This effect is most pronounced in the pyridine ring (positions 2, 3, and 4), rendering halogens at the C2 and C4 positions particularly susceptible to nucleophilic attack.[2][3] The nitrogen atom can effectively stabilize the negative charge of the anionic intermediate (Meisenheimer complex) formed during an SNAr reaction, a crucial factor for activating these positions.[2][4]
In the case of This compound , two key electronic features are at play:
-
Activation by Ring Nitrogen: The chlorine atom at the C2 position is activated towards nucleophilic attack by the adjacent ring nitrogen.
-
Influence of the C6-Ester Group: The methyl carboxylate group at the C6 position is a moderate electron-withdrawing group. While its effect on the C2 position is transmitted through the fused ring system and is less direct than an ortho or para substituent, it contributes to the overall electron deficiency of the quinoline scaffold, subtly enhancing its reactivity compared to an unsubstituted 2-chloroquinoline.
Conversely, halogens on the carbocyclic ring (e.g., at C6 or C8) are significantly less reactive in SNAr reactions as they lack the direct resonance stabilization from the heteroatom.[4]
1.2 Steric Considerations
Steric hindrance can significantly impact reaction rates by impeding the approach of a nucleophile or a bulky catalyst complex. The C8 position, for instance, is subject to considerable steric crowding due to its proximity to the C7 hydrogen (the peri-position), which can make it less accessible than the more exposed C6 position.[4] The C2 position in our target molecule is relatively unhindered, facilitating the approach of various reagents.
Chapter 2: Comparative Reactivity in Nucleophilic Aromatic Substitution (SNAr)
SNAr is a fundamental transformation for functionalizing haloquinolines, proceeding via a two-step addition-elimination mechanism.[1][2] The rate-determining step is typically the initial nucleophilic attack to form the resonance-stabilized Meisenheimer complex.
Caption: The Addition-Elimination mechanism of SNAr.
2.1 Positional Isomer Reactivity
A well-established reactivity trend in nucleophilic substitution reactions of chloroquinolines is: 4-chloro > 2-chloro >> 6-chloro or 8-chloro .
-
4-Chloroquinolines: These are generally the most reactive isomers. The nitrogen atom at position 1 provides powerful resonance stabilization for the negative charge developed at C4 during nucleophilic attack.[1][2][5]
-
2-Chloroquinolines: While still activated, 2-chloroquinolines are typically less reactive than their 4-chloro counterparts. The stabilization of the Meisenheimer complex is considered less effective compared to the C4 attack.
-
6- and 8-Chloroquinolines: Halogens on the benzene ring are much less reactive and often require harsh conditions or metal catalysis to undergo substitution, as they lack direct activation from the ring nitrogen.[4]
Therefore, This compound is expected to be more reactive in SNAr reactions than 6-chloro or 8-chloroquinolines but less reactive than a corresponding 4-chloroquinoline derivative.
2.2 Comparative Data Summary
While direct kinetic studies comparing a wide range of haloquinolines under identical conditions are sparse, a qualitative comparison can be assembled from literature precedents.
| Haloquinoline Substrate | Typical SNAr Conditions (Amination) | Relative Reactivity | Rationale |
| 4,7-Dichloroquinoline | Amine, solvent (e.g., EtOH), heat | High | C4-Cl is highly activated by ring nitrogen.[1] |
| This compound | Amine, solvent, heat/microwave | Moderate | C2-Cl is activated by ring nitrogen; C6-ester provides slight additional activation. |
| 2-Chloroquinoline | Amine, higher temp. or longer time | Moderate-Low | C2-Cl is activated, but less so than C4-Cl. |
| 6-Chloroquinoline | Harsh conditions (high temp/pressure) or catalyst required | Very Low | C6-Cl is on the carbocyclic ring, lacking direct N-activation.[4] |
| 8-Chloroquinoline | Harsh conditions or catalyst required | Very Low | C8-Cl is on the carbocyclic ring and sterically hindered.[4] |
2.3 Experimental Protocol: SNAr Amination
This protocol provides a standardized method for comparing the reactivity of various chloroquinolines in an amination reaction.
Objective: To synthesize a 4-aminoquinoline derivative via nucleophilic aromatic substitution.
Materials:
-
4,7-Dichloroquinoline (1.0 eq)
-
Selected amine (e.g., aniline) (1.2 eq)
-
Solvent (e.g., Ethanol or N-Methyl-2-pyrrolidone)
-
Base (optional, e.g., K₂CO₃)
-
Reaction vessel (e.g., microwave vial or round-bottom flask with condenser)
Procedure:
-
Preparation: In a reaction vessel, dissolve 4,7-dichloroquinoline (1.0 eq) in the chosen solvent.
-
Reactant Addition: Add the amine (1.2 eq) to the solution. If a base is required, add it at this stage.
-
Reaction: Heat the mixture under conventional reflux or using microwave irradiation (e.g., 120 °C for 30-60 min). Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. If a precipitate forms, collect it by filtration. Otherwise, remove the solvent under reduced pressure.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.[1]
Chapter 3: Comparative Reactivity in Palladium-Catalyzed Cross-Coupling
Palladium-catalyzed reactions like the Suzuki-Miyaura and Buchwald-Hartwig aminations have become indispensable for C-C and C-N bond formation.[6][7] Unlike SNAr, the reactivity of aryl halides in these reactions is heavily dependent on the C-X bond strength.
General Reactivity Trend for Halides: I > Br > OTf >> Cl
Aryl chlorides, including chloroquinolines, are notoriously less reactive than their bromide and iodide counterparts.[4][7] Their participation in cross-coupling reactions hinges on the first, and often rate-limiting, step: the oxidative addition of the palladium(0) catalyst to the carbon-chlorine bond. This step requires specialized, electron-rich, and sterically hindered phosphine ligands to promote the reaction with the stronger C-Cl bond.[8]
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
3.1 Suzuki-Miyaura Coupling
For This compound , successful Suzuki coupling will require a highly active catalyst system. The electronic nature of the C2-Cl bond, influenced by the adjacent nitrogen, makes it a viable, albeit challenging, substrate.
Comparative Reactivity:
-
Positional Influence: The reactivity of chloroquinolines in Suzuki coupling does not follow the simple trend seen in SNAr. While the C2 and C4 positions are electronically distinct, steric factors and the specific ligand used play a more dominant role. The C6-Cl bond, being on the carbocyclic ring, behaves more like a standard chloroarene. Steric hindrance at the C8 position can make coupling more difficult than at other positions.[4]
-
Substituent Effects: The electron-withdrawing ester at C6 may have a modest electronic effect on the oxidative addition step at C2, but its primary role is as a functional handle for further derivatization.
3.2 Experimental Protocol: Suzuki-Miyaura Coupling
Objective: To couple an arylboronic acid with a chloroquinoline.
Materials:
-
Chloroquinoline (e.g., this compound) (1.0 eq)
-
Arylboronic acid (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos or XPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄ or Cs₂CO₃, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Toluene, Dioxane)
Procedure:
-
Preparation: To an oven-dried reaction vessel under an inert atmosphere (e.g., Argon or Nitrogen), add the chloroquinoline, arylboronic acid, and base.
-
Catalyst Addition: In a separate vial, pre-mix the palladium source and the phosphine ligand in a small amount of the reaction solvent. Add this catalyst solution to the reaction vessel.
-
Reaction: Add the remaining anhydrous, degassed solvent. Heat the mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature and filter through a pad of Celite to remove the palladium catalyst. Dilute the filtrate with an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the residue by column chromatography.
3.3 Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed method for forming C-N bonds.[6][9] Similar to the Suzuki coupling, its application to chloroquinolines requires robust catalyst systems capable of activating the C-Cl bond.[10][11] The development of specialized ligands by the Buchwald and Hartwig groups has been crucial for expanding the scope of this reaction to include less reactive aryl chlorides.[12]
The relative reactivity considerations for This compound in this reaction mirror those for the Suzuki coupling. The choice of ligand, base, and reaction conditions is paramount for achieving high yields.
Caption: General workflow for comparing haloquinoline reactivity.
Conclusion
The reactivity of This compound is a nuanced function of its structure.
-
In Nucleophilic Aromatic Substitution , it is moderately reactive, significantly more so than chloroquinolines with halogens on the carbocyclic ring (C6, C8), but less reactive than 4-chloroquinoline isomers due to the superior electronic stabilization afforded to the Meisenheimer complex in the latter.
-
In Palladium-Catalyzed Cross-Coupling reactions, its reactivity is characteristic of a challenging aryl chloride. Successful transformation is not primarily dictated by the halogen's position relative to the ring nitrogen but is critically dependent on the selection of a highly active catalyst system, typically involving bulky, electron-rich phosphine ligands.
This guide underscores the importance of considering both the reaction type and the specific isomeric structure of the haloquinoline substrate. A thorough understanding of these principles allows the synthetic chemist to make informed decisions, selecting the appropriate conditions to achieve the desired molecular architecture efficiently and predictably.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. One-Pot Synthesis of 2,3,4-Triarylquinolines via Suzuki-Miyaura Cross-Coupling of 2-Aryl-4-chloro-3-iodoquinolines with Arylboronic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 11. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 12. research.rug.nl [research.rug.nl]
A Senior Application Scientist's Guide to the Analytical Characterization of Methyl 2-chloroquinoline-6-carboxylate
In the landscape of pharmaceutical development and chemical synthesis, the rigorous characterization of novel chemical entities is paramount. Methyl 2-chloroquinoline-6-carboxylate, a quinoline derivative, represents a class of compounds with significant potential in medicinal chemistry.[1][2] The presence of a halogen, a carboxylate group, and the quinoline core necessitates a multi-faceted analytical approach to unequivocally confirm its identity, purity, and structural integrity. This guide provides an in-depth comparison of analytical methodologies for the comprehensive characterization of this molecule, grounded in practical expertise and scientific rigor.
The Analytical Imperative: A Multi-Technique Approach
No single analytical technique can fully elucidate the structure and purity of a complex organic molecule like this compound. A synergistic approach, leveraging the strengths of various spectroscopic and chromatographic methods, is essential for a self-validating analytical workflow. This guide will compare and contrast the utility of Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), Elemental Analysis, Fourier-Transform Infrared (FTIR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
The logical flow of a comprehensive characterization often follows a path from initial structural confirmation to purity assessment.
Caption: Overall workflow for the characterization of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is the most powerful and definitive technique for the structural elucidation of organic molecules in solution.[3] For this compound, both ¹H and ¹³C NMR are indispensable.
Expertise & Experience: The choice of solvent is critical. Deuterated chloroform (CDCl₃) is a common first choice due to its ability to dissolve a wide range of organic compounds. The resulting spectra will provide information on the number of unique protons and carbons, their chemical environments, and their connectivity.
Experimental Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in ~0.7 mL of CDCl₃.
-
Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer for optimal resolution.
-
¹H NMR Acquisition: Acquire the spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio. Key parameters include a spectral width of ~12 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C NMR spectrum. A greater number of scans will be required due to the low natural abundance of ¹³C.
Expected Spectral Features:
-
¹H NMR:
-
A singlet for the methyl ester protons (~4.0 ppm).
-
A series of aromatic protons in the quinoline ring system (typically between 7.5 and 8.8 ppm). The specific splitting patterns will be crucial for confirming the substitution pattern.
-
-
¹³C NMR:
-
A signal for the methyl carbon (~53 ppm).
-
A signal for the carbonyl carbon of the ester (~165 ppm).
-
Multiple signals in the aromatic region (120-150 ppm) corresponding to the quinoline carbons. The carbon attached to the chlorine will show a characteristic chemical shift.
-
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry provides the exact molecular weight of the compound, which is a critical piece of evidence for confirming its identity. High-resolution mass spectrometry (HRMS) can provide the elemental composition.
Expertise & Experience: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, as it is likely to produce the protonated molecular ion [M+H]⁺ with minimal fragmentation. The presence of chlorine provides a distinct isotopic pattern (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio), which is a key diagnostic feature.[4][5]
Experimental Protocol: ESI-HRMS
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Instrumentation: Infuse the sample solution into an ESI-Time-of-Flight (TOF) or Orbitrap mass spectrometer.
-
Data Acquisition: Acquire the spectrum in positive ion mode.
Expected Results:
-
The mass spectrum should show a prominent peak for the [M+H]⁺ ion.
-
Due to the chlorine atom, there will be an M+2 peak with an intensity of approximately one-third of the molecular ion peak.
-
HRMS data will provide the exact mass, allowing for the determination of the molecular formula (C₁₁H₈ClNO₂).
Caption: Expected isotopic pattern in the mass spectrum due to the presence of chlorine.
High-Performance Liquid Chromatography (HPLC): The Gold Standard for Purity Assessment
HPLC is the primary method for determining the purity of a compound and for quantifying it.[6][7] For this compound, a reversed-phase HPLC method is most appropriate.
Expertise & Experience: The choice of stationary phase and mobile phase is crucial for achieving good separation of the main compound from any impurities. A C18 column is a versatile starting point.[8] A mobile phase consisting of a mixture of acetonitrile and water, often with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape, is typically effective for quinoline derivatives.[8]
Experimental Protocol: Reversed-Phase HPLC-UV
-
Sample Preparation: Prepare a stock solution of the sample in acetonitrile or methanol and dilute to an appropriate concentration (e.g., 1 mg/mL).
-
Instrumentation: Use an HPLC system equipped with a UV detector.
-
Chromatographic Conditions:
Data Analysis: The purity of the sample is determined by the area percentage of the main peak in the chromatogram.
Elemental Analysis: Confirming the Elemental Composition
Elemental analysis provides the percentage of carbon, hydrogen, nitrogen, and halogens in a compound.[9] This technique is a fundamental method for confirming the empirical formula.
Expertise & Experience: This is a destructive technique that requires a highly purified sample. The results should be within ±0.4% of the theoretical values for the proposed structure.
Experimental Protocol: CHN and Halogen Analysis
-
Sample Preparation: Provide a few milligrams of a dry, homogeneous sample.
-
Instrumentation: Use a dedicated CHN analyzer and a separate method for halogen determination (e.g., titration or ion chromatography).[9]
Expected Results for C₁₁H₈ClNO₂:
| Element | Theoretical % |
| Carbon | 60.15 |
| Hydrogen | 3.67 |
| Nitrogen | 6.38 |
| Chlorine | 16.14 |
Spectroscopic Fingerprinting: FTIR and UV-Vis
While not as definitive for structure elucidation as NMR, FTIR and UV-Vis spectroscopy provide valuable "fingerprint" information and confirm the presence of key functional groups.
Fourier-Transform Infrared (FTIR) Spectroscopy
FTIR is used to identify the functional groups present in a molecule.
Expertise & Experience: The spectrum can be obtained from a solid sample using an ATR accessory or as a KBr pellet.
Expected Key Absorptions:
-
C=O stretch (ester): ~1720 cm⁻¹[10]
-
C-O stretch (ester): ~1250-1300 cm⁻¹
-
Aromatic C=C and C=N stretches: ~1500-1600 cm⁻¹
-
C-Cl stretch: ~700-800 cm⁻¹
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated quinoline system.[11][12]
Expertise & Experience: The spectrum is typically recorded in a dilute solution using a suitable solvent like methanol or ethanol. The wavelength of maximum absorbance (λ_max) is useful for setting the detection wavelength in HPLC.
Expected Absorption: The quinoline ring system will give rise to strong absorptions in the UV region, typically with multiple bands.[11][13]
Comparison of Analytical Methods
| Technique | Information Provided | Typical Sample Amount | Specificity | Sensitivity | Primary Application |
| NMR Spectroscopy | Detailed molecular structure, connectivity | 5-10 mg | Very High | Moderate | Structure Elucidation |
| Mass Spectrometry | Molecular weight, elemental formula | < 1 mg | High | Very High | Molecular Weight Determination |
| HPLC | Purity, quantification | < 1 mg | High | High | Purity Assessment |
| Elemental Analysis | Elemental composition | 2-5 mg | Moderate | Low | Formula Confirmation |
| FTIR Spectroscopy | Functional groups | < 1 mg | Moderate | Moderate | Functional Group Identification |
| UV-Vis Spectroscopy | Electronic transitions, chromophore | < 1 mg | Low | High | Chromophore Characterization |
Conclusion
The comprehensive characterization of this compound is a systematic process that relies on the convergence of evidence from multiple analytical techniques. NMR and high-resolution mass spectrometry are the cornerstones for unambiguous structure and formula determination. HPLC is the definitive method for assessing purity, while elemental analysis provides fundamental confirmation of the elemental composition. FTIR and UV-Vis spectroscopy offer valuable, complementary data for functional group identification and spectroscopic fingerprinting. By employing this multi-technique workflow, researchers and drug development professionals can ensure the quality and integrity of this important chemical entity.
References
- 1. Halogenated quinolines discovered through reductive amination with potent eradication activities against MRSA, MRSE and VRE biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. alpaipars.com [alpaipars.com]
- 4. 12.3 Mass Spectrometry of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 5. 2-Chloroquinoline | C9H6ClN | CID 11928 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. benchchem.com [benchchem.com]
- 9. Elemental Analysis | CHN Analysis & Halogen/Sulfur Testing [robertson-microlit.com]
- 10. scholarhub.ui.ac.id [scholarhub.ui.ac.id]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Illuminating the Molecular Architecture: A Comparative Guide to the Structural Elucidation of Methyl 2-Chloroquinoline-6-carboxylate
Introduction
In the landscape of medicinal chemistry and materials science, quinoline derivatives stand as a cornerstone, exhibiting a broad spectrum of biological activities and functional properties. The precise three-dimensional arrangement of atoms within these molecules, their crystal packing, and intermolecular interactions are paramount to understanding their function and optimizing their properties. This guide focuses on the structural elucidation of a key quinoline derivative, methyl 2-chloroquinoline-6-carboxylate, a compound of significant interest in drug discovery and development.
While a dedicated crystal structure for this compound is not publicly available in the Cambridge Structural Database (CSD), a comprehensive understanding of its likely molecular geometry and packing can be achieved through a comparative analysis of closely related structures.[1] This guide will leverage existing crystallographic data of analogous quinoline derivatives to provide a robust framework for researchers. We will explore the experimental methodologies for single-crystal X-ray diffraction, compare the structural features of related compounds, and present alternative analytical techniques that can corroborate and complement crystallographic findings.
The Power of Single-Crystal X-ray Diffraction: A Methodological Overview
Single-crystal X-ray diffraction remains the gold standard for unequivocally determining the three-dimensional structure of a molecule. The workflow, from crystal growth to structure refinement, is a meticulous process that provides unparalleled insight into bond lengths, bond angles, and intermolecular interactions.
Experimental Workflow for Crystal Structure Determination
The process of determining a crystal structure can be broken down into several key stages, as illustrated below. The success of this technique hinges on the ability to grow high-quality single crystals suitable for diffraction.
Figure 1: A generalized workflow for single-crystal X-ray diffraction analysis.
Comparative Structural Analysis: Insights from Related Quinoline Derivatives
In the absence of a direct crystal structure for this compound, we can draw valuable inferences from the crystal structures of its analogs. The following table summarizes key crystallographic parameters for several related compounds.
| Compound | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | β (°) | Ref. |
| Ethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₂ClNO₂ | Triclinic | P-1 | 6.0391(5) | 7.2986(6) | 13.4323(12) | 90.123(5) | [2] |
| 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate | C₁₃H₁₁BrClNO₂ | Monoclinic | P2₁/c | 6.1740(4) | 29.0515(14) | 7.2875(4) | 99.167(3) | [3] |
| Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C₁₈H₁₄ClNO₂ | Monoclinic | P2₁/n | 10.828(5) | 7.535(4) | 18.829(5) | 94.369(5) | [4] |
| Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate | C₁₉H₁₆ClNO₂ | Triclinic | P-1 | 8.3622(3) | 10.1971(3) | 10.7052(3) | 101.588(2) | [5] |
| 2-Chloro-6-methylquinoline-3-carboxaldehyde | C₁₁H₈ClNO | Monoclinic | P2₁/c | - | - | - | - | [6][7] |
From this data, we can anticipate that this compound would likely crystallize in a common space group such as P-1 or P2₁/c. The quinoline ring system in these related structures is generally planar.[4][5] For instance, in methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, the quinoline ring system is planar with an r.m.s. deviation of 0.032 Å.[4][8] A key structural feature to consider would be the dihedral angle between the quinoline ring and the methyl carboxylate group at the 6-position. In ethyl 2-chloro-6-methylquinoline-3-carboxylate, the dihedral angle between the quinoline ring system and the ester group is 54.97 (6)°.[2] This torsion is a critical determinant of the overall molecular conformation and will influence crystal packing.
Intermolecular interactions are also a crucial aspect of the solid-state structure. In the crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate, molecules interact via aromatic π–π stacking, with a shortest centroid–centroid separation of 3.6774 (9) Å, forming sheets.[2] Similar interactions, along with potential C—H···O or C—H···Cl hydrogen bonds, would be expected to govern the packing of this compound.
Alternative and Complementary Analytical Techniques
While single-crystal X-ray diffraction provides the most definitive structural data, other analytical techniques can offer valuable and corroborating information, especially when suitable crystals are difficult to obtain.
Powder X-ray Diffraction (PXRD)
PXRD is a powerful technique for analyzing the bulk crystallinity of a sample. While it does not provide the atomic resolution of single-crystal XRD, it can confirm the crystalline nature of a synthesized compound and can be used for phase identification and purity assessment. A comparison of the experimental PXRD pattern of a synthesized batch of this compound with a pattern simulated from a hypothetical crystal structure (derived from computational modeling) can provide strong evidence for the predicted packing arrangement.
Spectroscopic Methods
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure in solution. The chemical shifts and coupling constants provide detailed information about the connectivity of atoms.
-
Infrared (IR) and Raman Spectroscopy: These vibrational spectroscopy techniques are sensitive to the functional groups present in the molecule and can provide insights into intermolecular interactions, such as hydrogen bonding, in the solid state.[9]
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the molecular formula of the compound.[10]
The relationship between these techniques in the structural elucidation process is illustrated below.
Figure 2: Interplay of analytical techniques for comprehensive structural characterization.
Experimental Protocols
Synthesis of Quinoline Derivatives
The synthesis of quinoline derivatives can be achieved through various established methods. For instance, a common route to 2-chloroquinoline-3-carbaldehydes, which are precursors to esters, involves the Vilsmeier-Haack reaction.[7] Another approach involves the reaction of an appropriately substituted aniline with an α,β-unsaturated ketone in the presence of a catalyst.[11]
General Procedure for the Synthesis of a 6-Chloro-2-methylquinoline Derivative:
-
A solution of the corresponding aniline (e.g., 4-chloroaniline) in a suitable solvent (e.g., acetonitrile or acetic acid) is prepared in a round-bottom flask.[11][12]
-
A catalyst, such as a magnetite-palladium-graphene nanocomposite or ferric chloride, is added to the mixture.[11][12]
-
An α,β-unsaturated compound, like methyl vinyl ketone or crotonaldehyde, is added, and the mixture is heated.[11][12]
-
The reaction progress is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure, and the product is purified by column chromatography on silica gel.[12]
Crystallization
Growing single crystals suitable for X-ray diffraction is often a matter of trial and error. Common techniques include:
-
Slow Evaporation: A saturated solution of the compound in a suitable solvent is allowed to evaporate slowly at room temperature.
-
Vapor Diffusion: A solution of the compound is placed in a small vial, which is then placed in a larger sealed container with a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and promoting crystallization.
-
Cooling: A saturated solution of the compound at an elevated temperature is slowly cooled to induce crystallization.
Single-Crystal X-ray Diffraction Data Collection and Refinement
-
A suitable single crystal is selected and mounted on a goniometer head.
-
The crystal is placed in a diffractometer (e.g., a Bruker APEXII) and cooled to a low temperature (e.g., 100-150 K) to minimize thermal vibrations.[2][3]
-
X-ray diffraction data are collected by rotating the crystal in the X-ray beam.
-
The collected data are processed, including integration of reflection intensities and absorption correction.[2][3]
-
The crystal structure is solved using direct methods or Patterson methods to determine the initial positions of the atoms.
-
The structural model is refined by least-squares methods against the experimental data to optimize the atomic positions, and thermal parameters.[2][3][5]
Conclusion
While the definitive crystal structure of this compound remains to be determined, a wealth of information can be gleaned from the crystallographic analysis of its close analogs. This comparative approach, which leverages data from compounds such as ethyl 2-chloro-6-methylquinoline-3-carboxylate and methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate, provides a strong foundation for predicting its molecular conformation, crystal packing, and intermolecular interactions. By combining the insights from these related structures with data from complementary analytical techniques like powder XRD and spectroscopy, researchers can build a comprehensive and reliable model of the solid-state architecture of this important quinoline derivative. This guide provides a roadmap for such an investigation, empowering researchers in drug development and materials science to better understand and utilize this versatile class of compounds.
References
- 1. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 2. Crystal structure of ethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 2-Bromoethyl 2-chloro-6-methylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Methyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Ethyl 6-chloro-2-methyl-4-phenylquinoline-3-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 2-Chloro-6-methylquinoline-3-carboxaldehyde | C11H8ClNO | CID 689081 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PubChemLite - this compound (C11H8ClNO2) [pubchemlite.lcsb.uni.lu]
- 11. WO2007060685A1 - An improved process for the synthesis of quinoline derivatives - Google Patents [patents.google.com]
- 12. 6-CHLORO-2-METHYLQUINOLINE synthesis - chemicalbook [chemicalbook.com]
A Comparative Guide to the Synthesis of Quinoline-6-Carboxylate Esters for Medicinal Chemistry and Drug Discovery
The quinoline scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals with a broad spectrum of biological activities, including antimalarial, anticancer, antibacterial, and anti-inflammatory properties.[1][2] The functionalization of the quinoline ring is a key strategy in drug development to modulate pharmacokinetic and pharmacodynamic properties. Among various derivatives, quinoline-6-carboxylate esters are pivotal intermediates and final products, where the nature of the ester group can significantly influence factors such as cell permeability, metabolic stability, and target engagement.
This guide provides a comparative analysis of common synthetic routes to quinoline-6-carboxylate esters, focusing on the preparation of methyl and ethyl esters. We will delve into the mechanistic underpinnings of three principal esterification strategies, providing field-proven insights into the causality behind experimental choices. Detailed, self-validating experimental protocols are presented, alongside a discussion of the expected outcomes and characterization data to aid researchers in selecting the optimal synthetic approach for their specific needs.
Introduction to Quinoline-6-Carboxylate Esters: The Precursor and its Importance
The journey to quinoline-6-carboxylate esters begins with the synthesis of the parent quinoline-6-carboxylic acid. This precursor can be synthesized through various established named reactions, such as the Doebner-von Miller or Pfitzinger reactions, which build the quinoline core.[3][4][5] The choice of method for synthesizing the quinoline ring itself depends on the desired substitution pattern and the availability of starting materials.
Once quinoline-6-carboxylic acid is obtained, the focus shifts to the esterification of the carboxylic acid group. The choice of the ester—commonly methyl or ethyl, but also more complex moieties—can profoundly impact the molecule's biological activity. For instance, the ester group can act as a prodrug, being hydrolyzed in vivo to release the active carboxylic acid, or it can be an integral part of the pharmacophore, directly interacting with the biological target.
This guide will compare three robust and widely used esterification methodologies:
-
Fischer-Speier Esterification: A classic acid-catalyzed reaction.
-
DCC/DMAP Coupling: A powerful carbodiimide-mediated method.
-
Acid Chloride Formation Followed by Alcoholysis: A highly reactive intermediate approach.
We will examine these methods for the synthesis of both methyl and ethyl quinoline-6-carboxylate, providing a framework for a logical and evidence-based selection process.
Comparative Analysis of Esterification Methodologies
The selection of an esterification method is a critical decision in any synthetic workflow. Factors such as substrate sensitivity, desired yield, purity requirements, and the scale of the reaction all play a role. Below, we compare the three chosen methods in the context of synthesizing quinoline-6-carboxylate esters.
Method 1: Fischer-Speier Esterification
This method involves the reaction of a carboxylic acid with an excess of alcohol in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[6][7] The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used as the solvent, and/or water is removed as it is formed.
Causality of Experimental Choices:
-
Excess Alcohol: Using the alcohol as the solvent ensures a high concentration of one of the reactants, shifting the equilibrium towards the product side according to Le Châtelier's principle.[7]
-
Acid Catalyst: Protonation of the carbonyl oxygen of the carboxylic acid by the strong acid catalyst makes the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by the alcohol.[6]
-
Reflux Conditions: The reaction is typically slow at room temperature, so heating to reflux is necessary to achieve a reasonable reaction rate.
Expected Performance:
| Parameter | Methyl Ester | Ethyl Ester |
| Typical Yield | Moderate to Good | Moderate to Good |
| Purity | Good after workup | Good after workup |
| Reaction Time | Several hours to overnight | Several hours to overnight |
| Scalability | Excellent | Excellent |
| Cost-Effectiveness | High | High |
| Substrate Scope | Good, but not suitable for acid-sensitive substrates | Good, but not suitable for acid-sensitive substrates |
Method 2: Dicyclohexylcarbodiimide (DCC) and 4-Dimethylaminopyridine (DMAP) Coupling
This method, often referred to as Steglich esterification, is a milder alternative to Fischer esterification and is particularly useful for substrates that are sensitive to strong acids.[8][9][10] DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate. DMAP acts as a nucleophilic catalyst, reacting with the intermediate to form a reactive acylpyridinium species, which is then readily attacked by the alcohol.
Causality of Experimental Choices:
-
DCC: This carbodiimide is a powerful dehydrating agent that facilitates the formation of the ester bond by activating the carboxylic acid.[10]
-
DMAP: As a catalyst, DMAP significantly accelerates the reaction, allowing it to proceed at room temperature and minimizing side reactions.[8]
-
Aprotic Solvent: Anhydrous dichloromethane (DCM) or a similar aprotic solvent is used to prevent premature hydrolysis of the reactive intermediates.
Expected Performance:
| Parameter | Methyl Ester | Ethyl Ester |
| Typical Yield | Good to Excellent | Good to Excellent |
| Purity | Good, but requires removal of dicyclohexylurea (DCU) byproduct | Good, but requires removal of dicyclohexylurea (DCU) byproduct |
| Reaction Time | A few hours | A few hours |
| Scalability | Good, though DCU removal can be cumbersome on a large scale | Good, though DCU removal can be cumbersome on a large scale |
| Cost-Effectiveness | Moderate (DCC and DMAP are more expensive than H₂SO₄) | Moderate |
| Substrate Scope | Excellent, suitable for acid-sensitive substrates | Excellent, suitable for acid-sensitive substrates |
Method 3: Acid Chloride Formation and Subsequent Alcoholysis
This two-step approach involves first converting the carboxylic acid to the more reactive acid chloride using a reagent like thionyl chloride (SOCl₂) or oxalyl chloride. The isolated acid chloride is then reacted with the alcohol, often in the presence of a non-nucleophilic base like pyridine or triethylamine, to afford the ester.
Causality of Experimental Choices:
-
Thionyl Chloride (SOCl₂): This reagent effectively converts the carboxylic acid to the highly electrophilic acid chloride, with the byproducts (SO₂ and HCl) being gaseous, which helps to drive the reaction to completion.
-
Base (e.g., Pyridine): In the second step, the base is used to neutralize the HCl that is formed during the reaction of the acid chloride with the alcohol, preventing potential side reactions and driving the esterification forward.
Expected Performance:
| Parameter | Methyl Ester | Ethyl Ester |
| Typical Yield | Very Good to Excellent | Very Good to Excellent |
| Purity | Very Good after purification | Very Good after purification |
| Reaction Time | Two steps, each can be relatively short | Two steps, each can be relatively short |
| Scalability | Good, but requires handling of corrosive reagents | Good, but requires handling of corrosive reagents |
| Cost-Effectiveness | Moderate (SOCl₂ is relatively inexpensive, but the two-step process adds to the overall cost) | Moderate |
| Substrate Scope | Excellent, but not suitable for substrates with functional groups that are reactive towards SOCl₂ | Excellent, but not suitable for substrates with functional groups that are reactive towards SOCl₂ |
Experimental Protocols
The following are detailed, step-by-step methodologies for the synthesis of methyl and ethyl quinoline-6-carboxylate using the three compared methods.
Synthesis of Precursor: Quinoline-6-carboxylic acid
A common route to quinoline-6-carboxylic acid is through the Doebner-von Miller reaction, which involves the reaction of an aniline with an α,β-unsaturated carbonyl compound. For the 6-substituted pattern, p-aminobenzoic acid is a suitable starting material.
Protocol 1: Fischer Esterification of Quinoline-6-carboxylic acid
A. Methyl Quinoline-6-carboxylate
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add quinoline-6-carboxylic acid (5.0 g, 28.9 mmol).
-
Add methanol (50 mL) to the flask.
-
Carefully add concentrated sulfuric acid (1.5 mL) dropwise with stirring.
-
Heat the mixture to reflux and maintain for 6 hours. Monitor the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature and remove the excess methanol under reduced pressure.
-
Pour the residue into ice-cold water (100 mL) and neutralize with a saturated aqueous solution of sodium bicarbonate until the pH is ~7-8.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous sodium sulfate, and filter.
-
Remove the solvent under reduced pressure to yield the crude product.
-
Purify by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford pure methyl quinoline-6-carboxylate.
B. Ethyl Quinoline-6-carboxylate
-
Follow the same procedure as for the methyl ester, but substitute methanol with ethanol (50 mL).
Protocol 2: DCC/DMAP Coupling for Ester Synthesis
A. Methyl Quinoline-6-carboxylate
-
To a 100 mL round-bottom flask under a nitrogen atmosphere, add quinoline-6-carboxylic acid (2.0 g, 11.5 mmol), methanol (0.7 mL, 17.3 mmol), and 4-dimethylaminopyridine (DMAP) (0.14 g, 1.15 mmol) in anhydrous dichloromethane (DCM) (40 mL).
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of dicyclohexylcarbodiimide (DCC) (2.6 g, 12.6 mmol) in anhydrous DCM (10 mL) dropwise over 15 minutes.
-
Allow the reaction mixture to warm to room temperature and stir for 4 hours.
-
Monitor the reaction by TLC. Upon completion, a white precipitate of dicyclohexylurea (DCU) will have formed.
-
Filter the reaction mixture to remove the DCU precipitate and wash the solid with a small amount of DCM.
-
Combine the filtrate and washings, and wash successively with 0.5 N HCl (2 x 20 mL), saturated aqueous NaHCO₃ solution (2 x 20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate) to obtain methyl quinoline-6-carboxylate.
B. Ethyl Quinoline-6-carboxylate
-
Follow the same procedure as for the methyl ester, but substitute methanol with ethanol (1.0 mL, 17.3 mmol).
Protocol 3: Synthesis via Quinoline-6-carbonyl chloride
Step 1: Synthesis of Quinoline-6-carbonyl chloride
-
In a 50 mL round-bottom flask equipped with a reflux condenser and a gas outlet connected to a trap, suspend quinoline-6-carboxylic acid (3.0 g, 17.3 mmol) in thionyl chloride (15 mL).
-
Add a catalytic amount of dimethylformamide (DMF) (2-3 drops).
-
Heat the mixture to reflux for 2 hours. The solid will gradually dissolve.
-
After the reaction is complete, remove the excess thionyl chloride under reduced pressure.
-
The resulting crude quinoline-6-carbonyl chloride can be used in the next step without further purification.
Step 2A: Synthesis of Methyl Quinoline-6-carboxylate
-
Dissolve the crude quinoline-6-carbonyl chloride in anhydrous DCM (30 mL) and cool the solution to 0 °C.
-
Slowly add a solution of methanol (1.4 mL, 34.6 mmol) and pyridine (2.1 mL, 26.0 mmol) in anhydrous DCM (10 mL).
-
Stir the reaction mixture at 0 °C for 30 minutes and then at room temperature for 2 hours.
-
Wash the reaction mixture with water (20 mL), 1 M HCl (20 mL), saturated aqueous NaHCO₃ solution (20 mL), and brine (20 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent.
-
Purify the residue by column chromatography to yield methyl quinoline-6-carboxylate.
Step 2B: Synthesis of Ethyl Quinoline-6-carboxylate
-
Follow the same procedure as for the methyl ester, but substitute methanol with ethanol (2.0 mL, 34.6 mmol).
Visualization of Synthetic Workflows
Caption: Overview of synthetic pathways to quinoline-6-carboxylate esters.
Characterization and Comparative Data
The successful synthesis of the target esters must be confirmed by spectroscopic analysis. Below are the expected characterization data for methyl and ethyl quinoline-6-carboxylate.
Methyl Quinoline-6-carboxylate
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₁H₉NO₂
-
Molecular Weight: 187.19 g/mol [11]
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.0 (dd, 1H), ~8.6 (d, 1H), ~8.3 (dd, 1H), ~8.2 (d, 1H), ~7.5 (dd, 1H), ~4.0 (s, 3H, -OCH₃). The exact shifts and coupling constants will be characteristic of the quinoline ring protons.
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~166 (C=O), ~150-120 (quinoline carbons), ~52 (-OCH₃).
-
IR (KBr, cm⁻¹): ~1720 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1250 (C-O, ester).
Ethyl Quinoline-6-carboxylate
-
Appearance: White to off-white solid.
-
Molecular Formula: C₁₂H₁₁NO₂
-
Molecular Weight: 201.22 g/mol
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) ~9.0 (dd, 1H), ~8.6 (d, 1H), ~8.3 (dd, 1H), ~8.2 (d, 1H), ~7.5 (dd, 1H), ~4.4 (q, 2H, -OCH₂CH₃), ~1.4 (t, 3H, -OCH₂CH₃).
-
¹³C NMR (CDCl₃, 100 MHz): δ (ppm) ~165 (C=O), ~150-120 (quinoline carbons), ~61 (-OCH₂CH₃), ~14 (-OCH₂CH₃).
-
IR (KBr, cm⁻¹): ~1715 (C=O, ester), ~1600, 1500 (C=C, aromatic), ~1240 (C-O, ester).
Performance Comparison and Application Insights
The choice between methyl and ethyl esters, and the method for their synthesis, ultimately depends on the specific goals of the research.
Caption: Decision tree for selecting an esterification method.
-
Impact of the Ester Group: The size and nature of the ester group can influence biological activity. Smaller, more rapidly hydrolyzed esters like the methyl ester might be preferred for prodrug strategies where rapid release of the active carboxylic acid is desired. Larger or more sterically hindered esters may be more metabolically stable and could be designed to have specific interactions within a receptor's binding pocket. For instance, studies on other quinoline esters have shown that the nature of the ester and other substituents can significantly impact their antimalarial activity.[12]
-
Synthetic Intermediates: Both methyl and ethyl quinoline-6-carboxylates are valuable synthetic intermediates. The ester group can be readily hydrolyzed back to the carboxylic acid, or it can be converted to other functional groups such as amides or hydrazides, which are also common pharmacophores in drug discovery.
Conclusion
The synthesis of quinoline-6-carboxylate esters is a fundamental task in the development of new quinoline-based therapeutics. This guide has provided a comparative analysis of three common esterification methods: Fischer esterification, DCC/DMAP coupling, and the acid chloride route.
-
Fischer esterification is the most cost-effective and scalable method, ideal for robust substrates.
-
DCC/DMAP coupling offers mild reaction conditions, making it the method of choice for sensitive molecules.
-
The acid chloride method generally provides the highest yields and purity but involves handling more hazardous reagents.
The choice of the ester group itself—methyl, ethyl, or others—should be guided by the specific biological question being addressed, considering factors like metabolic stability and potential for specific interactions with the target. By understanding the causality behind the experimental choices and the relative merits of each synthetic pathway, researchers can make informed decisions to efficiently advance their drug discovery programs.
References
- 1. researchgate.net [researchgate.net]
- 2. Quinoline-3-Carboxylic Acids: A Step Toward Highly Selective Antiproliferative Agent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jptcp.com [jptcp.com]
- 4. iipseries.org [iipseries.org]
- 5. Synthesis, Reactions and Medicinal Uses of Quinoline | Pharmaguideline [pharmaguideline.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]
- 8. Simple Method for the Esterification of Carboxylic Acids [organic-chemistry.org]
- 9. Acid to Ester - Common Conditions [commonorganicchemistry.com]
- 10. Steglich Esterification [organic-chemistry.org]
- 11. Methyl quinoline-6-carboxylate | C11H9NO2 | CID 736812 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. Quinoline esters as potential antimalarial drugs: effect on relapses of Plasmodium cynomolgi infections in monkeys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to the Spectroscopic Differentiation of Methyl 2-Chloroquinoline-Carboxylate Isomers
In the landscape of modern drug discovery and development, the precise structural elucidation of novel chemical entities is paramount. Isomeric purity is a critical quality attribute that can profoundly impact a compound's pharmacological and toxicological profile. For researchers working with quinoline-based scaffolds, a versatile and privileged structure in medicinal chemistry, the ability to unambiguously differentiate between positional isomers is a frequent and crucial challenge. This guide provides a comprehensive spectroscopic comparison of four key positional isomers of methyl 2-chloroquinoline-carboxylate, namely the 5-, 6-, 7-, and 8-carboxylate derivatives.
The strategic placement of the methyl carboxylate group on the quinoline core, while maintaining the 2-chloro substitution, gives rise to subtle yet distinct differences in the electronic environment of each isomer. These differences are manifested in their respective spectroscopic signatures. This document serves as a practical reference for scientists, offering predicted data based on established spectroscopic principles and data from closely related analogs, alongside detailed experimental protocols to enable the confident identification of these isomers in your own laboratories.
The Isomers in Focus: A Structural Overview
The four positional isomers of methyl 2-chloroquinoline-carboxylate examined in this guide are:
-
Methyl 2-chloroquinoline-5-carboxylate
-
Methyl 2-chloroquinoline-6-carboxylate
-
Methyl 2-chloroquinoline-7-carboxylate
-
Methyl 2-chloroquinoline-8-carboxylate
The core challenge lies in discerning the exact position of the methyl carboxylate group on the benzene ring of the quinoline scaffold. The following sections will detail how various spectroscopic techniques can be leveraged to meet this challenge.
Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of Methyl 2-Chloroquinoline-6-Carboxylate
For researchers, scientists, and drug development professionals, the integrity of our work is intrinsically linked to the safety and responsibility with which we handle chemical reagents. Methyl 2-chloroquinoline-6-carboxylate, a halogenated heterocyclic compound, is a valuable intermediate in synthetic chemistry. However, its disposal requires a meticulous and informed approach to ensure the safety of laboratory personnel and the protection of our environment. This guide provides a procedural, step-by-step framework for the proper disposal of this compound, grounded in established safety protocols and regulatory standards.
Hazard Assessment and Risk Mitigation: Understanding the "Why"
The primary risks associated with this class of compounds stem from:
-
Toxicity: Potential for harm upon ingestion, inhalation, or skin contact.[1]
-
Environmental Persistence: Halogenated organic compounds can be persistent in the environment and require specific disposal methods to prevent long-term contamination.[4]
-
Reactivity: While not typically explosive, improper mixing with incompatible chemicals can lead to hazardous reactions.
All handling and preparation for disposal must be conducted within a certified chemical fume hood to minimize the risk of inhalation.[2]
Personal Protective Equipment (PPE): Your First Line of Defense
A non-negotiable aspect of handling this compound is the correct use of Personal Protective Equipment (PPE). The following table outlines the minimum required PPE.
| PPE Category | Specification | Rationale |
| Eye Protection | Chemical safety goggles or a full-face shield.[2] | Protects against splashes of the chemical or its solutions, which can cause serious eye irritation.[1][3] |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile).[2] Always consult the glove manufacturer's compatibility chart.[5] | Prevents skin contact, which can lead to irritation.[1][3] |
| Body Protection | A laboratory coat or a chemical-resistant apron.[2] | Protects against accidental spills and contamination of personal clothing. |
| Respiratory | When handling powders outside of a fume hood, a NIOSH-approved respirator may be necessary.[6] | Minimizes the risk of inhaling fine particles that can cause respiratory tract irritation.[1][3] |
The Disposal Workflow: A Step-by-Step Protocol
The disposal of this compound is governed by its classification as a halogenated organic waste. The overarching principle is to ensure it is segregated, properly contained, and transferred to a licensed hazardous waste disposal facility, typically for high-temperature incineration.[2]
Segregation: The Cornerstone of Safe Disposal
Proper segregation is the most critical step in preventing hazardous reactions and ensuring an efficient disposal process.
Step 1: Identify the Waste Stream. Pure this compound and any materials contaminated with it (e.g., weighing boats, contaminated gloves, pipette tips) should be designated as "Halogenated Organic Solid Waste."
Step 2: Segregate from Other Waste Types. It is imperative to keep this waste stream separate from:
Mixing halogenated and non-halogenated waste complicates the incineration process and can significantly increase disposal costs.[2]
Containment and Labeling: Ensuring Clarity and Safety
Proper containment and labeling are mandated by regulatory bodies like the Environmental Protection Agency (EPA) and the Occupational Safety and Health Administration (OSHA).[4][8]
Step 1: Select the Appropriate Waste Container. Use a container that is chemically compatible with halogenated organic compounds. A high-density polyethylene (HDPE) or glass container with a secure, screw-top cap is ideal.[9] Do not use metal containers, as some halogenated solvents can degrade to form acids that corrode metal.[5]
Step 2: Label the Container Correctly. The container must be labeled clearly before the first drop of waste is added .[10] The label should include:
-
The words "Hazardous Waste".[11]
-
The full chemical name: "this compound". Do not use abbreviations.[10]
-
A list of any other components in the container.
-
The appropriate hazard pictograms (e.g., GHS07 for irritant/harmful).[1]
-
The date the first waste was added.
Accumulation and Storage: The Satellite Accumulation Area (SAA)
Laboratories that generate hazardous waste must establish a Satellite Accumulation Area (SAA).[9] This is a designated location at or near the point of generation where waste is collected before being moved to a central storage area.
-
Location: The SAA must be under the direct control of laboratory personnel.[11]
-
Volume Limits: No more than 55 gallons of hazardous waste may be accumulated in an SAA.[12]
-
Container Management: Waste containers in the SAA must be kept closed except when adding waste.[9] They should be stored in secondary containment to prevent spills.[11]
-
Inspection: The SAA should be inspected weekly for any signs of leakage.[9]
The following diagram illustrates the logical workflow for the disposal of this compound.
Spill Management and Emergency Procedures
In the event of a spill, immediate and correct action is crucial to mitigate exposure and contamination.
-
Minor Spill (Contained within a fume hood):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, absorb the spilled material with an inert absorbent like vermiculite or sand.[1]
-
Collect the absorbent material using non-sparking tools and place it in the designated halogenated organic solid waste container.
-
Decontaminate the area with a suitable laboratory detergent and wipe clean. All cleaning materials must also be disposed of as hazardous waste.[13]
-
-
Major Spill (Outside of a fume hood):
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's Environmental Health and Safety (EHS) department immediately.
-
Prevent entry into the affected area.
-
Provide EHS with the Safety Data Sheet (or information on analogous compounds) upon their arrival.
-
Regulatory Compliance: Adhering to the Law
The disposal of chemical waste is strictly regulated. In the United States, the primary federal law is the Resource Conservation and Recovery Act (RCRA), enforced by the EPA.[4][11] Academic laboratories may have the option to follow the standards outlined in Subpart K of the RCRA regulations, which are specifically designed for such settings.[12] It is the responsibility of every researcher to be aware of and compliant with federal, state, and institutional regulations.[11]
By adhering to these rigorous procedures, you not only ensure your personal safety but also uphold the scientific community's commitment to environmental stewardship. Always consult your institution's EHS department for specific guidance and protocols applicable to your facility.
References
- 1. static.cymitquimica.com [static.cymitquimica.com]
- 2. benchchem.com [benchchem.com]
- 3. synquestlabs.com [synquestlabs.com]
- 4. danielshealth.com [danielshealth.com]
- 5. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Chemical Hazards and Toxic Substances - Overview | Occupational Safety and Health Administration [osha.gov]
- 9. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 10. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 11. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 12. epa.gov [epa.gov]
- 13. 7.19.2 Deactivation Procedures | Environment, Health and Safety [ehs.cornell.edu]
Personal protective equipment for handling Methyl 2-chloroquinoline-6-carboxylate
Comprehensive Safety and Handling Guide: Methyl 2-chloroquinoline-6-carboxylate
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound. It is intended for researchers, scientists, and drug development professionals. The following procedures are designed to ensure the safety of all laboratory personnel and to minimize environmental impact.
Hazard Identification and Risk Assessment
This compound is a chlorinated heterocyclic compound. While specific toxicity data for this exact molecule is not extensively published, the structural motifs—a chloroquinoline core—necessitate a cautious approach. The primary hazards, as identified in safety data sheets (SDS) for this and structurally related compounds, are:
-
Acute Toxicity: Harmful if swallowed.
-
Serious Eye Damage/Eye Irritation: Causes serious eye irritation.[1][2]
-
Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation.[1][2]
The causality behind these hazards lies in the reactivity of the chloroquinoline functional group, which can interact with biological macromolecules, and the general irritant nature of fine chemical powders. Therefore, all handling procedures must be designed to prevent inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is the most critical step in mitigating the risks associated with handling this compound. A comprehensive PPE strategy is mandatory for all personnel involved in its handling.
All manipulations of this compound, especially when in powdered form, must be conducted within a certified chemical fume hood.[3] This primary engineering control is non-negotiable as it prevents the inhalation of airborne particles and vapors.
The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Transfer | Chemical safety goggles and a face shield | Double-gloving: Nitrile inner, Neoprene outer | Flame-resistant lab coat, fully buttoned | N95 respirator (if weighing outside a fume hood is unavoidable) |
| Reaction Setup/Workup | Chemical safety goggles | Chemical-resistant gloves (Neoprene recommended) | Flame-resistant lab coat | Not required if performed in a fume hood |
| Spill Cleanup | Chemical safety goggles and a face shield | Heavy-duty chemical-resistant gloves (e.g., Butyl rubber) | Chemical-resistant apron over a lab coat | Air-purifying respirator with appropriate cartridges |
Causality of PPE Choices:
-
Eye and Face Protection: Standard safety glasses are insufficient. Chemical safety goggles provide a seal around the eyes to protect against fine powders and splashes. A face shield is added during weighing and spill cleanup due to the higher risk of aerosolization and splashing.[3]
-
Hand Protection: Nitrile gloves offer good general resistance to a variety of chemicals and are excellent for incidental contact.[1][4] However, for prolonged handling or direct contact, neoprene or butyl rubber gloves are recommended due to their superior resistance to chlorinated and aromatic compounds.[3][5][6] Double-gloving provides an extra layer of protection and allows for the safe removal of the outer glove if it becomes contaminated.
-
Body Protection: A flame-resistant lab coat protects against splashes and prevents the contamination of personal clothing.[7]
-
Respiratory Protection: While a fume hood is the primary control, an N95 respirator should be worn as a secondary precaution if there is any risk of inhaling the powder.[3] For emergency situations like a large spill, a full-face respirator with appropriate cartridges is necessary.[8]
Operational Plan: Step-by-Step Handling Procedures
Adherence to a strict operational plan is crucial for minimizing exposure and ensuring experimental reproducibility.
-
Preparation: Before handling the compound, ensure the chemical fume hood is functioning correctly. Don all required PPE as outlined in the table above.
-
Containment: Perform all weighing and transfer operations on a disposable, plastic-backed absorbent liner to contain any minor spills.
-
Procedure:
-
If using an analytical balance inside the fume hood, proceed with weighing.
-
If the balance is outside the hood, tare a sealed container (e.g., a vial with a screw cap). Take the sealed container into the fume hood, add the powdered this compound, and securely close the container.
-
Return the sealed container to the balance for weighing. This "weigh-in-a-closed-container" method minimizes the risk of aerosol generation outside the fume hood.[2]
-
-
Cleanup: After transfer, wipe down the spatula and weighing vessel with a solvent-moistened cloth (e.g., ethanol or isopropanol) inside the fume hood. Dispose of the cloth as solid chemical waste.
-
Vessel Setup: All reactions should be conducted in glassware that has been inspected for cracks or defects. The reaction apparatus should be assembled within the fume hood.
-
Solvent Addition: When dissolving the compound, add solvents slowly to avoid splashing.
-
Monitoring: Monitor the reaction from outside the fume hood sash.
-
Quenching and Extraction: Perform all quenching and liquid-liquid extraction steps within the fume hood. Be aware of potential pressure buildup during extractions and vent the separatory funnel frequently.
Disposal Plan: Waste Management and Decontamination
Proper disposal of chemical waste and decontamination of laboratory equipment are critical for safety and environmental compliance.
All waste streams containing this compound must be treated as hazardous waste.
-
Solid Waste:
-
Collect all contaminated solid materials, including gloves, absorbent pads, weighing paper, and used silica gel, in a dedicated, clearly labeled hazardous waste container.
-
The container should be a durable, sealable plastic bag or a rigid container lined with a heavy-duty plastic bag.
-
Label the container as "Hazardous Waste: Chlorinated Heterocyclic Compounds."
-
-
Liquid Waste:
-
Sharps Waste: Any needles or sharp objects contaminated with the compound should be disposed of in a designated sharps container for hazardous chemical waste.
In the event of a spill, follow these procedures:
-
Evacuate: Alert others in the immediate area and evacuate if the spill is large or if you feel unwell.
-
Isolate: Secure the area to prevent others from entering.
-
Protect: Don the appropriate PPE for spill cleanup (see table above).
-
Contain: For a solid spill, gently cover with an absorbent material like vermiculite or sand to prevent it from becoming airborne. Do not dry sweep. For a liquid spill, surround the area with an absorbent dike.
-
Clean: Carefully scoop the absorbed material into a designated hazardous waste container. Clean the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol or ethanol), followed by soap and water.[2]
-
Dispose: All materials used for cleanup must be disposed of as hazardous waste.
All laboratory equipment, including glassware, stir bars, and spatulas, must be decontaminated before being removed from the fume hood.
-
Initial Rinse: Rinse the equipment with a suitable organic solvent (e.g., acetone or ethanol) to remove the bulk of the compound. Collect this rinsate as halogenated or non-halogenated liquid waste.
-
Secondary Wash: Wash the equipment with soap and water.
-
Final Rinse: Rinse with deionized water.
-
For equipment that cannot be easily washed, wipe down the surfaces thoroughly with a solvent-dampened cloth, followed by a wet cloth.[8][10]
Visual Workflow and Decision Making
References
- 1. Are nitrile gloves chemical resistant? | Ansell USA [ansell.com]
- 2. tmi.utexas.edu [tmi.utexas.edu]
- 3. esafetysupplies.com [esafetysupplies.com]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. al-bahri.com [al-bahri.com]
- 6. Personal protective equipment: chemical resistant gloves — The HSE Department - LUCA [admin.kuleuven.be]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
- 9. rtong.people.ust.hk [rtong.people.ust.hk]
- 10. polarlabprojects.com [polarlabprojects.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
